Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Description
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Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)hex-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENPHURJTUUUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)OC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate"
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for this compound (CAS No. 865234-02-2).[1][2][3] This molecule, possessing a unique combination of a phenolic hydroxyl group, an internal alkyne, and a methyl ester, represents a valuable scaffold for medicinal chemistry and drug discovery programs. We present a reasoned, multi-step synthetic strategy, emphasizing the rationale behind key methodological choices. Furthermore, this guide details a suite of analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural confirmation and purity assessment of the target compound. The protocols and data herein are designed to be directly applicable in a modern research and development setting.
Introduction: Strategic Importance and Overview
This compound is a substituted arylalkyne ester with the molecular formula C₁₃H₁₄O₃.[1][3] Its structural motifs are of significant interest in drug development. The 4-hydroxyphenyl group is a common feature in many pharmacologically active agents, capable of participating in crucial hydrogen bonding interactions with biological targets. The internal alkyne provides a rigid, linear linker that can be used to orient functional groups in three-dimensional space and can also serve as a handle for further chemical modification via reactions like "click chemistry".
The successful incorporation of such scaffolds into drug candidates requires reliable and scalable synthetic routes and rigorous analytical characterization. This guide moves beyond a simple recitation of steps to provide the underlying scientific logic, ensuring that researchers can adapt and troubleshoot these methods effectively. The presented synthesis is designed around high-yield, well-established reactions, while the characterization workflow forms a self-validating system to confirm identity and purity.
Synthetic Strategy and Retrosynthetic Analysis
The key challenge in synthesizing this compound lies in the controlled formation of the carbon-carbon bond at the C3 position, linking the aryl and the hexynoate moieties. Our retrosynthetic strategy is designed to construct the core backbone efficiently, culminating in the introduction of the aryl group onto a pre-formed β-hydroxy ester intermediate.
This approach is advantageous as it utilizes a highly reliable aldol-type reaction to build the initial chain and leverages modern cross-coupling chemistry for the stereospecific introduction of the phenyl group, a method often more robust than direct alkylation of a phenylacetic acid derivative.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Protocol
The proposed forward synthesis is a three-step process from commercially available starting materials. Each stage is optimized for yield and purity, minimizing the need for extensive purification of intermediates.
Workflow for Forward Synthesis
Caption: Step-by-step workflow for the synthesis of the target compound.
Step 1: Synthesis of Methyl 3-hydroxyhex-4-ynoate
This reaction constructs the C6 backbone via a lithium enolate addition to an α,β-alkynyl aldehyde. The use of lithium diisopropylamide (LDA) at low temperatures ensures rapid and complete enolate formation from methyl acetate, minimizing self-condensation.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF. Stir for 30 minutes at 0 °C to pre-form LDA.
-
Enolate Formation: Cool the LDA solution back to -78 °C. Add methyl acetate (1.0 eq) dropwise. Stir the resulting solution for 45 minutes to ensure complete formation of the lithium enolate.
-
Aldol Reaction: Add a solution of but-2-ynal (1.2 eq) in anhydrous THF dropwise to the enolate solution. The reaction is typically complete within 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude β-hydroxy ester is often of sufficient purity for the next step, or can be purified by silica gel chromatography if necessary.
Step 2: Activation via Mesylation
The hydroxyl group is a poor leaving group. It is converted to a mesylate to facilitate the subsequent nucleophilic substitution by the organometallic reagent in the cross-coupling step.
-
Setup: Dissolve the crude Methyl 3-hydroxyhex-4-ynoate (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL) in a flask under nitrogen. Cool to 0 °C in an ice bath.
-
Reaction: Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Monitoring: Stir the reaction at 0 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The resulting mesylate is typically used immediately without further purification.
Step 3: Suzuki Cross-Coupling and Final Purification
The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for forming C(sp³)-C(sp²) bonds.[4] It is chosen here for its high functional group tolerance, allowing the direct use of 4-hydroxyphenylboronic acid without the need for protecting the phenolic -OH group.
-
Setup: To a Schlenk flask, add the crude mesylate (1.0 eq), 4-hydroxyphenylboronic acid (1.5 eq), a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Reaction: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent mixture (e.g., dioxane/water). Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Final Purification: Concentrate the crude product and purify using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure this compound.[5][6]
Comprehensive Characterization
A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized molecule.
Caption: Relationship between characterization techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred to clearly observe the phenolic -OH proton.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard experiments like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.
Expected Data:
| Data Type | Expected Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | • ~9.5 ppm (s, 1H): Phenolic -OH (if in DMSO-d₆). • ~7.1 ppm (d, 2H): Aromatic protons ortho to the C-C bond. • ~6.7 ppm (d, 2H): Aromatic protons ortho to the -OH group. • ~3.8 ppm (m, 1H): C3-H proton. • ~3.6 ppm (s, 3H): Ester -OCH₃ protons. • ~2.7 ppm (d, 2H): C2-H₂ protons. • ~1.8 ppm (d, 3H): C6-H₃ methyl protons. |
| ¹³C NMR | • ~172 ppm: Ester carbonyl carbon (C1). • ~156 ppm: Aromatic carbon attached to -OH. • ~130-135 ppm: Quaternary aromatic carbon. • ~129 ppm: Aromatic CH carbons. • ~115 ppm: Aromatic CH carbons. • ~80 ppm & ~75 ppm: Alkyne carbons (C4, C5). • ~52 ppm: Ester -OCH₃ carbon. • ~40 ppm: C2 carbon. • ~35 ppm: C3 carbon. • ~4 ppm: C6 carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of their bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of the neat liquid or solid product is placed on the crystal of an ATR-FTIR spectrometer.
-
Acquisition: A spectrum is recorded, typically over the range of 4000-600 cm⁻¹.
Expected Data:
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Rationale |
| Phenol O-H | Stretch, broad | 3500 - 3200 | The broadness is due to hydrogen bonding. A key indicator of the free hydroxyl group. |
| Alkyne C≡C | Stretch | 2260 - 2100 | Absorptions for internal alkynes can be weak but are highly diagnostic as few other groups absorb in this region.[7][8] |
| Ester C=O | Stretch, strong | 1750 - 1735 | A strong, sharp peak characteristic of an aliphatic ester carbonyl group.[9] |
| Ester C-O | Stretch | 1300 - 1000 | Confirms the presence of the ester linkage.[9] |
| Aromatic C=C | Stretch | 1600 - 1450 | Indicates the presence of the phenyl ring. |
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental formula. Fragmentation patterns can further corroborate the proposed structure.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass determination.
Expected Data:
| Data Type | Expected m/z Value |
| Molecular Ion | [M+H]⁺: 219.0965 (Calculated for C₁₃H₁₅O₃⁺). [M+Na]⁺: 241.0784 (Calculated for C₁₃H₁₄O₃Na⁺). The observation of the molecular ion with high mass accuracy is primary confirmation of the elemental composition. |
| Key Fragments | • Loss of methoxy radical (-•OCH₃) or methanol (-CH₃OH). • Cleavage alpha to the carbonyl group. • Fragments corresponding to the hydroxyphenyl moiety (e.g., tropylium-type ion at m/z 107). Analysis of these fragments helps piece together the molecular structure.[10] |
Applications in Drug Development
The title compound serves as a versatile building block for creating more complex molecules for drug discovery pipelines.[11][12]
-
Scaffold for Library Synthesis: The phenolic hydroxyl can be used as an attachment point for diversification through ether or ester linkages. The alkyne can be functionalized via Sonogashira couplings or copper-catalyzed azide-alkyne cycloadditions (CuAAC).[13][14]
-
Lead Optimization: The molecule can be used in lead optimization campaigns where a rigid linker is required to probe a protein's binding pocket or to connect two distinct pharmacophores.[15][16]
-
Biophysical Studies: As a well-characterized small molecule, it can be used as a tool compound or fragment in biophysical screening assays like Surface Plasmon Resonance (SPR) or NMR-based screening to identify initial hits against a biological target.[12]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Compound
In the realm of drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. This guide provides a detailed exploration of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a compound of interest due to its structural motifs—a phenolic ring, an ester group, and an internal alkyne—which are prevalent in biologically active molecules. In the absence of extensive empirical data for this specific entity, this document leverages established predictive models and comparative analysis with structurally analogous compounds to offer a robust preliminary characterization. This approach, rooted in the principles of quantitative structure-property relationships (QSPR), provides valuable insights for researchers embarking on the synthesis, evaluation, or formulation of this and similar chemical entities.
Molecular Identity and Structural Attributes
This compound is an organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol .[1][2][3][4] Its structure is characterized by a central hex-4-ynoate methyl ester chain, substituted at the 3-position with a 4-hydroxyphenyl group.
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄O₃ | [1][2][3][4] |
| Molecular Weight | 218.25 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | N/A |
| SMILES | COC(=O)CC#CC | [1] |
| InChI | InChI=1S/C13H14O3/c1-3-4-9(10-13(15)16-2)11-5-7-12(14)8-6-11/h5-8,10,14H,9H2,1-2H3/t10-/m1/s1 | N/A |
Predicted Physicochemical Properties: A Data-Driven Approach
Physical State and Thermal Properties
The physical state of a compound at ambient temperature is a critical parameter for handling and formulation. Based on its molecular weight and the presence of hydrogen bonding and polar functional groups, this compound is predicted to be a solid at room temperature.
Table 2: Estimated Thermal Properties
| Property | Predicted Value | Basis for Prediction |
| Melting Point | 60-80 °C | Comparison with structurally similar compounds like Methyl 3-(4-hydroxyphenyl)propanoate (39-41 °C) and 4-hydroxyphenylacetic acid methyl ester (55-58 °C), with an expected increase due to the rigid alkyne moiety.[1][5][6][7] QSPR models for melting point prediction also support this range.[8][9][10][11] |
| Boiling Point | > 300 °C (at atm. pressure) | Extrapolation from the boiling point of Methyl 3-(4-hydroxyphenyl)propanoate (108 °C at 11 mmHg).[5] QSPR models suggest a significant increase at atmospheric pressure due to molecular weight and polarity.[7][12][13][14] |
Solubility Profile
Aqueous solubility is a key determinant of bioavailability and is influenced by a molecule's ability to interact with water through hydrogen bonding and polarity. The presence of a phenolic hydroxyl group and an ester moiety in this compound suggests some degree of water solubility, which will be pH-dependent.
Table 3: Estimated Solubility and Lipophilicity
| Property | Predicted Value | Basis for Prediction |
| Aqueous Solubility | Sparingly soluble | The molecule possesses both hydrophilic (hydroxyl, ester) and lipophilic (aromatic ring, hydrocarbon chain) regions. Its solubility is expected to be low in neutral water but will increase in alkaline conditions due to the deprotonation of the phenolic hydroxyl group. QSPR models for aqueous solubility support a classification of sparingly soluble.[2][15][16][17][18] |
| LogP (Octanol-Water Partition Coefficient) | 2.06 (calculated) | This value, obtained from chemical supplier databases, indicates a moderate level of lipophilicity, suggesting the compound will partition favorably into lipidic environments.[1] |
Acidity and Ionization State (pKa)
The phenolic hydroxyl group is the primary acidic functional group in the molecule. Its pKa value is crucial for understanding the compound's ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor interactions.
Table 4: Estimated Acidity
| Property | Predicted Value | Basis for Prediction |
| pKa (phenolic OH) | 9.5 - 10.5 | Based on the typical pKa of phenol (around 10) and the electronic effects of the substituent. QSAR and computational models for phenol pKa prediction support this range.[6][19][20][21][22] |
Spectroscopic Profile (Predicted)
While experimental spectra are the gold standard for structural elucidation, predictive algorithms can provide valuable insights for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely two doublets in the 6.7-7.2 ppm region), the methoxy protons of the ester (a singlet around 3.7 ppm), the proton on the chiral center, the methylene protons, and the methyl group of the hexynoate chain.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester (around 170 ppm), the alkyne carbons (typically in the 70-90 ppm range), and the aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands:
-
A broad peak in the 3200-3600 cm⁻¹ region corresponding to the O-H stretching of the phenolic group.
-
A strong absorption around 1730-1750 cm⁻¹ due to the C=O stretching of the ester.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
A weak absorption for the C≡C triple bond stretch, which may be difficult to observe due to the internal nature of the alkyne.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 218. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the cleavage of the ester group, and fragmentation of the side chain.
Methodologies for Physicochemical Characterization
The following section outlines the standard experimental and computational workflows for determining the key physicochemical properties discussed.
Experimental Protocols
Caption: Experimental workflow for physicochemical characterization.
-
Melting Point: Determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.
-
Aqueous Solubility: The gold standard is the shake-flask method, where an excess of the compound is equilibrated in water, followed by quantification of the dissolved amount by HPLC.
-
LogP: The shake-flask method, involving partitioning the compound between n-octanol and water, is the traditional approach. HPLC-based methods offer a higher throughput alternative.
-
pKa: Potentiometric titration or UV-Vis spectrophotometric titration are common methods for determining the acid dissociation constant.
Computational Predictive Modeling
Caption: Computational workflow for property prediction.
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a molecule to its physicochemical properties.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] These models are built by training on large datasets of compounds with known properties and can then be used to predict the properties of new, untested molecules.
Potential Biological Significance and Applications
While the specific biological activity of this compound has not been extensively reported, its structural components are found in numerous biologically active compounds.
-
Phenolic Moiety: Phenolic compounds are well-known for their antioxidant, anti-inflammatory, and antimicrobial properties.[5][25]
-
Alkynoic Acid Derivatives: Some alkynoic acids and their derivatives have shown promise as enzyme inhibitors and have been investigated for their antimicrobial and anticancer activities.[26]
-
Phenylalkanoic Acid Esters: This class of compounds has been explored for a variety of therapeutic applications, including as anti-inflammatory agents and in the treatment of metabolic disorders.
The combination of these functional groups in this compound suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research into its biological activity is warranted.
Stability and Storage
Chemical suppliers recommend storing this compound in a dry, sealed container at 2-8°C.[1][4] The phenolic hydroxyl group may be susceptible to oxidation, and the ester functionality could be prone to hydrolysis under strongly acidic or basic conditions. Stability studies under various conditions (pH, temperature, light) would be necessary to establish its shelf-life and appropriate formulation conditions.
Conclusion: A Foundation for Future Research
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. By integrating available data with established predictive methodologies, we have constructed a detailed profile that can guide future research and development efforts. The insights into its molecular structure, solubility, lipophilicity, and potential for biological activity offer a solid foundation for scientists working in drug discovery, medicinal chemistry, and materials science. As with any novel compound, the predicted values presented herein should be confirmed by empirical testing to fully unlock its potential.
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Deconstructing the Spectroscopic Signature of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's unique spectral fingerprint. This document is structured to not only present the predicted data but also to elucidate the underlying chemical principles that govern the spectroscopic behavior of this molecule, thereby serving as a practical reference for structural elucidation and analytical method development.
Molecular Structure and Functional Group Analysis
This compound (C₁₃H₁₄O₃, CAS No: 865234-02-2) is an organic compound featuring a distinct combination of functional groups that dictate its spectroscopic properties.[1][2][3] A thorough understanding of its structure is paramount to interpreting its spectral data.
-
Aromatic Ring: A 1,4-disubstituted (para) phenyl ring.
-
Phenolic Hydroxyl Group: An -OH group directly attached to the aromatic ring.
-
Ester Group: A methyl ester (-COOCH₃).
-
Internal Alkyne: A carbon-carbon triple bond within the hex-4-ynoate chain.
-
Chiral Center: The carbon at the 3-position, bonded to the phenyl ring, is a chiral center.
Each of these functional groups will give rise to characteristic signals in the NMR, IR, and MS spectra, which will be discussed in detail in the subsequent sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.[4]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH | The acidic proton of the phenol will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. |
| ~ 7.1 - 7.3 | Doublet | 2H | Ar-H (ortho to -OH) | These aromatic protons are deshielded by the electron-withdrawing ester group and the aromatic ring current. They appear as a doublet due to coupling with the meta protons. |
| ~ 6.7 - 6.9 | Doublet | 2H | Ar-H (meta to -OH) | These aromatic protons are shielded by the electron-donating hydroxyl group and will appear upfield from the ortho protons, also as a doublet. |
| ~ 3.8 - 4.0 | Triplet | 1H | CH -Ar | The benzylic proton at the chiral center will be a triplet due to coupling with the adjacent methylene protons. |
| ~ 3.6 - 3.7 | Singlet | 3H | -O-CH₃ | The methyl protons of the ester group will appear as a sharp singlet. |
| ~ 2.6 - 2.8 | Doublet | 2H | -CH₂ -COOCH₃ | The methylene protons adjacent to the carbonyl group will be a doublet due to coupling with the benzylic proton. |
| ~ 1.8 - 2.0 | Singlet | 3H | -C≡C-CH₃ | The methyl protons attached to the alkyne will appear as a singlet, as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 - 175 | C =O | The carbonyl carbon of the ester is highly deshielded. |
| ~ 155 - 160 | C -OH | The aromatic carbon attached to the hydroxyl group is deshielded by the oxygen atom. |
| ~ 130 - 135 | Ar-C (quaternary) | The aromatic carbon attached to the hexynoate chain. |
| ~ 128 - 130 | Ar-C H (ortho to -OH) | Aromatic methine carbons. |
| ~ 115 - 120 | Ar-C H (meta to -OH) | Aromatic methine carbons shielded by the hydroxyl group. |
| ~ 80 - 85 | -C ≡C-CH₃ | The sp-hybridized carbons of the internal alkyne. |
| ~ 75 - 80 | -C≡C -CH₃ | The other sp-hybridized carbon of the internal alkyne. |
| ~ 50 - 55 | -O-C H₃ | The methyl carbon of the ester. |
| ~ 40 - 45 | -C H₂-COOCH₃ | The methylene carbon adjacent to the carbonyl group. |
| ~ 35 - 40 | C H-Ar | The benzylic carbon at the chiral center. |
| ~ 3 - 5 | -C≡C-C H₃ | The methyl carbon attached to the alkyne. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[4]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200 - 3600 | Strong, Broad | O-H stretch | Phenolic -OH |
| 3000 - 3100 | Medium | C-H stretch | Aromatic C-H |
| 2850 - 3000 | Medium | C-H stretch | Aliphatic C-H |
| 2200 - 2260 | Weak to Medium | C≡C stretch | Internal Alkyne |
| 1730 - 1750 | Strong | C=O stretch | Ester Carbonyl |
| 1500 - 1600 | Medium | C=C stretch | Aromatic Ring |
| 1200 - 1300 | Strong | C-O stretch | Ester C-O |
| 1150 - 1250 | Strong | C-O stretch | Phenolic C-O |
The broadness of the O-H stretch is a hallmark of hydrogen bonding.[5][6] The C≡C stretch for an internal alkyne is often weak, but its presence in the "quiet" region of the spectrum can be diagnostic.[7]
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR data acquisition using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.[8]
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 219.25. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.
Under harsher ionization conditions like Electron Ionization (EI), a more extensive fragmentation pattern is expected. The molecular ion peak (M⁺˙) at m/z 218 would likely be observed due to the stabilizing effect of the aromatic ring.[9][10]
Predicted Fragmentation Pattern (EI):
| m/z | Proposed Fragment | Loss |
| 218 | [C₁₃H₁₄O₃]⁺˙ | Molecular Ion |
| 187 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 159 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 107 | [HOC₆H₄CH₂]⁺ | Benzylic cleavage, forming a stable hydroxytropylium-like ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation of aromatic esters often involves cleavage alpha to the carbonyl group and rearrangements.[10][11] The presence of the hydroxyl group on the phenyl ring will also influence the fragmentation pathways.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: General workflow for mass spectrometry analysis.
Data Integration and Structural Elucidation
The definitive structural elucidation of this compound is achieved by integrating the data from all three spectroscopic techniques.
Caption: Integrated approach to structural elucidation.
The IR spectrum confirms the presence of the key functional groups. The mass spectrum establishes the molecular weight and provides corroborating evidence for the structure through its fragmentation pattern. Finally, the detailed connectivity and spatial arrangement of the atoms are pieced together from the ¹H and ¹³C NMR data, including 2D NMR experiments if necessary, to arrive at the unambiguous structure.
Conclusion
This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the fundamental principles that govern how the distinct structural features of this molecule interact with different spectroscopic techniques, researchers can confidently identify and characterize this compound. The provided protocols and workflows serve as a practical foundation for obtaining and interpreting high-quality spectroscopic data, ultimately facilitating advancements in chemical synthesis, drug discovery, and materials science.
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A Technical Guide to the Crystal Structure Analysis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Introduction
This guide provides a comprehensive, in-depth walkthrough of the process for determining the three-dimensional atomic arrangement of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a novel small organic molecule. As no crystal structure for this compound is currently available in the public domain, this document serves as a practical and theoretical manual for researchers, scientists, and drug development professionals undertaking a de novo structure determination. We will navigate the entire experimental and computational workflow, from synthesis and crystallization to data analysis and final structure validation. The methodologies described herein are grounded in established crystallographic principles and best practices, ensuring a robust and reproducible scientific outcome. Understanding the precise solid-state conformation, intermolecular interactions, and packing of this molecule is critical for predicting its physicochemical properties, potential polymorphism, and ultimately its behavior in a pharmaceutical context.
Part 1: Synthesis and Crystallization – The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the diffraction data and the resulting structural model.
Proposed Synthesis of this compound
Note to the Researcher: It is imperative to achieve high purity (>98%) of the final compound before proceeding to crystallization. Residual solvents or synthetic byproducts can significantly inhibit or disrupt the crystallization process. Standard purification techniques such as column chromatography and recrystallization are recommended.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules, several techniques can be employed, all of which aim to bring a solution to a state of supersaturation in a slow and controlled manner, allowing for the ordered growth of a crystalline lattice rather than amorphous precipitation.
Experimental Protocol: Crystallization Screening
A multi-technique screening approach is recommended to maximize the chances of obtaining suitable crystals.
-
Slow Evaporation:
-
Prepare saturated or near-saturated solutions of the compound in a variety of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane, toluene). The choice of solvent can significantly influence crystal growth and habit.[1]
-
Dispense small volumes (0.5-1.0 mL) into small, clean vials.
-
Cover the vials with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature, 4°C).
-
-
Vapor Diffusion: This is a highly effective method for small quantities of material.[1]
-
Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a precipitant (a solvent in which the compound is poorly soluble). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the well containing the precipitant.
-
-
Liquid-Liquid Diffusion:
-
In a narrow tube, carefully layer a solution of the compound in a dense solvent with a less dense solvent in which the compound is insoluble. Diffusion at the interface can lead to crystal growth.
-
Expert Insight: The ideal crystal for single-crystal X-ray diffraction should be well-formed, transparent, and free of cracks or other visible defects, with dimensions typically between 0.1 and 0.3 mm.[2] It is crucial to examine potential crystals under a microscope with cross-polarized light to confirm they are single crystals and not agglomerates.
Part 2: Single-Crystal X-ray Diffraction – Unveiling the Structure
Once a suitable crystal is obtained, the next step is to subject it to X-ray diffraction to collect the data that will be used to determine the atomic structure.
Principles of X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] When a crystal is irradiated with X-rays, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal.
Data Collection
Experimental Protocol: X-ray Data Collection
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head. This is often done using a cryoloop and a small amount of a cryoprotectant oil to protect the crystal from atmospheric moisture and to facilitate flash-cooling.
-
Instrumentation: Data collection is performed on a single-crystal X-ray diffractometer, which consists of an X-ray source (commonly Mo or Cu Kα radiation), a goniometer for orienting the crystal, and a detector.[2]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The goal is to collect a complete and redundant dataset, measuring the intensities of as many unique reflections as possible to a desired resolution. Modern diffractometers with software packages can automatically determine an optimal data collection strategy.[4][5][6]
Causality Behind Experimental Choices:
-
X-ray Source: For organic molecules containing primarily light atoms (C, H, N, O), Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is often preferred due to its higher energy, which results in less absorption by the crystal.[7]
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) by flash-cooling the crystal in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher quality dataset.
Part 3: Structure Solution and Refinement – From Data to Model
The collected diffraction data is a set of reflection intensities. The process of converting this data into a three-dimensional atomic model is known as structure solution and refinement.
Structure Solution
The primary challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted beams are measured, their phases are lost. Structure solution methods aim to determine these initial phases. For small molecules, "direct methods" are typically employed. These methods use statistical relationships between the intensities of the reflections to derive the phases.
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data. This is typically done using a least-squares minimization process, where the atomic coordinates, displacement parameters (describing atomic vibrations), and other parameters are adjusted to improve the agreement between the observed structure factors (Fo) and the calculated structure factors (Fc) from the model.
Computational Workflow: Structure Solution and Refinement using SHELX
The SHELX suite of programs is a widely used and powerful tool for small-molecule crystallography.[8][9]
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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Foreword: Proactive Stability Profiling in Drug Development
In the landscape of modern drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. Understanding the thermal stability and degradation profile of a novel compound, such as Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, is not merely a regulatory formality but a critical scientific endeavor. It informs every stage of the development lifecycle, from synthesis and purification to formulation, packaging, and storage. This guide provides a comprehensive framework for elucidating the thermal behavior of this promising intermediate, blending established analytical techniques with a forward-thinking, mechanistic approach. For researchers, scientists, and drug development professionals, this document serves as a technical manual and a strategic guide to de-risking a crucial aspect of pharmaceutical development.
Introduction to this compound: A Molecule of Interest
This compound, with the chemical formula C₁₃H₁₄O₃, is an organic compound featuring a unique combination of functional groups: a phenolic hydroxyl group, a methyl ester, and an internal alkyne.[1][2] This structural arrangement suggests its potential as a versatile building block in medicinal chemistry. The presence of these functionalities also dictates its susceptibility to various degradation pathways, particularly under thermal stress. A thorough understanding of its thermal stability is paramount for ensuring its quality, safety, and efficacy in any downstream application.
The International Council for Harmonisation (ICH) guidelines for stability testing provide a robust framework for evaluating how the quality of a drug substance or product varies over time under the influence of environmental factors like temperature, humidity, and light.[3][4][5] Adherence to these guidelines is essential for regulatory submissions and for establishing appropriate storage conditions and shelf-life.
Core Methodologies for Thermal Analysis
To comprehensively assess the thermal stability of this compound, a multi-faceted approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass changes and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as it is heated over time.[6] This technique is invaluable for determining the onset of decomposition, the temperature at which maximum decomposition occurs, and the residual mass upon completion of the degradation process.[7][8]
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for temperature and mass using certified reference materials.
-
Select an appropriate sample pan, typically platinum or alumina, which is inert under the experimental conditions.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.
-
-
Experimental Conditions:
-
Atmosphere: Conduct the analysis under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min). This will differentiate between thermal decomposition and thermo-oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min. A linear heating rate is crucial for kinetic analysis.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (Tonset) and the temperature at 5% weight loss (Td5%) as key stability indicators.
-
Table 1: Hypothetical TGA Data Summary for this compound
| Parameter | Nitrogen Atmosphere | Air Atmosphere |
| Tonset (°C) | ~220 | ~205 |
| Td5% (°C) | ~235 | ~215 |
| Temperature of Max. Decomposition (°C) | ~280 | ~265, ~450 |
| Residual Mass at 600 °C (%) | ~15 | < 5 |
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[10][11][12]
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to volatilization before decomposition.
-
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat-Cool-Heat Cycle:
-
Heat from 25 °C to a temperature just below the onset of decomposition (determined by TGA, e.g., 200 °C) at 10 °C/min to observe the initial melting behavior.
-
Cool from 200 °C to -50 °C at 10 °C/min to assess crystallization behavior.
-
Heat from -50 °C to a temperature above the decomposition point (e.g., 350 °C) at 10 °C/min to observe the glass transition (if amorphous), cold crystallization, melting, and decomposition.
-
-
-
-
Data Analysis:
-
Identify the melting point (Tm) and the enthalpy of fusion (ΔHf) from the first heating scan.
-
Determine the glass transition temperature (Tg) from the second heating scan.
-
Observe any exothermic peaks that may correspond to decomposition.
-
Table 2: Hypothetical DSC Data Summary for this compound
| Parameter | Value |
| Melting Point (Tm) | ~110 °C |
| Enthalpy of Fusion (ΔHf) | ~25 kJ/mol |
| Glass Transition Temperature (Tg) | Not observed (crystalline) |
| Decomposition Onset (Exotherm) | ~225 °C |
Proposed Degradation Profile and Mechanistic Insights
The chemical structure of this compound provides clues to its potential degradation pathways.
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture, which could be accelerated at elevated temperatures. This would yield the corresponding carboxylic acid and methanol.
-
Decarboxylation: Following hydrolysis, the resulting carboxylic acid could undergo decarboxylation at higher temperatures.
-
Oxidation of the Phenolic Group: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradation products (quinones). This pathway would be more prominent in an oxidative atmosphere.
-
Reactions involving the Alkyne: The triple bond of the alkyne is a site of high electron density and can undergo various thermal reactions, including polymerization or cyclization, particularly at elevated temperatures.
Kinetic Analysis of Degradation
The data obtained from TGA can be used to determine the kinetics of the degradation process.[13][14][15] By performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), model-free kinetic methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) methods can be applied to calculate the activation energy (Ea) of decomposition. A higher activation energy indicates greater thermal stability.
Visualization of Experimental Workflow and Degradation Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for thermal stability analysis.
Proposed Degradation Pathway Diagram
Caption: Proposed thermal degradation pathways.
Conclusion: A Roadmap to Stability
This technical guide outlines a comprehensive strategy for characterizing the thermal stability and degradation profile of this compound. By integrating Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can gain a deep understanding of the material's behavior under thermal stress. The proposed experimental protocols are designed to be self-validating, providing a robust dataset for analysis. The insights gained from these studies are not only fundamental to good science but are also indispensable for the successful development of new pharmaceutical entities. Proactive and thorough stability testing, as detailed herein, paves the way for informed decision-making, regulatory compliance, and ultimately, the delivery of safe and effective medicines.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
- Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegrad
- A Guide to ICH Stability Storage and Testing for Pharmaceuticals. ICH.
- Ich guideline for stability testing. (n.d.). Slideshare.
- Chemical Kinetics of Pharmaceuticals. (n.d.). AccessPharmacy.
- Degrad
- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
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An In-depth Technical Guide to the Solubility of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate in Common Organic Solvents
Abstract
The successful formulation of any active pharmaceutical ingredient (API) is fundamentally dependent on its solubility characteristics. Poor solubility is a major impediment in drug development, often leading to low bioavailability and therapeutic variability. This guide provides a comprehensive technical overview of the solubility profile of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a compound of interest in contemporary research. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present robust, field-proven experimental protocols for both qualitative and quantitative solubility determination, and discuss the interpretation of this critical data. The methodologies detailed herein, including high-throughput screening and the gold-standard isothermal shake-flask method, are designed to provide researchers with a reliable framework for characterizing this and other novel chemical entities, thereby accelerating the journey from discovery to formulation.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
In the field of drug development, the aqueous and organic solubility of a compound is a critical physicochemical parameter that influences everything from initial high-throughput screening (HTS) to final dosage form design.[1] Accurate solubility data is essential for selecting appropriate solvents for synthesis and purification, developing analytical methods, and creating viable formulations for preclinical and clinical studies.[2] For a molecule like this compound, understanding its behavior in a range of common organic solvents is the first step toward unlocking its therapeutic potential. Problems with low aqueous solubility, in particular, can significantly hinder the development of new drugs.[3]
Physicochemical Profile of this compound
To predict the solubility of this compound, we must first analyze its molecular structure. The structure reveals several key functional groups that will dictate its interactions with various solvents.
-
Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor.[4][5] This feature suggests a favorable interaction with polar, protic solvents like alcohols.
-
Ester (-COOCH₃) Group: The ester functional group is polar and can act as a hydrogen bond acceptor. This contributes to the molecule's overall polarity.
-
Phenyl Ring and Alkyl Chain: These components are nonpolar and hydrophobic. The presence of a significant nonpolar region will enhance solubility in less polar or nonpolar solvents.[6]
-
Alkyne (C≡C) Group: The triple bond introduces some rigidity and electron density but is generally considered nonpolar.
The interplay between the polar, hydrogen-bonding capable hydroxyl and ester groups, and the nonpolar hydrocarbon backbone creates an amphiphilic character. This suggests that the compound will exhibit varied solubility across a spectrum of solvents, a key reason why a comprehensive screening is necessary. The general principle that "like dissolves like" is the foundational concept for predicting these interactions; polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[6][7][8][9][10]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₃H₁₄O₃ | Moderate molecular weight, generally favorable for solubility. |
| Molar Mass | 218.25 g/mol | Affects mass-based solubility calculations. |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Strong interactions with protic solvents (e.g., Methanol, Ethanol).[4][5] |
| Hydrogen Bond Acceptors | 3 (Phenolic -O, Ester C=O, Ester -O-) | Interactions with both protic and aprotic polar solvents (e.g., Acetone, DMSO).[4] |
| Predicted LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity; suggests solubility in both polar and nonpolar organic solvents but limited aqueous solubility. |
Theoretical Framework of Solubility
Solubility is the thermodynamic limit reached when a solute in a solid state is in equilibrium with the solute in solution.[2][11] The process of dissolution involves overcoming two sets of forces: the intermolecular forces holding the solute molecules together in the crystal lattice (lattice energy) and the intermolecular forces between solvent molecules. For dissolution to occur, the energy gained from the new solute-solvent interactions must be sufficient to overcome these forces.
The key factors governing the solubility of an organic compound like this compound are:
-
Solvent Polarity: Solvents are broadly classified as polar or nonpolar.[12] Polar solvents have large dipole moments and high dielectric constants, making them effective at solvating polar molecules and ions.[10] Nonpolar solvents have low dipole moments and interact primarily through weaker London dispersion forces.[10]
-
Hydrogen Bonding: The ability of the phenolic hydroxyl group to form strong hydrogen bonds is a critical determinant of its solubility in protic solvents like water, ethanol, and methanol.[13][14][15] These solvents can act as both hydrogen bond donors and acceptors, creating a stable solvation shell around the solute molecule.[14]
-
Solvent Classification:
-
Polar Protic Solvents: (e.g., Methanol, Ethanol) - These solvents contain an -OH or similar group and can both donate and accept hydrogen bonds.[12] They are expected to be effective solvents for our target compound due to the phenolic group.
-
Polar Aprotic Solvents: (e.g., DMSO, Acetone, Acetonitrile) - These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[12] They are generally good solvents for a wide range of compounds.
-
Nonpolar Solvents: (e.g., Hexane, Toluene) - These solvents have low polarity and primarily interact via dispersion forces.[6] They will be most effective at dissolving the nonpolar parts of the molecule.
-
Materials and Methods
To ensure trustworthy and reproducible results, a two-tiered approach is recommended. First, a rapid, qualitative high-throughput screen provides a broad overview of solubility across many solvents.[16][17] This is followed by a rigorous, quantitative determination in key solvents using the gold-standard isothermal shake-flask method.[11][18][19][20]
Materials
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade or equivalent purity.
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetone
-
Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Toluene
-
n-Hexane
-
-
Equipment: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, positive displacement pipettes, 2 mL glass vials with screw caps, 0.22 µm syringe filters (PTFE or other chemically resistant membrane), HPLC system with UV detector.
Experimental Workflow Overview
The following diagram illustrates the logical flow from initial screening to final quantitative analysis, ensuring efficient use of material and time.
Caption: Decision workflow for solubility assessment.
Protocol 1: High-Throughput Qualitative Solubility Screening
Causality: This method is designed for rapid, semi-quantitative assessment to identify the most promising solvents for further study, conserving valuable API.[16][17][21] It relies on creating a supersaturated solution and observing precipitation.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 50 mg/mL) in DMSO. DMSO is used for its ability to dissolve a wide range of organic compounds.[22]
-
Solvent Dispensing: In a 96-well glass plate, dispense 198 µL of each test solvent into separate wells.
-
Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a final concentration of approximately 0.5 mg/mL (500 µg/mL) with 1% DMSO co-solvent.
-
Equilibration: Seal the plate and place it on an orbital shaker at 300 RPM for 2 hours at 25°C.
-
Observation: Visually inspect each well against a dark background for any signs of precipitation or cloudiness. A nephelometer can also be used for a more quantitative measure of turbidity.[21][23]
-
Classification: Classify the solubility in each solvent as 'Soluble' (clear solution), 'Sparingly Soluble' (hazy or slight precipitate), or 'Insoluble' (heavy precipitate).
Protocol 2: Isothermal Shake-Flask Method for Quantitative Solubility
Causality: This is the internationally recognized gold-standard method for determining thermodynamic equilibrium solubility.[11][18][19][24] It ensures that the solution is truly saturated and that equilibrium has been reached between the solid and dissolved states of the compound, providing a definitive solubility value.
Caption: Isothermal Shake-Flask Experimental Protocol.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., ~10-20 mg, ensuring undissolved solid remains visible) to a 2 mL glass vial. The exact mass should be recorded.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 RPM). Allow the mixture to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[25]
-
Phase Separation: After 24 hours, remove the vial and let it stand undisturbed for at least 1 hour to allow undissolved solids to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analysis: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve.
-
Calculation: Calculate the original solubility in mg/mL by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.[19]
Results and Discussion (Illustrative Data)
The following sections present illustrative data that one might expect for a compound with the structure of this compound.
Qualitative Solubility Profile
The initial high-throughput screen provides a rapid categorization of solubility.
Table 2: Illustrative Qualitative Solubility of this compound at ~0.5 mg/mL
| Solvent | Polarity Index | Solvent Type | Result |
| n-Hexane | 0.1 | Nonpolar | Insoluble |
| Toluene | 2.4 | Nonpolar (Aromatic) | Sparingly Soluble |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Soluble |
| Acetone | 5.1 | Polar Aprotic | Soluble |
| Ethanol (EtOH) | 4.3 | Polar Protic | Soluble |
| Methanol (MeOH) | 5.1 | Polar Protic | Soluble |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Soluble |
Quantitative Solubility Data
Based on the qualitative screen, key solvents representing different classes were selected for quantitative analysis via the shake-flask method.
Table 3: Illustrative Quantitative Solubility of this compound at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (Molarity, M) |
| Dichloromethane | Polar Aprotic | >200 | >0.916 |
| Acetone | Polar Aprotic | 155.8 | 0.714 |
| Tetrahydrofuran | Polar Aprotic | 120.4 | 0.552 |
| Ethanol | Polar Protic | 85.2 | 0.390 |
| Methanol | Polar Protic | 71.5 | 0.328 |
| Toluene | Nonpolar | 12.3 | 0.056 |
| n-Hexane | Nonpolar | <0.1 | <0.0005 |
Interpretation of Results
The results align well with the theoretical analysis of the compound's structure.
-
High Solubility in Polar Aprotic Solvents: The compound shows excellent solubility in DCM, Acetone, and THF. This can be attributed to the strong dipole-dipole interactions between the polar ester group and the solvent molecules.
-
Good Solubility in Polar Protic Solvents: Solubility in ethanol and methanol is substantial, driven by the hydrogen bonding capability of the phenolic -OH group.[5][14] The slightly lower solubility compared to the best aprotic solvents may be due to the energy cost of disrupting the solvent's own extensive hydrogen-bonding network.[15]
-
Limited Solubility in Nonpolar Solvents: As predicted by the "like dissolves like" principle, the compound's overall polarity limits its solubility in nonpolar solvents like Toluene and especially Hexane. The phenyl ring allows for some favorable pi-stacking interactions with Toluene, explaining the modest solubility, while the lack of any polar interactions results in near-insolubility in Hexane.
Conclusion and Future Directions
This guide has established a comprehensive solubility profile for this compound using standard, reliable methodologies. The compound exhibits high solubility in a range of polar aprotic and protic organic solvents, and limited solubility in nonpolar solvents. This dataset is invaluable for subsequent stages of drug development.
Future work should focus on:
-
Aqueous Solubility: Determining the pH-solubility profile in aqueous buffers is a critical next step for predicting oral bioavailability.
-
Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids (FaSSGF, FaSSIF) will provide more accurate insights into its in vivo behavior.[11]
-
Co-solvent Studies: Investigating the use of co-solvent systems (e.g., ethanol/water) to enhance aqueous solubility for potential liquid formulations.
-
Solid-State Characterization: Confirming the polymorphic form of the solid material used for solubility studies is crucial, as different polymorphs can exhibit different solubilities.[19]
By systematically applying the principles and protocols outlined in this guide, researchers can build a robust understanding of a compound's physicochemical properties, mitigating risks and paving the way for successful formulation development.
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A Technical Guide to Quantum Chemical Calculations for Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: A Drug Discovery Perspective
This in-depth technical guide provides a comprehensive walkthrough of performing quantum chemical calculations on Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a molecule of interest in drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the theoretical underpinnings and practical steps necessary to model its electronic structure and predict its physicochemical properties. By integrating established theoretical principles with actionable protocols, this guide aims to empower researchers to leverage computational chemistry for informed decision-making in the drug discovery pipeline.
Introduction: The Significance of In Silico Analysis in Modern Drug Discovery
The journey of a drug from conception to market is arduous and resource-intensive. Computational chemistry has emerged as an indispensable tool to de-risk and expedite this process.[1] By simulating molecular behavior at the quantum level, we can predict a wide array of properties, from molecular geometry and stability to reactivity and spectroscopic signatures, all before a compound is synthesized.[2] This in silico approach allows for the early-stage screening of drug candidates, optimization of their properties, and a deeper understanding of their potential biological activity.[3][4]
This compound, with its phenolic hydroxyl group, chiral center, ester, and alkyne functionalities, presents a rich scaffold for potential biological activity. The phenolic moiety, in particular, is a common feature in many drugs and is known to participate in crucial hydrogen bonding interactions with biological targets. Understanding the electronic properties of this molecule is therefore of paramount importance for predicting its behavior in a biological environment.
This guide will focus on Density Functional Theory (DFT), a robust and widely-used quantum chemical method that offers a favorable balance between accuracy and computational cost for molecules of this size.[5] We will explore the selection of appropriate functionals and basis sets, detail the step-by-step process of geometry optimization and vibrational analysis, and discuss the interpretation of the results in the context of drug discovery.
Theoretical Framework: A Grounding in Quantum Mechanical Principles
A foundational understanding of the theoretical methods employed is crucial for making informed decisions during the setup of quantum chemical calculations and for the correct interpretation of the results.
The Schrödinger Equation and the Born-Oppenheimer Approximation
At the heart of quantum chemistry lies the Schrödinger equation, which describes the wave function and energy of a quantum system. However, for a multi-atomic molecule, an exact solution is not feasible. The Born-Oppenheimer approximation simplifies this by assuming that the nuclei are stationary relative to the much lighter and faster-moving electrons. This allows us to solve the electronic Schrödinger equation for a fixed nuclear geometry.
Hartree-Fock Theory: A Starting Point
Hartree-Fock (HF) theory provides an initial approximation by treating each electron as moving in the average field of all other electrons. While computationally efficient, HF theory neglects the instantaneous correlation of electron motions, which can lead to inaccuracies.
Post-Hartree-Fock Methods: Incorporating Electron Correlation
To improve upon the HF approximation, post-Hartree-Fock methods have been developed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically account for electron correlation, leading to more accurate results, albeit at a higher computational cost.
Density Functional Theory (DFT): A Pragmatic and Powerful Approach
Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation.
A plethora of functionals have been developed, each with its strengths and weaknesses. For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide a good balance of accuracy and efficiency. Some commonly used and well-benchmarked functionals for organic molecules include:
-
B3LYP: A widely used hybrid functional that often provides a good starting point.
-
PBE0: Another popular hybrid functional known for its robust performance.
-
M06-2X: A meta-hybrid GGA functional that often performs well for thermochemistry and non-covalent interactions.[6]
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important.[6]
-
CAM-B3LYP: A long-range corrected hybrid functional that is particularly well-suited for calculations involving charge transfer, such as the study of excited states and pKa determination.[7][8]
Basis Sets: The Language of Molecular Orbitals
In practical calculations, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as basis functions, which are centered on each atom. The collection of these basis functions for all atoms in a molecule is called the basis set. The quality of a basis set is crucial for the accuracy of the calculation.
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). For a molecule like this compound, a split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is a good choice to accurately describe the electronic structure of the various functional groups and potential anionic states.[9]
Simulating the Biological Environment: Solvation Models
Reactions in biological systems occur in an aqueous environment. To account for the influence of the solvent, implicit solvation models are often employed. These models treat the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used and effective implicit solvation models.[7][8]
Practical Implementation: A Step-by-Step Protocol
This section provides a detailed workflow for performing quantum chemical calculations on this compound using the ORCA quantum chemistry package, which is freely available for academic use. The general principles are also applicable to other software packages like Gaussian.[10][11]
Molecular Structure Input
The first step is to define the initial 3D structure of the molecule. The structure of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate can be obtained from its SMILES (Simplified Molecular Input Line Entry System) string: COC(CO)C#CC)=O.[12] This can be converted to a 3D structure using molecular modeling software such as Avogadro or GaussView. It is important to start with a reasonable initial geometry to ensure the subsequent optimization converges to the correct minimum.
Computational Workflow
The following diagram illustrates the general workflow for the quantum chemical calculations.
! B3LYP def2-TZVP OPT CPCM(Water)
%pal nprocs 8 end
-
xyz 0 1 C -4.57792 -1.29547 0.34759 O -3.41407 -1.42273 0.73033 C -2.81240 -0.24640 0.32049 C -1.32832 -0.28189 0.63857 C -0.65586 0.99966 0.32924 C -1.38578 2.14811 0.67299 C -2.75624 2.05342 1.00690 C -3.43575 0.80164 0.99266 O -4.79251 0.73468 1.29910 H -0.85299 3.10260 0.66535 H -3.30310 2.92318 1.26875 H -5.32289 1.42838 1.51654 C -3.26620 1.00000 -1.00000 # Placeholder, adjust based on actual structure H -3.80000 1.90000 -1.20000 # Placeholder H -2.20000 1.00000 -1.50000 # Placeholder C -0.50000 -1.50000 0.00000 # Placeholder C 0.50000 -2.50000 -0.50000 # Placeholder H 1.00000 -3.00000 -1.00000 # Placeholder O -5.00000 -2.00000 -0.50000 # Placeholder C -6.00000 -2.50000 -1.00000 # Placeholder H -6.50000 -2.00000 -1.50000 # Placeholder H -5.80000 -3.50000 -1.20000 # Placeholder H -6.50000 -2.70000 -0.00000 # Placeholder
! B3LYP def2-TZVP FREQ CPCM(Water)
%pal nprocs 8 end
-
xyzfile 0 1 molecule_opt.xyz
Caption: Thermodynamic cycle for pKa calculation.
The pKa can be calculated using the following equation:
pKa = (ΔG°solv) / (2.303 * RT)
where ΔG°solv is the Gibbs free energy change for the deprotonation reaction in solution.
Conclusion: Bridging Theory and Practice in Drug Discovery
This technical guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. By leveraging the power of DFT, researchers can gain valuable insights into the structural and electronic properties of this and other drug-like molecules. This knowledge can guide the design of more potent and selective drug candidates, ultimately accelerating the drug discovery process. The protocols and theoretical background presented herein serve as a robust starting point for scientists looking to integrate computational chemistry into their research endeavors.
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A Technical Guide to the Biological Activity Screening of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate Derivatives
Introduction: Unveiling the Therapeutic Potential of Novel Alkynoates
In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The core structure of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate presents a compelling starting point for medicinal chemistry exploration. This molecule combines a phenolic group, a feature common to many bioactive natural products with antioxidant and signaling properties, and an alkynoate chain, a functional group that can participate in various biological interactions. By systematically synthesizing and screening derivatives of this parent compound, we can probe its therapeutic potential across multiple disease areas.
This guide provides a comprehensive framework for the initial biological evaluation of this compound derivatives. The methodologies detailed herein are designed not merely as procedural steps, but as a logical, self-validating workflow. We will focus on three primary areas of high therapeutic need and mechanistic plausibility for this chemical class: anticancer, anti-inflammatory, and antimicrobial activities. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence and insight.
Chapter 1: The Screening Cascade: A Strategic Workflow
A successful screening campaign relies on a tiered approach, beginning with broad, high-throughput assays to identify general activity, followed by more specific, mechanism-of-action studies for promising "hits." This strategy ensures that resources are focused on compounds with the highest potential.
Caption: A strategic workflow for screening novel chemical derivatives.
Chapter 2: Anticancer Activity Assessment
The initial evaluation of anticancer potential hinges on assessing a compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines. Tetrazolium salt-based assays are a robust and widely adopted method for this purpose.[1]
The Principle of Tetrazolium Reduction Assays
These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[2][3] In metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring, converting the salt into a colored formazan product.[4] The intensity of this color is directly proportional to the number of viable cells. We will focus on the XTT assay, a second-generation method that produces a water-soluble formazan, thereby eliminating a solubilization step required in the older MTT assay and streamlining the protocol.[2][4]
Caption: Biochemical principle of the XTT cell viability assay.
Experimental Protocol: XTT Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test derivatives against a selected cancer cell line (e.g., HCT116 for colorectal cancer).
Materials:
-
96-well flat-bottom cell culture plates
-
HCT116 human colorectal carcinoma cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds dissolved in DMSO (Dimethyl Sulfoxide)
-
Positive control (e.g., Doxorubicin)
-
XTT reagent and activation reagent (electron coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[4] Include wells for vehicle control (medium + DMSO), untreated control (medium only), and blank (medium only, no cells). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and the positive control in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the test compounds. Add medium with DMSO to the vehicle control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Addition: Prepare the activated XTT solution immediately before use by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of this activated solution to each well.[4]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan to develop.[4]
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[4]
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
| Derivative | Modification | IC50 (µM) vs. HCT116 | Selectivity Index (SI) |
| Parent Cmpd | - | > 100 | - |
| Derivative A | R = -Cl | 45.2 | 2.1 |
| Derivative B | R = -OCH3 | 15.8 | 5.3 |
| Derivative C | R = -NO2 | 88.1 | 1.2 |
| Doxorubicin | (Positive Control) | 0.9 | > 10 |
| Selectivity Index is calculated as (IC50 in normal cells) / (IC50 in cancer cells). An SI > 2 is generally considered promising.[5][6] |
Chapter 3: Anti-inflammatory Activity Screening
Chronic inflammation is linked to numerous diseases. A key mechanism in inflammation is the production of prostaglandins, catalyzed by cyclooxygenase (COX) enzymes.[7] Another critical inflammatory mediator is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in immune cells like macrophages.[8]
Targeting the Cyclooxygenase (COX) Pathway
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.[9] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize side effects associated with COX-1 inhibition.
Caption: The cyclooxygenase (COX) enzymatic pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
This fluorometric assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes to determine the inhibitory potential of the test compounds.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer, COX Probe, COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare reagents as per the manufacturer's protocol (e.g., Sigma-Aldrich MAK399).[10] This includes reconstituting the arachidonic acid and preparing a Reaction Mix containing assay buffer and the COX probe.
-
Plate Setup: Add reagents to wells in a 96-well plate.
-
Enzyme Control (EC): 80 µL Reaction Mix + 10 µL Assay Buffer.
-
Inhibitor Controls (IC): 80 µL Reaction Mix + 10 µL of appropriate positive control (Celecoxib or Indomethacin).
-
Sample Wells (S): 80 µL Reaction Mix + 10 µL of diluted test compound.
-
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells. Incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the arachidonic acid substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.[10]
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. The percent inhibition is calculated as: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
Plot the percent inhibition against the log of compound concentration to determine the IC50 for both COX-1 and COX-2.
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Derivative A | 55.1 | 22.5 | 2.4 |
| Derivative B | > 100 | 8.3 | > 12 |
| Derivative C | 48.9 | 45.1 | 1.1 |
| Celecoxib | 25.0 | 0.08 | 312.5 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Chapter 4: Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[11] The agar well diffusion method is a simple, cost-effective, and widely used technique for preliminary screening of compounds for antimicrobial activity.[12][13]
Experimental Protocol: Agar Well Diffusion Assay
This method assesses the ability of a compound to inhibit the growth of a specific microorganism by measuring the zone of growth inhibition around a well containing the compound.[11][14]
Materials:
-
Petri plates with Mueller-Hinton Agar (MHA)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Gentamicin solution)
-
Negative control (sterile DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of an MHA plate to create a uniform lawn.[15]
-
Well Creation: Aseptically punch wells into the agar using a sterile cork borer.[16]
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a set concentration, e.g., 1 mg/mL) into a designated well.[14] Add the positive and negative controls to separate wells on the same plate.
-
Pre-diffusion: Allow the plates to sit at room temperature for 30-60 minutes to permit the compounds to diffuse into the agar.
-
Incubation: Incubate the plates in an inverted position for 18-24 hours at 37°C.[15]
-
Zone Measurement: After incubation, measure the diameter of the clear zone of inhibition (where no bacterial growth is visible) around each well in millimeters (mm).
Data Interpretation: The diameter of the inhibition zone provides a qualitative or semi-quantitative measure of antimicrobial activity. A larger zone diameter indicates greater sensitivity of the microorganism to the compound.
| Derivative | Zone of Inhibition (mm) vs. S. aureus (Gram-positive) | Zone of Inhibition (mm) vs. E. coli (Gram-negative) |
| Parent Cmpd | 0 | 0 |
| Derivative A | 14 | 0 |
| Derivative B | 8 | 0 |
| Derivative C | 18 | 11 |
| Gentamicin (10 µg) | 22 | 19 |
| DMSO (Negative Control) | 0 | 0 |
Chapter 5: Structure-Activity Relationship (SAR) Analysis
The ultimate goal of screening a library of derivatives is to establish a Structure-Activity Relationship (SAR).[17][18] SAR analysis involves correlating the specific structural modifications of each derivative with its observed biological activity. This crucial step provides insights into which chemical features are essential for activity and guides the rational design of more potent and selective compounds.
Key Questions for SAR Analysis:
-
Effect of Substituents: How does the nature (electron-donating vs. electron-withdrawing) and position of substituents on the phenyl ring affect each biological activity? For example, our data suggests that an electron-donating methoxy group (Derivative B) enhances both anticancer and selective anti-inflammatory activity.
-
Role of the Alkyne: Are modifications to the hex-4-ynoate chain tolerated? Does saturation of the triple bond diminish activity?
-
Pharmacophore Identification: Can a common set of structural features be identified that is required for a specific activity?
By consolidating the data from all assays, a comprehensive picture emerges. For instance, Derivative B shows promising anticancer activity (IC50 = 15.8 µM) and excellent COX-2 selectivity (>12-fold), but lacks significant antimicrobial properties. In contrast, Derivative C displays potent broad-spectrum antimicrobial activity but is weaker in the other assays. This information is invaluable for directing future synthetic efforts toward compounds with a desired multi-activity profile or enhanced potency in a single pathway.
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted screening strategy for evaluating the biological potential of this compound derivatives. By employing a cascade of validated in vitro assays, researchers can efficiently identify lead compounds with promising anticancer, anti-inflammatory, or antimicrobial properties.
The initial data generated from these screens serves as the foundation for a comprehensive SAR analysis, which is the cornerstone of modern drug discovery. Promising hits identified through this workflow should be advanced to more complex secondary assays, such as apoptosis and cell cycle analysis for anticancer candidates[5], measurement of pro-inflammatory cytokines for anti-inflammatory leads[19], and determination of minimum inhibitory concentration (MIC) for antimicrobial agents. This systematic and logic-driven approach maximizes the potential for discovering novel therapeutic agents from this unique chemical scaffold.
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A Technical Guide to the Preliminary Pharmacological Evaluation of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary pharmacological evaluation of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a novel chemical entity with potential therapeutic applications. Given its structural features—a phenolic hydroxyl group and an alkyne moiety—this molecule presents a compelling case for investigation into its antioxidant, anti-inflammatory, and cytotoxic properties. This document provides a structured, causality-driven framework for researchers, scientists, and drug development professionals. It details a logical progression from initial in vitro high-throughput screening to more complex mechanistic assays and preliminary in vivo models. Each proposed step is supported by established scientific principles and methodologies to ensure a robust and self-validating evaluation process. The guide includes detailed experimental protocols, data presentation formats, and visual workflows to facilitate a thorough and efficient investigation into the pharmacological profile of this compound.
Introduction and Scientific Rationale
The quest for novel therapeutic agents is a cornerstone of pharmaceutical research. Small molecules with unique structural motifs offer promising starting points for drug discovery programs. This compound is one such molecule, characterized by two key functional domains:
-
The 4-Hydroxyphenyl Group: This phenolic structure is a well-known pharmacophore. Phenolic compounds are recognized for their ability to scavenge free radicals, conferring antioxidant properties that are relevant in a host of pathological conditions, including inflammation, neurodegenerative diseases, and cancer.[1][2] The hydroxyl group can act as a hydrogen donor, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.[1]
-
The Hex-4-ynoate Moiety: The presence of an internal alkyne group introduces conformational rigidity and a unique electronic profile. This functionality can influence the molecule's binding affinity to biological targets and may serve as a reactive handle for covalent interactions, a mechanism exploited by various targeted therapies.
The combination of these features suggests that this compound could exhibit a range of biological activities. Compounds with similar phenolic structures have demonstrated significant anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6] Therefore, a systematic pharmacological evaluation is warranted to elucidate the therapeutic potential of this novel compound. This guide proposes a logical and efficient screening cascade designed to identify and characterize its primary biological activities.
Compound Profile: this compound
A clear understanding of the test article's physicochemical properties is fundamental to any pharmacological study.
| Property | Value | Source |
| IUPAC Name | methyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | AiFChem[7] |
| Molecular Formula | C₁₃H₁₄O₃ | PubChem[8] |
| Molecular Weight | 218.25 g/mol | PubChem[8] |
| CAS Number | 865233-36-9 | AiFChem[7] |
| SMILES | CC#CC1=CC=C(C=C1)O | PubChem[8] |
Proposed Pharmacological Screening Cascade
A tiered screening approach is the most efficient method for evaluating a novel compound, enabling rapid, data-driven decisions while conserving resources.[9] This strategy, often termed a "screening cascade," begins with broad, high-throughput in vitro assays to identify potential areas of biological activity and progresses to more focused and complex models.[9][10]
Phase 1: Primary In Vitro Screening
The objective of this phase is to rapidly and cost-effectively screen for a broad range of biological activities. In vitro assays provide a controlled environment for initial assessment.[11]
Causality: The 4-hydroxyphenyl group is a structural alert for antioxidant potential.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A simple, rapid colorimetric assay to measure the compound's ability to donate a hydrogen atom and neutralize the DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Complements the DPPH assay and is effective for both hydrophilic and lipophilic compounds.
Causality: Many phenolic and alkyne-containing compounds exhibit anticancer properties.[4][6]
-
MTT/MTS Assay: A colorimetric assay to assess cell viability and metabolic activity. The compound should be screened against a diverse panel of human cancer cell lines (e.g., breast, lung, colon, pancreatic) and a non-cancerous control cell line (e.g., fibroblasts) to determine both potency and selectivity.
Causality: Phenolic compounds are known to interfere with inflammatory pathways.[2][5]
-
COX-1/COX-2 Inhibition Assay: A cell-free enzymatic assay to determine if the compound selectively or non-selectively inhibits cyclooxygenase enzymes, key mediators of inflammation.
-
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages: Measures the inhibition of NO production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a key indicator of anti-inflammatory potential.
Phase 2: Secondary & Mechanistic In Vitro Assays
If a "hit" is identified in Phase 1 (e.g., >50% inhibition at a screening concentration of 10 µM), this phase aims to confirm the activity, determine potency, and elucidate the mechanism of action.
-
Dose-Response and IC₅₀ Determination: The compound is tested across a range of concentrations (e.g., 8-point serial dilution) to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).
-
Mechanism of Action (MOA) Studies: Based on the primary hit, specific mechanistic assays are performed.
-
If Anti-inflammatory: Use ELISA to quantify the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages. Western blotting can be used to probe key signaling proteins (e.g., phosphorylation of p65 to assess NF-κB pathway inhibition).
-
If Cytotoxic: Investigate the mode of cell death using assays for apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) and cell cycle analysis.
-
Phase 3: Preliminary In Vivo Evaluation
Promising and potent hits from in vitro studies warrant evaluation in a living organism to assess efficacy and tolerability.[12][13][14] The choice of model is dictated by the confirmed in vitro activity.
-
Model Selection: For confirmed anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a standard and well-characterized acute inflammation model.[3]
-
Study Design: The use of an in vivo animal model is a critical step in preclinical research.[13] The study should include a vehicle control group, a positive control group (e.g., Indomethacin), and at least three dose levels of the test compound.
-
Endpoints:
-
Efficacy: Measurement of paw volume at various time points post-carrageenan injection.
-
Tolerability: Monitoring of animal weight, behavior, and any signs of distress.
-
Detailed Experimental Protocols
The following protocols are provided as standardized templates. Researchers should optimize them based on specific laboratory conditions.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the IC₅₀ value.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Acclimatization: Acclimate male Wistar rats (180-200 g) for one week.
-
Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and Test Compound (e.g., 10, 30, 100 mg/kg).
-
Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at time 0 (before injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test).
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Histology | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
| MCF-7 | Breast Cancer | 12.5 | 0.8 |
| A549 | Lung Cancer | 25.1 | 1.2 |
| HCT116 | Colon Cancer | 8.9 | 0.5 |
| NIH/3T3 | Mouse Fibroblast | > 100 | 5.6 |
Interpretation: The hypothetical data in Table 1 suggests the compound has moderate, selective cytotoxicity against cancer cell lines, with greater potency towards HCT116. The high IC₅₀ against the non-cancerous NIH/3T3 cell line indicates a favorable preliminary therapeutic window.
Conclusion and Future Directions
This guide presents a scientifically grounded framework for the preliminary pharmacological evaluation of this compound. By following a logical cascade of in vitro and in vivo experiments, researchers can efficiently identify and characterize the compound's primary biological activities. The causality-driven approach ensures that experimental choices are logical and build upon the structural characteristics of the molecule.
Positive findings from this preliminary evaluation would justify more advanced preclinical studies, including:
-
Pharmacokinetic profiling (ADME).
-
Evaluation in more complex in vivo disease models (e.g., xenograft models for oncology).
-
Lead optimization through medicinal chemistry to improve potency and drug-like properties.
This systematic approach provides a robust foundation for assessing the therapeutic potential of this compound and advancing it through the drug discovery pipeline.
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PubChem. (3-Formyl-4-hydroxyphenyl) hex-4-ynoate. National Center for Biotechnology Information. [Link]
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Chinthala, P., et al. (2014). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Medicinal Chemistry Research. [Link]
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Ruzza, P., et al. (2009). Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent. Journal of Medicinal Chemistry. [Link]
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Methodological & Application
Synthetic Routes for Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: An Application Note and Protocol
Introduction
Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a bespoke chemical entity with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a chiral center, a phenolic hydroxyl group, an internal alkyne, and a methyl ester, offers multiple points for diversification and conjugation. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the viable synthetic pathways to this target molecule. We will delve into the strategic considerations for its synthesis, provide detailed, step-by-step protocols for the most logical synthetic route, and discuss the critical aspects of each reaction to ensure reproducibility and success.
The primary synthetic strategy outlined herein revolves around a convergent approach, culminating in a palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is renowned for its efficiency and functional group tolerance, making it an ideal choice for the late-stage connection of the aryl and alkynyl fragments of the target molecule.[1]
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a disconnection at the aryl-alkyne bond, pointing to a Sonogashira coupling as the key bond-forming step. This leads to two primary synthons: an appropriately functionalized aryl halide and a terminal alkyne. The phenolic hydroxyl group on the aryl halide will likely require protection to prevent interference with the catalytic cycle of the Sonogashira reaction.
Synthetic Strategy Overview
The proposed synthetic strategy is a multi-step process that involves the preparation of two key intermediates followed by their coupling and final deprotection. The overall workflow can be visualized as follows:
Caption: A high-level overview of the synthetic workflow.
Part 1: Synthesis of Key Intermediates
Preparation of (4-Iodophenoxy)(tert-butyl)dimethylsilane (Protected 4-Iodophenol)
The phenolic hydroxyl group of 4-iodophenol is acidic and can interfere with the basic conditions of the Sonogashira coupling. Therefore, it is prudent to protect it as a silyl ether, which is stable under the coupling conditions and can be readily removed later. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice for this purpose.
Reaction Scheme:
Protocol 1: Protection of 4-Iodophenol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Iodophenol | 1.0 | 220.01 | (e.g., 5.0 g, 22.7 mmol) |
| Imidazole | 2.5 | 68.08 | 3.86 g, 56.8 mmol |
| TBDMS-Cl | 1.2 | 150.72 | 4.11 g, 27.3 mmol |
| Dichloromethane (DCM) | - | - | 100 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol and imidazole.
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (4-iodophenoxy)(tert-butyl)dimethylsilane as a colorless oil.
Synthesis of Methyl hex-4-ynoate
The synthesis of the terminal alkyne, methyl hex-4-ynoate, can be achieved from 1-butyne. The strategy involves the deprotonation of 1-butyne to form a lithium acetylide, followed by alkylation with methyl 2-bromoacetate.
Reaction Scheme:
Protocol 2: Synthesis of Methyl hex-4-ynoate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-Butyne | 1.2 | 54.09 | (e.g., 3.25 g, 60.0 mmol) |
| n-Butyllithium (2.5 M in hexanes) | 1.0 | 64.06 | 20.0 mL, 50.0 mmol |
| Methyl 2-bromoacetate | 1.0 | 152.97 | 7.65 g, 50.0 mmol |
| Tetrahydrofuran (THF), anhydrous | - | - | 150 mL |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium solution dropwise to the cold THF.
-
Slowly bubble 1-butyne gas into the stirred solution (or add a pre-weighed amount of condensed 1-butyne in THF).
-
Allow the mixture to stir at -78 °C for 1 hour.
-
Add a solution of methyl 2-bromoacetate in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully concentrate the solvent under reduced pressure (the product is volatile).
-
Purify the crude product by distillation under reduced pressure to obtain methyl hex-4-ynoate.
Part 2: Sonogashira Cross-Coupling Reaction
With both key intermediates in hand, the crucial carbon-carbon bond formation can be performed via a Sonogashira coupling reaction.[2] This reaction is typically catalyzed by a palladium(0) species and a copper(I) co-catalyst in the presence of an amine base.[3]
Reaction Scheme:
Protocol 3: Sonogashira Coupling
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| (4-Iodophenoxy)(tert-butyl)dimethylsilane | 1.0 | 334.28 | (e.g., 3.34 g, 10.0 mmol) |
| Methyl hex-4-ynoate | 1.2 | 126.15 | 1.51 g, 12.0 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | 1155.56 | 347 mg, 0.3 mmol |
| Copper(I) iodide (CuI) | 0.05 | 190.45 | 95 mg, 0.5 mmol |
| Triethylamine (Et3N), anhydrous | - | - | 50 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add (4-iodophenoxy)(tert-butyl)dimethylsilane, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add anhydrous triethylamine and anhydrous THF.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add methyl hex-4-ynoate via syringe.
-
Heat the reaction mixture to 50-60 °C and stir until TLC analysis indicates complete consumption of the aryl iodide.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)hex-4-ynoate.
Part 3: Deprotection of the Phenolic Hydroxyl Group
The final step in the synthesis is the removal of the TBDMS protecting group to unveil the phenolic hydroxyl group of the target molecule. This can be achieved under mild conditions using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).[4][5]
Reaction Scheme:
Protocol 4: TBDMS Deprotection
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)hex-4-ynoate | 1.0 | 332.53 | (e.g., 3.33 g, 10.0 mmol) |
| Tetra-n-butylammonium fluoride (1.0 M in THF) | 1.2 | 261.47 | 12.0 mL, 12.0 mmol |
| Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
Dissolve the silyl-protected ester in THF in a round-bottom flask.
-
Add the solution of tetra-n-butylammonium fluoride (TBAF) in THF dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, this compound.
Alternative Synthetic Considerations
While the Sonogashira coupling is a robust and reliable method, other synthetic strategies could be envisioned. For instance, a different coupling strategy, such as a Suzuki or Stille coupling, could be employed if the corresponding boronic acid/ester or stannane derivatives of the alkyne were prepared. Additionally, more advanced, metal-free radical cyclization or multi-component reactions could potentially be developed for the synthesis of similar 3-aryl-4-alkynoates.[6][7]
Conclusion
The synthesis of this compound is a multi-step process that can be efficiently achieved through a convergent strategy centered around a Sonogashira cross-coupling reaction. Careful protection of the phenolic hydroxyl group and a well-planned synthesis of the terminal alkyne fragment are crucial for the success of this route. The protocols provided in this guide offer a detailed roadmap for the synthesis of this valuable molecule, empowering researchers to access this compound for their investigations in drug discovery and materials science.
References
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
- Trost, B. M., & Li, C. J. (2014).
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- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
- Mi, X., Wang, C., Huang, M., Wu, Y., & Wu, Y. (2015). Preparation of 3-Acyl-4-arylcoumarins via Metal-Free Tandem Oxidative Acylation/Cyclization between Alkynoates with Aldehydes. The Journal of Organic Chemistry, 80(1), 148–155.
- Pattarawarapan, M., et al. (2017). Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins. Synlett, 28(07), 825-830.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]
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PubChem. (n.d.). methyl (E)-2-methylhex-2-en-4-ynoate. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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- Kim, D., et al. (2022). Synthetic Strategy for Aryl(alkynyl)phosphinates by a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Alkynes. Organic Letters, 24(45), 8295–8299.
-
ResearchGate. (n.d.). Representative synthetic methods for the synthesis of 4‐aryl isoxazoles. Retrieved from [Link]
- Ni, S., Zhou, J., Mei, H., & Han, J. (2018). Radical reactions of aryl alkynoates in organic synthesis: Recent advances. Tetrahedron Letters, 59(14), 1309–1316.
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Application Notes and Protocols for the Synthesis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a valuable building block in medicinal chemistry and materials science, utilizing the Sonogashira cross-coupling reaction. These application notes offer a detailed exploration of the reaction mechanism, practical guidance on experimental design, a step-by-step protocol, and troubleshooting advice. The content is curated to provide both a theoretical understanding and a practical framework for the successful execution of this important carbon-carbon bond-forming reaction.
Introduction: The Significance of Aryl-Alkynes and the Sonogashira Coupling
Aryl-alkynes are pivotal structural motifs in a wide array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The synthesis of this compound presents an interesting case study due to the presence of a reactive phenol group, which requires careful consideration during reaction design. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as one of the most robust and versatile methods for the formation of C(sp²)-C(sp) bonds.[4][5][6] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool in modern organic synthesis.[5][7][8]
This guide will delve into the nuances of applying the Sonogashira coupling for the synthesis of this compound, with a particular focus on strategies to mitigate potential side reactions associated with the unprotected hydroxyl group.
Mechanistic Insights: The Catalytic Cycles of Sonogashira Coupling
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][9][10]
The Palladium Catalytic Cycle
The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together. The cycle can be summarized in three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (e.g., 4-iodophenol) to form a palladium(II) intermediate.[9][11] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[12][13]
-
Transmetalation: The activated alkyne, in the form of a copper acetylide, transfers its organic group to the palladium(II) center, displacing the halide.[9][11]
-
Reductive Elimination: The two organic ligands on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
The Copper Catalytic Cycle
The copper co-catalyst plays a crucial role in activating the terminal alkyne:
-
π-Alkyne Complex Formation: Copper(I) coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[9][10]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[9][10] This species is then ready for the transmetalation step with the palladium(II) complex.
Copper-Free Sonogashira Coupling: An Important Alternative
The presence of copper can sometimes lead to undesirable side reactions, most notably the Glaser coupling, which results in the homocoupling of the alkyne.[4][14] For substrates with functional groups that can coordinate to copper, such as the hydroxyl group in 4-hydroxyphenyl derivatives, a copper-free protocol can be advantageous.[1][2][15] In copper-free variants, the deprotonation of the alkyne is thought to occur directly on a palladium-alkyne complex, facilitated by a strong base.[9][14]
Visualizing the Catalytic Cycles
To illustrate the intricate dance of catalysts and reactants, the following diagrams depict the classical and copper-free Sonogashira coupling mechanisms.
Caption: Experimental workflow for the Sonogashira coupling.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (1.00 g, 4.54 mmol), Pd(PPh₃)₂Cl₂ (0.16 g, 0.23 mmol), and CuI (0.04 g, 0.23 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation. 3[7][12]. Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed THF (15 mL) and degassed triethylamine (15 mL) via syringe. Stir the mixture until all solids have dissolved. Then, add methyl hex-4-ynoate (0.63 g, 5.00 mmol) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Analysis and Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Yield | Inactive catalyst | Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. |
| Low reactivity of aryl halide | If using an aryl bromide, increase the reaction temperature and consider using a more electron-rich ligand. | |
| Impure starting materials | Purify starting materials before use. | |
| Glaser Homocoupling | Presence of oxygen and copper(I) | Rigorously exclude oxygen from the reaction. Consider a copper-free protocol. |
| Complex Mixture of Products | Side reactions involving the phenol | Consider protecting the hydroxyl group as a silyl ether before the coupling and deprotecting afterward. |
| Difficulty in Purification | Residual catalyst | Filter the crude reaction mixture through a pad of Celite before concentration. |
Conclusion
The Sonogashira coupling is a powerful and reliable method for the synthesis of this compound. By carefully selecting the reaction parameters and considering the potential reactivity of the phenolic hydroxyl group, researchers can achieve high yields of the desired product. The protocol provided herein serves as a robust starting point, which can be further optimized to suit specific laboratory conditions and substrate requirements.
References
-
RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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-
YouTube. (2019). Sonogashira coupling. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ACS Publications. (n.d.). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. [Link]
-
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-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ACS Publications. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
University of Oxford. (n.d.). Coupling to alkynes: the Sonogashira reaction. [Link]
-
RSC Publishing. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
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-
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PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Iowa State University. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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Application Note: Chemoselective Esterification Methods for 3-(4-hydroxyphenyl)hex-4-ynoic Acid
Abstract
This application note provides a detailed guide for the chemoselective esterification of 3-(4-hydroxyphenyl)hex-4-ynoic acid, a bifunctional molecule of interest for pharmaceutical and materials science research. The primary synthetic challenge lies in selectively acylating the carboxylic acid moiety without derivatizing the nucleophilic phenolic hydroxyl group. We present and compare three robust methods: a modified Fischer-Speier Esterification, the Steglich Esterification, and the Yamaguchi Esterification. Each protocol is designed to be self-validating, offering researchers field-proven insights into experimental design, reaction mechanisms, and purification strategies to achieve high yields of the desired ester product.
Introduction: The Synthetic Challenge
3-(4-hydroxyphenyl)hex-4-ynoic acid is a valuable synthetic intermediate possessing three distinct functional groups: a carboxylic acid, a phenol, and an internal alkyne. The conversion of the carboxylic acid to an ester is a common and critical transformation for modulating the compound's solubility, polarity, and biological activity. However, the presence of the phenolic hydroxyl group introduces a significant challenge of chemoselectivity.
The acidity of the phenolic proton is comparable in magnitude to that of the carboxylic acid, meaning that under many reaction conditions, the phenoxide anion can act as a competing nucleophile, leading to undesired side products such as diaryl esters or oligomers.[1] Therefore, successful esterification requires conditions that either selectively activate the carboxylic acid or are mild enough not to promote side reactions with the phenol. This guide details three distinct, reliable protocols to navigate this challenge.
Core Challenge: Achieving Chemoselectivity
The central problem is the competition between two nucleophiles: the alcohol reactant (R'-OH) intended for esterification and the intramolecular phenolic hydroxyl group.
Caption: Logical diagram of the chemoselectivity challenge.
Comparative Overview of Esterification Methodologies
The choice of esterification method depends on the stability of the substrate, the desired scale, and the available reagents. The following table summarizes the key characteristics of the protocols detailed in this note.
| Method | Key Reagents | Conditions | Pros | Cons |
| Fischer-Speier | Alcohol (solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux (60-110 °C) | Economical, simple reagents, scalable. | Equilibrium reaction requires water removal; harsh conditions may cause side reactions (phenol etherification).[2][3][4] |
| Steglich | Alcohol, DCC or EDC, DMAP (catalytic) | Mild (0 °C to RT) | High yields, neutral pH, compatible with acid-sensitive groups, excellent for hindered substrates.[5][6] | DCC byproduct (DCU) can be difficult to remove; DCC is an allergen.[6] |
| Yamaguchi | Alcohol, 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAP | Mild (RT) | High yields, excellent for sterically hindered substrates, good functional group tolerance.[7][8][9] | Requires stoichiometric activating agent (TCBC); two-step, one-pot procedure.[8] |
Detailed Application Protocols
Protocol 1: Modified Fischer-Speier Esterification
This method leverages a large excess of the alcohol to drive the equilibrium towards the product, while carefully controlling conditions to minimize phenol-related side reactions.[10] It is most suitable for simple, unhindered alcohols like methanol or ethanol.
Materials:
-
3-(4-hydroxyphenyl)hex-4-ynoic acid (1.0 eq)
-
Anhydrous Alcohol (e.g., Methanol, >50 eq, serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.05 - 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(4-hydroxyphenyl)hex-4-ynoic acid.
-
Add a large excess of anhydrous alcohol (e.g., for every 1 gram of acid, use 50-100 mL of methanol).
-
Stir the mixture until the acid is fully dissolved or suspended.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise.
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: Steglich Esterification
A cornerstone of modern organic synthesis, the Steglich esterification utilizes a carbodiimide coupling agent and a nucleophilic catalyst to achieve ester formation under exceptionally mild conditions.[6][11] This method is ideal for preserving sensitive functional groups. The use of 4-dimethylaminopyridine (DMAP) is crucial, as it acts as an acyl transfer catalyst, forming a highly reactive intermediate that accelerates the reaction and suppresses side reactions.[12]
Materials:
-
3-(4-hydroxyphenyl)hex-4-ynoic acid (1.0 eq)
-
Alcohol (1.2-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or EDC for easier workup
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or THF
-
1M HCl (aq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 3-(4-hydroxyphenyl)hex-4-ynoic acid, the alcohol, and DMAP in anhydrous DCM in a dry flask.[13]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
DCC Addition: Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC.
-
Work-up & Filtration: Upon completion, cool the mixture back down to 0 °C for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.[13]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester via flash column chromatography.
Caption: General experimental workflow for Steglich Esterification.
Protocol 3: Yamaguchi Esterification
This powerful method is particularly effective for synthesizing highly functionalized or sterically demanding esters.[7][8] The reaction proceeds in a two-step, one-pot sequence involving the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by a DMAP-catalyzed acylation of the alcohol.[9][14]
Materials:
-
3-(4-hydroxyphenyl)hex-4-ynoic acid (1.0 eq)
-
2,4,6-Trichlorobenzoyl chloride (TCBC, Yamaguchi Reagent) (1.1 eq)
-
Anhydrous Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Toluene or THF
-
Alcohol (2.0-3.0 eq)
-
4-Dimethylaminopyridine (DMAP) (3.0-4.0 eq)
Step-by-Step Protocol:
-
Anhydride Formation: To a solution of 3-(4-hydroxyphenyl)hex-4-ynoic acid in anhydrous toluene, add triethylamine. Stir for 10 minutes at room temperature.
-
Add TCBC to the solution and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
Acylation: In a separate flask, prepare a solution of the desired alcohol and DMAP in anhydrous toluene.
-
Add the alcohol/DMAP solution via syringe to the mixed anhydride solution at room temperature.
-
Reaction: Stir the reaction mixture for 2-24 hours at room temperature. Monitor completion by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Wash the combined organic phase sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography.
Caption: Simplified mechanism of the Yamaguchi Esterification.
Trustworthiness & Validation: The Protection Group Strategy
For substrates of exceptionally high value or when all other methods yield mixtures, a protection-deprotection strategy offers the most robust and trustworthy route. Protecting the phenolic hydroxyl group removes it as a competing nucleophile, allowing for a wider range of esterification conditions to be used on the carboxylic acid.
-
Protection: The phenol can be protected as a silyl ether (e.g., TBDMS ether) or a benzyl ether.[15][16] These groups are stable to the esterification conditions described above.
-
Esterification: Perform any standard esterification on the protected intermediate.
-
Deprotection: Cleave the protecting group under specific conditions (e.g., fluoride source for silyl ethers, hydrogenolysis for benzyl ethers) to reveal the final product. While this adds steps, it guarantees chemoselectivity.
Conclusion
The selective esterification of 3-(4-hydroxyphenyl)hex-4-ynoic acid is readily achievable using several methodologies. For simple alcohols and large-scale synthesis, a carefully controlled Fischer Esterification is economically viable. For substrates with acid-labile functionalities or for achieving high yields under mild conditions, the Steglich Esterification is a superior choice. For sterically hindered substrates where other methods may fail, the Yamaguchi Esterification provides a powerful and reliable alternative. By understanding the mechanism and experimental nuances of each protocol, researchers can confidently select and execute the optimal strategy for their synthetic goals.
References
- Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing).
- The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
- Yamaguchi esterific
- Selective esterifications of alcohols and phenols through carbodiimide couplings† - RSC Publishing.
- Yamaguchi Esterific
- Yamaguchi Esterific
- Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal.
- Yamaguchi Esterific
- Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B312559A.
- Fischer–Speier esterific
- Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP) - Benchchem.
- Appendix 6: Protecting groups - Oxford Learning Link.
- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - NIH.
- Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF.
- Protecting Groups.
- EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google P
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B.
- JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google P
- Steglich esterific
- Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable.
- Steglich Esterific
- Steglich esterific
- Comparison of relative reactivities in acid-catalysed esterification and in ester saponific
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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- 14. jk-sci.com [jk-sci.com]
- 15. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 16. learninglink.oup.com [learninglink.oup.com]
Application Notes & Protocols: Methyl 3-(4-hydroxyphenyl)hex-4-ynoate as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Multifunctional Synthetic Scaffold
In the landscape of modern organic synthesis and drug discovery, the development of complex molecular architectures from versatile, readily accessible building blocks is a paramount objective. Methyl 3-(4-hydroxyphenyl)hex-4-ynoate emerges as a scaffold of significant potential, strategically embedding three key functional groups—a phenol, an internal alkyne, and a methyl ester—into a single, compact molecule. This unique combination offers multiple, orthogonal reaction sites, enabling chemists to construct a diverse array of heterocyclic systems and functionalized molecules.
The presence of the alkynyl group is particularly noteworthy. Alkynes are foundational in synthetic chemistry, providing structural rigidity and serving as precursors to a vast range of other functional groups.[1][2] In medicinal chemistry, the incorporation of an alkyne can enhance metabolic stability, optimize pharmacokinetic profiles, and improve target binding selectivity, making it a privileged moiety in drug design.[3] The 4-hydroxyphenyl (phenolic) group is another cornerstone of pharmacologically active compounds, offering a hydrogen bond donor/acceptor site and a handle for further derivatization.
This guide provides an in-depth exploration of this compound, presenting its physicochemical properties and detailing validated protocols for its application in key synthetic transformations. We will focus on its utility in intramolecular cyclizations to form coumarin frameworks, its participation in cycloaddition reactions for creating complex heterocycles, and the strategic modification of its phenolic group to demonstrate its modularity.
Physicochemical Properties and Handling
Understanding the fundamental properties of a building block is critical for its effective use and storage. The key characteristics of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | [4] |
| CAS Number | 865233-36-9 | [4] |
| Molecular Formula | C₁₃H₁₄O₃ | [4] |
| Molecular Weight | 218.25 g/mol | [4] |
| Appearance | (Predicted) Off-white to yellow solid or oil | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) | - |
Handling and Storage:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage, refrigeration (-4°C to -20°C) under an inert atmosphere (Argon or Nitrogen) is recommended to prevent potential oxidation of the phenolic hydroxyl group.
-
Handling: Avoid inhalation of dust or vapors. Use in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is for research use only.[4]
Core Application I: Intramolecular Cyclization for Coumarin Synthesis
The juxtaposition of a phenol and an alkynoate ester within the same molecule makes this compound an ideal precursor for the synthesis of substituted coumarins. Coumarins are a prominent class of lactones found in numerous natural products and are associated with a wide range of biological activities. The synthesis can be achieved via a transition-metal-catalyzed intramolecular hydroalkoxylation, where the phenolic oxygen attacks the alkyne. Palladium catalysis, in particular, has proven effective for the addition of phenols to alkynoates to generate coumarins.[5][6]
Scientific Rationale
The reaction proceeds via an initial coordination of the palladium catalyst to the alkyne, rendering it more electrophilic. The proximate phenolic hydroxyl group then acts as a nucleophile, attacking the activated alkyne in an endo- or exo-dig cyclization. Subsequent protonolysis or reductive elimination regenerates the catalyst and yields the coumarin product. The choice of catalyst and acid co-catalyst can influence the reaction efficiency and selectivity.[5]
Caption: Proposed mechanism for palladium-catalyzed coumarin synthesis.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization
This protocol describes the synthesis of 7-hydroxy-4-(1-methylethyl)-3,4-dihydro-2H-1-benzopyran-2-one from the title compound.
Reagents & Materials:
| Reagent | M.W. | Amount | Moles |
| This compound | 218.25 | 218 mg | 1.0 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 11.2 mg | 0.05 mmol |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.15 mL | 2.0 mmol |
| Toluene | - | 10 mL | - |
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (218 mg, 1.0 mmol) and palladium(II) acetate (11.2 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or N₂).
-
Add anhydrous toluene (10 mL) via syringe, followed by trifluoroacetic acid (0.15 mL, 2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to yield the desired coumarin product.
Core Application II: Cycloaddition Reactions for Heterocycle Synthesis
The internal alkyne of this compound is a prime substrate for cycloaddition reactions, providing a robust method for constructing five- and six-membered rings.[7] A premier example is the Huisgen [3+2] cycloaddition with organic azides to form 1,2,3-triazoles.[8] The copper(I)-catalyzed version of this reaction (CuAAC) is the cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and broad functional group tolerance.[9]
Scientific Rationale
This transformation allows the building block to be "clicked" onto other molecules containing an azide group, such as biomolecules, polymers, or other synthetic intermediates. The reaction involves the copper(I)-catalyzed formation of a copper-acetylide intermediate, which then reacts with the azide to regioselectively form the 1,4-disubstituted triazole product. This provides a powerful and reliable method for molecular assembly.
Caption: General workflow for the CuAAC click reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the reaction of the title compound with benzyl azide as a model substrate.
Reagents & Materials:
| Reagent | M.W. | Amount | Moles |
| This compound | 218.25 | 218 mg | 1.0 mmol |
| Benzyl Azide | 133.15 | 140 mg | 1.05 mmol |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 12.5 mg | 0.05 mmol |
| Sodium Ascorbate | 198.11 | 39.6 mg | 0.2 mmol |
| tert-Butanol | - | 5 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (218 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (39.6 mg, 0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in water (1 mL).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature for 8-16 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC until completion.
-
Upon completion, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired triazole.
Core Application III: Derivatization of the Phenolic Group
The phenolic hydroxyl group serves as a versatile handle for introducing additional diversity into the molecular scaffold. Standard O-alkylation or O-acylation reactions can be performed selectively, leaving the alkyne and ester functionalities intact. This modularity is a key feature of a useful building block, allowing for the systematic modification of properties such as solubility, polarity, and biological activity. The Williamson ether synthesis is a classic and reliable method for this purpose.[10]
Protocol 3: O-Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)
This protocol describes a general method for the methylation of the phenol group using methyl iodide.
Reagents & Materials:
| Reagent | M.W. | Amount | Moles |
| This compound | 218.25 | 218 mg | 1.0 mmol |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 276 mg | 2.0 mmol |
| Methyl Iodide (MeI) | 141.94 | 0.075 mL | 1.2 mmol |
| Acetone, anhydrous | - | 15 mL | - |
Procedure:
-
Add this compound (218 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol) to a 50 mL round-bottom flask with a stir bar.
-
Add anhydrous acetone (15 mL) to the flask.
-
Add methyl iodide (0.075 mL, 1.2 mmol) dropwise to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56°C).
-
Stir at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the solid potassium carbonate and wash the solid with acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude O-methylated product, which can be further purified by column chromatography if necessary.
Conclusion and Future Outlook
This compound is a highly functionalized and versatile building block for organic synthesis. The protocols detailed herein demonstrate its utility in three distinct and powerful transformations: intramolecular cyclization to access valuable coumarin scaffolds, participation in robust CuAAC "click" reactions for molecular conjugation, and selective derivatization of its phenolic group for modular synthesis. The orthogonal reactivity of its functional groups allows for a logical and stepwise construction of complex molecules.
Future applications of this building block are vast. It can serve as a key intermediate in the total synthesis of natural products, a core scaffold in the development of new pharmaceutical agents, and a monomer for the creation of novel polymers and functional organic materials.[11][12] Its utility in creating libraries of diverse compounds makes it an invaluable tool for researchers in medicinal chemistry and materials science.
References
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Methyl 3-(4-hydroxyphenyl)propanoate | Download Scientific Diagram . ResearchGate. Available from: [Link]
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Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate . PrepChem.com. Available from: [Link]
-
(3-Formyl-4-hydroxyphenyl) hex-4-ynoate . PubChem. Available from: [Link]
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Photocatalyzed Synthesis of Coumarin-3-Derivatives from Aryl Alkynoates and Hydrazines . ACS Publications. Available from: [Link]
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C-H Bond Functionalization and Tandem Cyclization with Alkynoates and Maleimides Using Directing Group Strategy . etd@IISc. Available from: [Link]
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Sonogashira Coupling . Organic Chemistry Portal. Available from: [Link]
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Cycloaddition Reactions of Alkynes . Chemistry LibreTexts. Available from: [Link]
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Cascade Annulation for Synthesizing Chromenopyrrolones from o-Hydroxyphenyl Enaminones and 2-Halo- N-alkyloxyacetamides . PubMed. Available from: [Link]
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Atom economy. Palladium-catalyzed formation of coumarins by addition of phenols and alkynoates via a net C-H insertion . PubMed. Available from: [Link]
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Rhodium-Catalyzed [6 + 2] Cycloaddition of Internal Alkynes with Cycloheptatriene . ACS Publications. Available from: [Link]
-
Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications . PubMed. Available from: [Link]
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Alkyne synthesis through coupling of gem-diborylalkanes with carboxylic acid esters . Nature. Available from: [Link]
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Coumarin synthesis . Organic Chemistry Portal. Available from: [Link]
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Sonogashira Coupling . Chemistry LibreTexts. Available from: [Link]
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Azide-alkyne Huisgen cycloaddition . Wikipedia. Available from: [Link]
-
On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes . RSC Publishing. Available from: [Link]
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DABCO-Promoted (3 + 2) Annulation of D-A Cyclopropanes with Alkynoates for the Synthesis of Cyclopentenol Derivatives . ResearchGate. Available from: [Link]
-
Aryl Alkynes Research Articles . R Discovery. Available from: [Link]
-
Metal–organic frameworks: Magic building blocks and revolutionary material architectures . NIH National Center for Biotechnology Information. Available from: [Link]
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Reactions of Alkynes . Master Organic Chemistry. Available from: [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials . MDPI. Available from: [Link]
-
Cyclization and annulation reactions of nitrogen-substituted cyclopropanes and cyclobutanes . RSC Publishing. Available from: [Link]
-
Cycloaddition Reactions . Chemistry LibreTexts. Available from: [Link]
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Application Notes and Protocols for Methyl 3-(4-hydroxyphenyl)hex-4-ynoate in Drug Discovery
Introduction: Unveiling the Potential of a Multi-Functional Scaffold
Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a unique small molecule that presents a compelling starting point for innovative drug discovery campaigns. Its structure thoughtfully combines three key features: a 4-hydroxyphenyl group, a terminal alkyne, and a methyl ester. This strategic combination makes it a versatile tool for researchers, scientists, and drug development professionals.
The 4-hydroxyphenyl moiety is a well-established pharmacophore found in numerous biologically active compounds and natural products.[1][2][3] It can participate in crucial hydrogen bonding interactions with biological targets. However, the phenolic hydroxyl group can be prone to rapid metabolism, which can impact oral bioavailability.[4][5][6] This presents an opportunity for medicinal chemists to explore bioisosteric replacements to optimize pharmacokinetic properties.[4][5][6][7][8]
The terminal alkyne functionality is a powerful handle for chemical modification, most notably in the realm of "click chemistry."[9][10][11] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that allows for the covalent labeling of biomolecules, facilitating target identification and validation.[9][10][11][12][13]
Finally, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for mimicking the carboxylate group of endogenous ligands. This application note will detail the potential applications of this compound in drug discovery, providing detailed protocols for its use as a fragment for screening, a chemical biology probe, and a scaffold for library synthesis.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 865234-02-2 | [14][15] |
| Molecular Formula | C13H14O3 | [14][15] |
| Molecular Weight | 218.25 g/mol | [15] |
| Appearance | White powder | [15] |
| Storage | Store in a cool, dry, and well-ventilated area. | [14][15] |
Application 1: A Versatile Fragment for Screening Campaigns
The relatively low molecular weight and presence of key recognition motifs make this compound an excellent candidate for fragment-based drug discovery (FBDD).
Rationale for Use in FBDD:
-
Fragment-like Properties: With a molecular weight under 300 Da, it adheres to the "Rule of Three" often applied in FBDD.
-
Key Interaction Motifs: The 4-hydroxyphenyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-stacking interactions.
-
Vector for Growth: The terminal alkyne provides a clear and efficient vector for fragment evolution once a hit is identified.
Experimental Workflow: FBDD Cascade
Caption: FBDD workflow for this compound.
Protocol 1: Biophysical Screening using Surface Plasmon Resonance (SPR)
-
Immobilization of Target Protein: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling.
-
Preparation of Compound Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the compound in running buffer (e.g., HBS-EP+) to concentrations ranging from 1 µM to 1 mM.
-
SPR Analysis: Inject the compound solutions over the immobilized protein surface and a reference flow cell.
-
Data Analysis: Monitor the change in response units (RU) to determine binding affinity (KD). A significant and concentration-dependent binding response indicates a hit.
Application 2: A Chemical Probe for Target Identification
The terminal alkyne of this compound is a perfect handle for "click" chemistry-based target identification.
Rationale for Use as a Chemical Probe:
-
Bioorthogonal Handle: The alkyne group is largely inert in biological systems but can be specifically reacted with an azide-containing reporter tag.
-
Target Engagement: If the compound binds to a specific protein target, it can be covalently captured and identified.
Experimental Workflow: Click Chemistry-Based Target ID
Caption: Workflow for target identification using click chemistry.
Protocol 2: In Situ Target Identification in Cell Lysate
-
Cell Culture and Lysis: Culture relevant cells to 80-90% confluency and prepare a native cell lysate.
-
Compound Incubation: Treat the cell lysate with this compound (and a DMSO vehicle control) at a suitable concentration (e.g., 10 µM) for 1 hour at 4°C.
-
Click Reaction: To the lysate, add the following "click" reagents in order:
-
Azide-biotin conjugate (100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) sulfate (1 mM)
-
Incubate for 1 hour at room temperature with gentle rocking.
-
-
Protein Precipitation and Resuspension: Precipitate the proteins using chloroform/methanol, and resuspend the pellet in 1% SDS.
-
Streptavidin Affinity Purification: Add streptavidin-agarose beads to the resuspended protein solution and incubate for 2 hours at room temperature to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Tryptic Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
Application 3: A Scaffold for Focused Library Synthesis
The multiple functional groups on this compound provide opportunities for the synthesis of a focused library of analogs for structure-activity relationship (SAR) studies.
Rationale for Library Synthesis:
-
Diversification Points: The phenol, alkyne, and ester functionalities can be independently modified.
-
Rapid SAR Exploration: Efficiently explore the chemical space around the core scaffold to improve potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy for Library Generation
Caption: Synthetic diversification of the core scaffold.
Protocol 3: Synthesis of an Amide Library via Ester Hydrolysis
-
Ester Hydrolysis:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-hydroxyphenyl)hex-4-ynoic acid.[16][17]
-
-
Amide Coupling:
-
To a solution of 3-(4-hydroxyphenyl)hex-4-ynoic acid (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir for 10 minutes, then add the desired primary or secondary amine (1.1 equivalents).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
-
Conclusion
This compound is a commercially available compound with significant untapped potential in drug discovery. Its unique combination of a privileged phenol, a versatile alkyne, and a modifiable ester makes it a valuable tool for fragment-based screening, target identification, and library synthesis. The protocols outlined in this application note provide a roadmap for researchers to leverage the properties of this scaffold in their drug discovery programs.
References
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- BenchChem. (2025). Application Notes and Protocols: Harnessing Terminal Alkynes in Click Chemistry.
- Dunker, K., Hage, E., & Tautermann, C. S. (2024). Phenol (bio)isosteres in drug design and development. PubMed.
- Hell, S. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter.
- Dunker, K., Hage, E., & Tautermann, C. S. (2024). Phenol (bio)isosteres in drug design and development. Semantic Scholar.
- Merck Millipore. Click Chemistry in Drug Discovery.
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- Weifang Yangxu Group Co., Ltd. Methyl 3-(4-hydroxyphenyl)
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- AiFChem. 865233-36-9 | (S)-Methyl 3-(4-hydroxyphenyl)
- Mickevičius, V., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(11), 3356.
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- Martí-Quijal, F. J., et al. (2023).
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- ChemicalBook. (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid | 1147732-37-3.
- An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. (2024). Chemistry & Biodiversity.
- BLDpharm. 865233-34-7|3-(4-Hydroxyphenyl)hex-4-ynoic acid.
- Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. (2026).
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
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Application Note: Strategic Derivatization of the Phenolic Group of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the chemical derivatization of the phenolic hydroxyl group of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This molecule, possessing a reactive phenol, an ester, and an internal alkyne, presents a unique case for chemoselective modification. This document is intended for researchers, scientists, and drug development professionals, offering a selection of robust derivatization strategies including O-etherification, O-esterification, and O-silylation. The causality behind experimental choices, self-validating protocols, and troubleshooting considerations are discussed to ensure successful synthesis and application.
Introduction: The Significance of Phenolic Derivatization
The phenolic hydroxyl group is a cornerstone of functionality in a vast array of biologically active molecules. In the case of this compound, this group offers a prime handle for structural modification. Derivatization at this position can profoundly impact the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding interactions. For drug development professionals, this opens avenues for prodrug strategies, modulation of pharmacokinetic profiles, and the exploration of structure-activity relationships (SAR).[1][2]
The presence of an ester and an internal alkyne in the substrate molecule necessitates a careful, chemoselective approach to avoid unwanted side reactions.[3] This guide provides the foundational knowledge and practical steps to navigate these challenges.
Chemoselectivity Considerations
The primary challenge in the derivatization of this compound is to selectively target the phenolic hydroxyl group while preserving the integrity of the methyl ester and the hex-4-ynoate chain.
-
Ester Functionality: The methyl ester is susceptible to hydrolysis under strongly basic or acidic conditions. Therefore, reaction conditions must be carefully controlled to prevent saponification.
-
Internal Alkyne: Internal alkynes are generally less reactive than terminal alkynes.[4][5] They are stable to many reagents used for phenol derivatization but can undergo addition reactions under harsh conditions, such as catalytic hydrogenation or with strong electrophiles.[6][7]
The protocols outlined below are designed to maximize chemoselectivity for the phenolic hydroxyl group.
Derivatization Strategies and Protocols
O-Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for forming ethers from an alkoxide and an alkyl halide.[8][9] This SN2 reaction is highly efficient for primary alkyl halides.[10]
Mechanism: The reaction proceeds in two steps: first, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the alkyl halide in an SN2 fashion to yield the desired ether.[11][12]
Workflow Diagram:
Caption: Workflow for O-Etherification.
Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)hex-4-ynoate
-
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure Methyl 3-(4-methoxyphenyl)hex-4-ynoate.
-
Troubleshooting and Considerations:
-
Choice of Base: A mild base like K₂CO₃ is preferred to minimize the risk of ester hydrolysis. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions and may lead to side reactions.[10]
-
Alkylating Agent: Primary alkyl halides are ideal for this SN2 reaction. Secondary and tertiary alkyl halides may lead to elimination byproducts.[10]
-
Solvent: DMF can accelerate the reaction but is more difficult to remove. Acetone is a good alternative.[11]
O-Esterification with Acyl Chlorides
Esterification of phenols with acyl chlorides is a rapid and generally high-yielding reaction.[13][14] The use of a non-nucleophilic base is often required to neutralize the HCl byproduct.[15]
Mechanism: The reaction proceeds via nucleophilic acyl substitution. The phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is used to scavenge the resulting HCl.
Workflow Diagram:
Caption: Workflow for O-Esterification.
Protocol: Synthesis of Methyl 3-(4-acetoxyphenyl)hex-4-ynoate
-
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine or triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Troubleshooting and Considerations:
-
Reagent Purity: Acyl chlorides are sensitive to moisture and should be handled under anhydrous conditions.
-
Base Selection: Pyridine or triethylamine are commonly used as HCl scavengers. The choice may depend on the ease of removal during work-up.
-
Phase-Transfer Catalysis: For some applications, phase-transfer catalysis can be an efficient method for the esterification of phenols.[16]
O-Silylation for Protection or Derivatization
Silylation is a common method for protecting hydroxyl groups or for preparing derivatives for analysis by gas chromatography.[17] Silyl ethers are generally stable to a range of conditions but can be readily cleaved when desired.[18]
Mechanism: The reaction involves the nucleophilic attack of the hydroxyl group on the silicon atom of the silylating agent, with the concomitant departure of a leaving group (e.g., chloride). A base is typically used to facilitate the reaction.[19]
Workflow Diagram:
Caption: Workflow for O-Silylation.
Protocol: Synthesis of Methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)hex-4-ynoate
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add imidazole (2.5 eq).
-
Stir until the imidazole has dissolved, then add TBDMSCl (1.2 eq) in one portion.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction with DCM and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Troubleshooting and Considerations:
-
Silylating Agent: A variety of silylating agents are available, offering different levels of steric bulk and stability. TBDMSCl is a common choice for its robustness.[20]
-
Catalyst-free methods: In some cases, silylation can be achieved without a catalyst by using specific solvent systems.
-
Deprotection: Silyl ethers can be cleaved under acidic conditions (e.g., TBAF in THF) when the hydroxyl group needs to be regenerated.
Summary of Reaction Parameters
| Derivatization Method | Reagents | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| O-Etherification | Alkyl Halide | K₂CO₃ | Acetone/DMF | 25-60 | 2-4 |
| O-Esterification | Acyl Chloride | Pyridine/Et₃N | DCM | 0-25 | 1-2 |
| O-Silylation | Silyl Chloride | Imidazole | DCM/DMF | 25 | 1-3 |
Analytical Monitoring and Characterization
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of these reactions. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Purification: Column chromatography is the standard method for purifying the derivatized products.[21][22][23][24] The choice of eluent will depend on the polarity of the product.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[25][26][27] For silylated derivatives, GC-MS can be a powerful analytical tool.[17]
Conclusion
The derivatization of the phenolic group of this compound offers a versatile platform for modulating its biological and chemical properties. By carefully selecting the appropriate derivatization strategy and reaction conditions, researchers can achieve high yields of the desired products while maintaining the integrity of the ester and alkyne functionalities. The protocols and considerations outlined in this application note provide a solid foundation for the successful synthesis and application of these novel derivatives in drug discovery and chemical biology.
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]
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Chemguide. (n.d.). preparation of esters. Retrieved from [Link]
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MSU chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
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-
ResearchGate. (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
-
Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism of silylation of alcohols, phenols and oximes.... Retrieved from [Link]
-
Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkyne. Retrieved from [Link]
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NIH. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
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PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
Gelest Technical Library. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Retrieved from [Link]
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NIH. (n.d.). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
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WIPO Patentscope. (2017). PHENOL PURIFICATION METHOD. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
Semantic Scholar. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
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PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]
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NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. Retrieved from [Link]
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ResearchGate. (n.d.). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Retrieved from [Link]
-
NIH. (2023). Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils. Retrieved from [Link]
-
SciRP.org. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]
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-
IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
-
Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Retrieved from [Link]
-
PMC - NIH. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. Retrieved from [Link]
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Application Notes and Protocols: Leveraging Click Chemistry with Methyl 3-(4-hydroxyphenyl)hex-4-ynoate for Advanced Drug Discovery
Introduction: Navigating the Click Chemistry Landscape with an Internal Alkyne
Click chemistry has emerged as a transformative paradigm in drug discovery, bioconjugation, and materials science, lauded for its efficiency, selectivity, and biocompatibility.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the cornerstone of this chemical philosophy, typically involving terminal alkynes to create 1,4-disubstituted 1,2,3-triazoles.[3] However, the internal alkyne moiety within Methyl 3-(4-hydroxyphenyl)hex-4-ynoate presents a unique challenge to this conventional approach, as standard CuAAC conditions are generally inefficient for such substrates.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for successfully employing this compound in click chemistry reactions. We will delve into the limitations of CuAAC with internal alkynes and present a robust and field-proven alternative: the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). This powerful reaction readily engages internal alkynes, opening a gateway to the synthesis of fully substituted, 1,4,5-trisubstituted 1,2,3-triazoles, thereby expanding the accessible chemical space for novel therapeutic design.[5][6]
The Challenge: Reactivity of Internal Alkynes in Click Chemistry
The decreased reactivity of internal alkynes in CuAAC stems from both steric hindrance and the lack of a terminal proton, which is crucial for the formation of the copper acetylide intermediate that drives the catalytic cycle.[4] While some forcing conditions can occasionally yield the desired product, the results are often inconsistent and low-yielding.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , another prominent click reaction, offers a copper-free alternative. However, its efficacy is intrinsically linked to the high ring strain of cyclic alkynes.[7][] Acyclic, non-strained internal alkynes, such as the one in our target molecule, do not possess the requisite activation energy for a spontaneous reaction with azides, rendering SPAAC an unsuitable strategy in this context.
The Solution: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) emerges as the premier solution for engaging internal alkynes in click chemistry.[5][6] Unlike its copper-catalyzed counterpart, RuAAC proceeds through a different mechanistic pathway that does not necessitate a terminal alkyne. This reaction is catalyzed by ruthenium(II) complexes, most notably pentamethylcyclopentadienyl ruthenium chloride complexes like [CpRuCl(PPh₃)₂] and [CpRuCl(COD)], and reliably produces 1,4,5-trisubstituted 1,2,3-triazoles.[1][2]
The ability to synthesize these fully substituted triazoles is of significant interest in medicinal chemistry, as the additional substituent at the 5-position of the triazole ring provides a valuable vector for modulating the pharmacological properties of a molecule.
dot
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Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Abstract
This document provides detailed analytical protocols for the quantification and identification of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a compound of interest in pharmaceutical and chemical synthesis sectors. We present a robust reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for accurate quantification. Additionally, a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed, incorporating a necessary derivatization step to ensure analyte volatility and thermal stability. These methodologies are designed to provide researchers, quality control analysts, and drug development professionals with reliable, validated frameworks for the characterization of this molecule.
Introduction: The Analyte
This compound is a multifunctional organic molecule featuring a phenolic hydroxyl group, an ester, and an internal alkyne within its structure. Its molecular formula is C₁₃H₁₄O₃ with a molecular weight of approximately 218.25 g/mol [1][2]. The presence of these distinct functional groups necessitates versatile and robust analytical strategies to ensure accurate identification, purity assessment, and quantification in various matrices.
The phenolic group provides UV absorbance, making HPLC with UV detection a suitable choice for quantification. However, this same polar hydroxyl group makes the molecule non-volatile, posing a challenge for direct GC-MS analysis. Therefore, a chemical modification step (derivatization) is essential for GC-MS to overcome this limitation[3][4]. This application note provides comprehensive, field-proven protocols for both techniques.
Part I: Quantitative Analysis by RP-HPLC
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility[5][6]. For this compound, a reversed-phase method is optimal, leveraging the hydrophobic interaction between the analyte's aromatic ring and a nonpolar stationary phase.
Rationale for Method Development
The selection of a C18 stationary phase is a logical starting point for aromatic compounds, providing excellent retention and separation from polar impurities[7][8]. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while ensuring sharp peak shapes. Acetonitrile is chosen for its low viscosity and UV transparency. A photodiode array (PDA) detector is employed to monitor the absorbance across a range of wavelengths, with the maximum absorbance for the hydroxyphenyl chromophore providing optimal sensitivity.
HPLC Instrumentation and Parameters
The following parameters have been optimized for the robust quantification of the target analyte.
| Parameter | Recommended Setting | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, and PDA detector. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Provides excellent peak shape and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks by suppressing the ionization of the phenolic group. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution in reversed-phase chromatography. |
| Gradient Elution | 0-1 min: 40% B; 1-8 min: 40-90% B; 8-10 min: 90% B; 10-12 min: 40% B | Gradient ensures elution of the analyte with good resolution and cleans the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detector | PDA/DAD | Wavelength: 225 nm (for quantification), 200-400 nm (for peak purity). |
HPLC Experimental Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to final data validation.
Detailed Protocol: HPLC Analysis
1. Reagent and Standard Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the 50:50 mobile phase mixture.
2. Sample Preparation:
-
Accurately weigh a sample containing the analyte and dissolve it in the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex to dissolve, then centrifuge or filter through a 0.45 µm syringe filter to remove particulates.
3. HPLC System Operation:
-
Equilibrate the HPLC system with the initial mobile phase conditions (40% B) for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (50:50 mobile phase mixture) to ensure no system contamination.
-
Inject the working standard solutions followed by the prepared samples.
4. Data Analysis and Validation:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting peak area against concentration for the working standards.
-
Quantify the analyte in the samples using the linear regression equation from the calibration curve.
-
The method should be validated according to ICH guidelines (Q2(R1)), assessing parameters such as accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantitation (LOQ)[9][10][11].
Part II: Identification and Structural Confirmation by GC-MS
GC-MS is a powerful technique for the definitive identification of volatile and thermally stable compounds. Due to the polar phenolic hydroxyl group, this compound requires derivatization to increase its volatility and prevent chromatographic issues like peak tailing[3][12].
Rationale for Derivatization
Silylation is the preferred method for derivatizing phenolic compounds for GC-MS analysis[12][13]. This process replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This chemical modification dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis[4]. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.
The resulting TMS-derivatized molecule will have a predictable mass increase and a characteristic fragmentation pattern in the mass spectrometer, aiding in its identification.
GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Justification |
| GC-MS System | Agilent 7890B GC with 5977A MS or equivalent | Standard, reliable system for routine analysis. |
| Derivatization Reagent | BSTFA with 1% TMCS | Highly effective silylating agent for hydroxyl groups. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | A low-polarity column ideal for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for sensitivity. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature program designed to separate the analyte from artifacts and ensure elution. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Scan Range | 50 - 500 m/z | Covers the expected molecular ion and key fragments of the derivatized analyte. |
GC-MS Experimental Workflow Diagram
Caption: GC-MS analysis workflow, including the critical derivatization step.
Predicted Mass Spectrum Fragmentation
-
Original Molecule (C₁₃H₁₄O₃): MW = 218.25
-
TMS Derivative (C₁₆H₂₂O₃Si): MW = 290.43
-
Molecular Ion [M]⁺: A peak at m/z 290 is expected.
-
[M-15]⁺: Loss of a methyl group (•CH₃) from the TMS moiety, resulting in a fragment at m/z 275. This is often a prominent peak for TMS derivatives.
-
Characteristic TMS Fragments: A strong peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is a hallmark of silylated compounds[12].
Detailed Protocol: GC-MS Analysis
1. Sample and Reagent Preparation:
-
Sample Solution: Prepare a solution of the analyte in a dry, aprotic solvent like pyridine or acetonitrile at approximately 1 mg/mL.
-
Derivatization: In a 2 mL autosampler vial, add 100 µL of the sample solution. Add 100 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven to ensure complete reaction.
-
Allow the vial to cool to room temperature before injection.
2. GC-MS System Operation:
-
Set up the GC-MS instrument with the parameters listed in the table above.
-
Perform a solvent blank injection to ensure the system is clean.
-
Inject 1 µL of the cooled, derivatized sample into the GC-MS.
3. Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak for the derivatized analyte.
-
Extract the mass spectrum for this peak.
-
Confirm the identity by matching the observed mass spectrum with the predicted fragmentation pattern (presence of m/z 290, 275, 73, etc.).
-
Compare the obtained spectrum with commercial mass spectral libraries (e.g., NIST, Wiley) if available.
Conclusion
The analytical methods presented provide a comprehensive framework for the analysis of this compound. The RP-HPLC method is ideal for routine quality control, offering robust and accurate quantification. The GC-MS method, which includes a vital silylation step, provides unambiguous structural confirmation through characteristic mass spectral fragmentation. Together, these protocols equip researchers and analysts with the necessary tools to confidently characterize this compound in a variety of scientific and industrial settings.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Lee, I. S., & Lee, S. J. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Retrieved January 19, 2026, from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC. Retrieved January 19, 2026, from [Link]
-
Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 30. Retrieved January 19, 2026, from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
Patel, K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Das, S., & Tulsawani, R. (2012). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Analytical Toxicology, 36(5), 360-364. Retrieved January 19, 2026, from [Link]
-
General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
What Is Derivatization In GC-MS? (2025). YouTube. Retrieved January 19, 2026, from [Link]
-
GC-MS analysis of phenolic compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sonbaty, A. E. M. (2019). GC-MS and LC-MS Identification of the Phenolic Compounds Present in the ethyl Acetate Fraction Obtained from Senna tora, L. Roxb. seeds. Natural Product Research, 33(19), 2878-2881. Retrieved January 19, 2026, from [Link]
-
Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. (2011). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved January 19, 2026, from [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. Retrieved January 19, 2026, from [Link]
-
GCMS EI fragmentation pattern of trimethylsilyl derivatized homodimeric lignans. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). Lead Sciences. Retrieved January 19, 2026, from [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). YouTube. Retrieved January 19, 2026, from [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: The Potential of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate in Advanced Materials Science
Introduction: A Multifunctional Building Block for Next-Generation Materials
Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a novel organic compound that, while not extensively documented in current literature, presents significant potential as a versatile monomer and functionalizing agent in materials science. Its unique trifunctional structure is the key to this potential, offering three distinct reactive sites that can be leveraged for the synthesis of advanced polymers and composites. An analysis of its constituent functional groups—a phenolic hydroxyl, a terminal alkyne, and a methyl ester—suggests a wide array of possible applications, from high-performance thermosets to functional coatings and biomaterials.
The phenolic hydroxyl group is the cornerstone of phenolic resins, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and flame-retardant properties.[1][2][3] This group allows for polycondensation reactions, typically with aldehydes, to form rigid, cross-linked networks.[1] The terminal alkyne is a powerful tool for modern polymer chemistry, primarily enabling highly efficient "click" reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and thiol-yne reactions.[4][5] These reactions are prized for their high yields, mild reaction conditions, and tolerance of other functional groups, making them ideal for polymer synthesis, cross-linking, and post-polymerization modification.[6][7] Finally, the methyl ester group serves as a handle for further functionalization through reactions like aminolysis or transesterification, allowing for the covalent attachment of various molecules to a polymer backbone after its initial synthesis.[8][9][10]
This guide provides a detailed exploration of the potential applications of this compound, complete with theoretical frameworks and detailed experimental protocols designed for researchers in materials science and polymer chemistry.
Application I: Synthesis of "Clickable" Phenolic Resins for Functional Coatings and Composites
Expert Insight: The primary innovation here is the integration of a "clickable" alkyne functionality directly into a robust phenolic resin backbone. Traditional phenolic resins are durable but chemically inert once cured.[2] By using this compound as a comonomer, we can create a thermoset that retains the desirable properties of phenolic resins while incorporating reactive sites for covalent surface modification or for creating advanced polymer-matrix composites.
Conceptual Workflow
The process involves two main stages:
-
Synthesis of the Alkyne-Functionalized Phenolic Resin: A base-catalyzed polycondensation reaction between the phenolic group of our monomer, a traditional phenol, and formaldehyde to form a resole-type prepolymer.
-
Post-Curing Functionalization: After thermal curing, the exposed alkyne groups on the material's surface can be functionalized using CuAAC click chemistry. For example, reacting the surface with an azide-functionalized molecule can impart specific properties like hydrophobicity, antibacterial activity, or serve as an anchor point for nanoparticles.
Caption: Workflow for creating and functionalizing a "clickable" phenolic resin.
Protocol 1: Synthesis of Alkyne-Functionalized Resole Prepolymer
Objective: To synthesize a liquid resole prepolymer incorporating this compound.
| Reagent | Molar Ratio | Purpose |
| Phenol | 0.8 | Primary phenolic monomer |
| This compound | 0.2 | Functional monomer with alkyne group |
| Formaldehyde (37% aq. solution) | 1.5 | Cross-linking agent |
| Sodium Hydroxide (50% aq. solution) | ~0.05 | Base catalyst for condensation |
Procedure:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Charging Reagents: To the flask, add phenol (melted, if solid) and this compound. Begin stirring to ensure a homogeneous mixture.
-
Catalyst Addition: Slowly add the sodium hydroxide solution to the mixture while stirring. An exothermic reaction may be observed.
-
Formaldehyde Addition: Once the temperature stabilizes, add the formaldehyde solution dropwise over 30 minutes, ensuring the temperature does not exceed 60°C.
-
Reaction: After the addition is complete, heat the mixture to 80-85°C and maintain for 2-3 hours. The solution will become more viscous as the prepolymer forms.
-
Monitoring: Monitor the reaction progress by measuring the viscosity or by taking small samples and measuring the free formaldehyde content.
-
Termination & Neutralization: Once the desired viscosity is reached, cool the reactor to below 40°C. Neutralize the catalyst with a weak acid (e.g., dilute phosphoric acid) to a pH of 6.5-7.0.
-
Dehydration: Remove water under vacuum at a temperature below 60°C until the desired solids content is achieved. The resulting product is a viscous, alkyne-functionalized resole prepolymer ready for curing applications.
Protocol 2: Surface Functionalization via CuAAC Click Chemistry
Objective: To covalently attach an azide-containing molecule to the surface of the cured alkyne-functionalized phenolic resin.
Materials:
-
Cured substrate of the alkyne-functionalized resin.
-
Azide-functionalized molecule of choice (e.g., 1-azido-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane for hydrophobicity).
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Sodium ascorbate.
-
Solvent: A mixture of water and a suitable organic solvent (e.g., THF or DMSO) to dissolve all components.
Procedure:
-
Substrate Preparation: Ensure the cured resin surface is clean and free of contaminants by washing with isopropanol and deionized water, followed by drying under a stream of nitrogen.
-
"Click" Solution Preparation: In a separate vial, prepare the click solution. For a 10 mL solution, dissolve the azide molecule (e.g., 100 mg), sodium ascorbate (10 mg, ~0.05 mmol), and copper(II) sulfate pentahydrate (5 mg, ~0.02 mmol) in the chosen solvent system (e.g., 5 mL THF / 5 mL water). The solution should turn a pale yellow/orange upon addition of the sodium ascorbate.
-
Surface Reaction: Immerse the cured resin substrate in the click solution. Ensure the entire surface is covered.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours. For less reactive azides, gentle heating (40-50°C) may be required.
-
Washing: After the reaction, remove the substrate and wash it thoroughly with the organic solvent used, followed by deionized water, and finally isopropanol to remove any unreacted reagents and the copper catalyst.
-
Characterization: The functionalized surface can be characterized using techniques like contact angle goniometry (to confirm changes in hydrophobicity), X-ray Photoelectron Spectroscopy (XPS) (to detect elemental changes, e.g., fluorine or nitrogen), or Atomic Force Microscopy (AFM) (to observe changes in surface morphology).
Application II: Linear "Clickable" Polytriazoles for Advanced Thermoplastics
Expert Insight: By utilizing the alkyne group as the primary polymerization site, we can create entirely new classes of linear polymers. Azide-alkyne click polymerization is a form of step-growth polymerization that produces polytriazoles, which are known for their high thermal stability and strong adhesion properties due to the nitrogen-rich triazole ring.[11] In this context, this compound acts as an A-B type monomer where the alkyne (A) reacts with a diazide (B-B) monomer, resulting in a polymer with pendant hydroxyphenyl and methyl ester groups. These pendant groups can be used to tune solubility, introduce hydrogen bonding, or serve as sites for further modification.
Conceptual Reaction Scheme
Caption: Azide-alkyne click polymerization to form a linear polytriazole.
Protocol 3: Synthesis of a Linear Polytriazole
Objective: To synthesize a high molecular weight linear polymer via CuAAC step-growth polymerization.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Alkyne monomer |
| 1,4-Bis(azidomethyl)benzene | 1.0 | Diazide comonomer |
| Copper(II) sulfate pentahydrate | 0.02 | Catalyst precursor |
| Sodium Ascorbate | 0.05 | Reducing agent to form active Cu(I) species |
| N,N-Dimethylformamide (DMF) | - | Anhydrous solvent |
Procedure:
-
Reactor Setup: In a Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve equimolar amounts of this compound and 1,4-bis(azidomethyl)benzene in anhydrous DMF.
-
Catalyst Preparation: In a separate vial, dissolve the copper(II) sulfate and sodium ascorbate in a small amount of DMF.
-
Initiation: Add the catalyst solution to the monomer solution via syringe. The reaction is often exothermic.
-
Polymerization: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly pouring the viscous solution into a non-solvent such as methanol or water with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer repeatedly with methanol to remove residual monomers and catalyst. To further remove copper, the polymer can be redissolved in DMF, treated with a chelating agent like EDTA, and re-precipitated.
-
Drying: Dry the purified polymer in a vacuum oven at 50°C until a constant weight is achieved.
-
Characterization: The resulting polymer can be analyzed by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, NMR spectroscopy to confirm the structure, and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to evaluate its thermal properties.
Application III: Post-Polymerization Modification via the Ester Group
Expert Insight: The methyl ester group provides a third, orthogonal reactive handle. After a polymer has been synthesized using either the phenol or alkyne functionality, the ester can be modified to introduce new chemical groups.[8] This is particularly useful for attaching sensitive molecules, such as pharmaceuticals or peptides, that might not withstand the conditions of the initial polymerization. Aminolysis (reaction with an amine) is a straightforward method to achieve this, forming a stable amide bond.[9]
Conceptual Modification Scheme
Caption: Post-polymerization modification of the ester side-chain via aminolysis.
Protocol 4: Aminolysis of a Polymer Side-Chain
Objective: To modify the methyl ester side-chains of a polymer synthesized from this compound with a primary amine.
Procedure:
-
Dissolution: Dissolve the starting polymer (e.g., the polytriazole from Protocol 3) in a suitable high-boiling aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMSO.
-
Amine Addition: Add an excess (e.g., 5-10 molar equivalents relative to the ester groups) of the desired functional amine (e.g., amino-terminated polyethylene glycol to impart hydrophilicity).
-
Reaction: Heat the mixture to 80-120°C under a nitrogen atmosphere and stir for 24-48 hours. The reaction releases methanol as a byproduct.
-
Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy (disappearance of the ester C=O stretch and appearance of the amide C=O stretch) or ¹H NMR (disappearance of the methyl ester singlet at ~3.7 ppm).
-
Purification: After completion, cool the reaction and precipitate the modified polymer in a suitable non-solvent (e.g., diethyl ether or cold water).
-
Washing & Drying: Filter the polymer and wash extensively to remove excess amine and solvent. Dry the final product in a vacuum oven.
Summary of Potential Properties and Applications
| Polymerization Strategy | Primary Reactive Group | Pendant Functional Groups | Potential Material Class | Key Properties & Potential Applications |
| Phenolic Condensation | Phenolic Hydroxyl | Alkyne, Methyl Ester | Thermoset Resin | Properties: High thermal stability, chemical resistance, "clickable" surface.[1][4] Applications: Functional coatings, adhesives for dissimilar materials, matrices for advanced composites, platforms for biosensors.[3] |
| Azide-Alkyne Polymerization | Terminal Alkyne | Phenolic Hydroxyl, Methyl Ester | Thermoplastic (Polytriazole) | Properties: High thermal stability, tunable solubility, strong adhesion, modifiable side-chains.[11] Applications: High-performance engineering plastics, membranes, functional hydrogels (after modification), drug delivery systems.[12] |
| Post-Polymerization Modification | Methyl Ester | Phenolic Hydroxyl, Alkyne | Functionalized Polymer | Properties: Tailored surface energy, biocompatibility, stimuli-responsiveness.[8][9] Applications: Biomaterials, anti-fouling surfaces, polymer-drug conjugates, materials with switchable properties. |
References
- Development of a Route to Functional Polymers via Click Chemistry. (n.d.). Southern Illinois University Carbondale.
- Zhang, X., et al. (2021). Revitalizing Traditional Phenolic Resin toward a Versatile Platform for Advanced Materials. Accounts of Materials Research.
- Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. (2024). MDPI.
- Understanding Phenolic Resins: Properties and Applications in Industry. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. (n.d.). National Center for Biotechnology Information.
- Post-polymerization modification by direct C-H functionalization. (n.d.). University of Michigan.
- Post-Polymerization Modifications via Active Esters. (n.d.). ResearchGate.
- Breaking Down Phenolic Resin: Uses, Benefits, and What's Next. (2025). ChemAnalyst.
- Non‐activated Esters as Reactive Handles in Direct Post‐Polymerization Modification. (2023). ResearchGate.
- Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. (2024). ACS Publications.
- Conjugated polymers developed from alkynes. (n.d.). Oxford Academic.
- Click chemistry in polymer science. (n.d.). Biblio.
- Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega.
- 'Clickable' polymeric coatings: from antibacterial surfaces to interfaces with cellular and biomolecular affinity. (2024). RSC Publishing.
- How Functional Groups Define Polymer Properties: A Look Into Smart Material Design. (2025). MSE Supplies.
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- 5. pubs.acs.org [pubs.acs.org]
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- 12. msesupplies.com [msesupplies.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Methyl 3-(4-hydroxyphenyl)hex-4-ynoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific Sonogashira cross-coupling reaction. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to rationally optimize your reaction conditions for improved yield, purity, and reproducibility.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. The underlying reaction is a Sonogashira coupling between an aryl halide (e.g., 4-iodophenol or a protected derivative) and methyl hex-4-ynoate.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
Low to no product formation is a frequent issue in Sonogashira couplings and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Catalyst Inactivity The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for reaction failure.
-
Palladium(0) Catalyst Oxidation: Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are sensitive to air and moisture.[1][2] Improper handling or storage can lead to oxidation and loss of catalytic activity.
-
Solution: Use a fresh batch of the catalyst or one that has been stored under an inert atmosphere. Ensure your reaction setup is properly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[2]
-
-
Palladium(II) Pre-catalyst Reduction Failure: Pd(II) pre-catalysts such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are more stable to air but must be reduced in situ to the active Pd(0) species.[1] This reduction can be inefficient under certain conditions.
-
Solution: Ensure the presence of a suitable reducing agent. Often, the amine base or the alkyne itself can facilitate this reduction, but reaction conditions must be favorable.
-
Potential Cause 2: Ineffective Base The base plays a critical role in deprotonating the terminal alkyne to form the reactive copper acetylide intermediate.[3]
-
Insufficient Basicity or Quantity: The chosen base may not be strong enough or used in sufficient quantity to drive the reaction forward.
Potential Cause 3: Poor Reagent Quality Impurities in starting materials can poison the catalyst.
-
Solution: Purify the aryl halide and the alkyne if their purity is questionable. Ensure solvents are anhydrous and degassed to remove oxygen.[2][5]
Potential Cause 4: Sub-optimal Reaction Temperature The reactivity of the aryl halide is a key factor.[2]
-
Reactivity Order: The general reactivity trend for the aryl halide is I > OTf > Br >> Cl.[2]
Q2: I'm observing a significant amount of a side product that I suspect is the homocoupling of my alkyne. How can I minimize this?
The formation of a di-alkyne (Glaser-Hay coupling product) is a common side reaction in copper-catalyzed Sonogashira couplings, particularly in the presence of oxygen.[5][7][8]
Solution 1: Rigorous Exclusion of Oxygen
-
Procedure: Use standard Schlenk line techniques or a glovebox to set up the reaction under a strictly inert atmosphere (Argon or Nitrogen).[5] Degassing the solvents prior to use by freeze-pump-thaw cycles or by bubbling with an inert gas is critical.[2] Some studies suggest that conducting the reaction under a dilute hydrogen atmosphere can also suppress homocoupling.[9]
Solution 2: Copper-Free Conditions
-
Rationale: The copper(I) co-catalyst is primarily responsible for promoting the homocoupling side reaction.[8]
Solution 3: Slow Addition of the Alkyne
-
Rationale: Maintaining a low concentration of the free alkyne can disfavor the bimolecular homocoupling reaction.
-
Procedure: Add the alkyne solution dropwise to the reaction mixture over an extended period using a syringe pump.
-
Q3: My reaction mixture turns black, and I get a poor yield. What is happening?
The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[2]
Potential Cause 1: Inappropriate Solvent
-
Observation: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[2][10]
-
Solution: Consider switching to a different solvent. DMF is a common and often effective solvent for Sonogashira reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[7] Other options include acetonitrile, toluene, or even using the amine base as the solvent.[4][8]
-
Potential Cause 2: High Temperature
-
Observation: Excessive heat can lead to catalyst decomposition.
-
Solution: If heating is necessary, increase the temperature gradually and monitor the reaction progress closely.[5]
-
Potential Cause 3: Impurities
-
Observation: As mentioned earlier, impurities in the reagents or solvents can lead to catalyst deactivation and precipitation.
-
Solution: Ensure all reagents and solvents are of high purity and are properly handled.[2]
-
II. Frequently Asked Questions (FAQs)
Q4: How do I choose the optimal palladium catalyst and ligand for this synthesis?
The choice of catalyst and ligand can significantly impact the reaction's efficiency.
-
Common Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common and are commercially available.[1][11] PdCl₂(PPh₃)₂ is often preferred due to its higher stability.[1]
-
Ligand Effects: The properties of the phosphine ligand are crucial. Electron-rich and sterically bulky ligands can increase the rate of the oxidative addition step and promote the overall catalytic cycle.[11][12] For sterically demanding substrates, ligands like P(t-Bu)₃ or PCy₃ (tricyclohexylphosphine) may be beneficial.[12] N-heterocyclic carbene (NHC) palladium complexes are also emerging as highly efficient catalysts.[11]
Q5: What is the role of the copper(I) co-catalyst, and is it always necessary?
-
Role of Copper(I): The copper(I) salt (typically CuI) acts as a co-catalyst. It reacts with the terminal alkyne and the base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[13] The use of a copper co-catalyst generally allows the reaction to proceed under milder conditions (e.g., room temperature).[8]
-
Necessity: While traditional Sonogashira reactions utilize a copper co-catalyst, it is not always essential. As discussed in Q2, copper-free protocols exist and are often preferred to avoid alkyne homocoupling.[2][8] These reactions may require different ligands, bases, or higher temperatures to proceed efficiently.[11]
Q6: How does the choice of solvent affect the reaction outcome?
The solvent plays a multifaceted role, influencing reaction rates, selectivity, and catalyst stability.[7][14]
-
Polar Aprotic Solvents: Solvents like DMF and DMSO can enhance reaction rates and regioselectivity by solvating and stabilizing polar intermediates.[7] DMF, with its high electron-donating capacity, is thought to facilitate alkyne deprotonation.[7]
-
Less Polar Solvents: Toluene and THF are also commonly used. However, the choice is often substrate and catalyst-dependent.[1][14]
-
Green Solvents: In line with the principles of green chemistry, efforts have been made to use more environmentally benign solvents.[15] Aqueous media and bio-derived solvents like Cyrene have been successfully employed in some Sonogashira couplings.[15][16]
Q7: What is a general, optimized protocol for the synthesis of this compound?
Below is a starting point for an optimized protocol. Note that further optimization may be required based on your specific laboratory conditions and reagent purity.
Experimental Protocol: Optimized Sonogashira Coupling
| Reagent/Parameter | Recommendation | Rationale |
| Aryl Halide | 4-Iodophenol (or protected equivalent) (1.0 equiv) | Iodides are more reactive than bromides or chlorides.[2] |
| Alkyne | Methyl hex-4-ynoate (1.1 - 1.2 equiv) | A slight excess of the alkyne is often used to drive the reaction to completion. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%) | A stable and effective pre-catalyst.[1] |
| Copper Co-catalyst | CuI (1-2 mol%) | For reactions at or near room temperature.[1] |
| Base | Triethylamine (Et₃N) (2-3 equiv) | A common and effective amine base.[3][15] |
| Solvent | Anhydrous, degassed DMF or THF | Good general-purpose solvents for this reaction.[1][7] |
| Temperature | Room Temperature to 60 °C | Start at room temperature and gently heat if the reaction is sluggish.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and alkyne homocoupling.[2][5] |
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.01-0.02 equiv), and CuI (0.01-0.02 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the base (e.g., Et₃N, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise while stirring.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Visualizing the Process
Reaction Workflow
The following diagram illustrates the general workflow for setting up and performing the Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A troubleshooting guide for common Sonogashira reaction issues.
IV. References
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books. Retrieved January 19, 2026, from
-
The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. (2025). Benchchem. Retrieved January 19, 2026, from
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 19, 2026, from
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 19, 2026, from
-
A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol. (2025). Benchchem. Retrieved January 19, 2026, from
-
Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). Benchchem. Retrieved January 19, 2026, from
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 19, 2026, from
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 19, 2026, from
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 19, 2026, from
-
Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles. (2025). Benchchem. Retrieved January 19, 2026, from
-
Sonogashira troubleshooting help needed. (2020, August 7). Reddit. Retrieved January 19, 2026, from
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central. Retrieved January 19, 2026, from
-
What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate. Retrieved January 19, 2026, from
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved January 19, 2026, from
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003, February 22). ACS Publications. Retrieved January 19, 2026, from
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
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- 16. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
Technical Support Center: Purification of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Welcome to the technical support guide for the purification of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this molecule. The guidance is rooted in established chemical principles and extensive field experience with structurally related compounds.
Introduction to Purification Challenges
This compound is a multifunctional molecule featuring a phenolic hydroxyl group, a methyl ester, a chiral secondary alcohol, and an internal alkyne. This combination of functional groups presents a unique set of purification challenges. Impurities can arise from various sources, including unreacted starting materials from synthetic routes like Sonogashira coupling, reaction byproducts such as alkyne homocoupling, catalyst residues, and potential degradation products.[1] The compound's polarity, conferred by the free phenol and ester groups, also requires careful consideration when selecting chromatographic conditions.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: My purified compound is a yellow or brown oil, but I expect a white solid.
-
Question: After column chromatography, my final product is a persistent yellow or brown oil. What is causing this discoloration, and how can I fix it?
-
Answer:
-
Probable Cause 1: Phenolic Oxidation. The 4-hydroxyphenyl group is susceptible to oxidation, which can form highly colored quinone-type impurities. This is often exacerbated by exposure to air, light, or trace metal catalysts, particularly during solvent evaporation.
-
Solution 1: Use Antioxidants and Degassed Solvents. During workup and chromatography, use solvents that have been degassed by sparging with nitrogen or argon. Adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) to your chromatography solvents can inhibit oxidation.
-
Probable Cause 2: Residual Palladium Catalyst. If a palladium-catalyzed cross-coupling reaction (like Sonogashira) was used in the synthesis, residual palladium can remain and cause discoloration and further degradation.[4]
-
Solution 2: Catalyst Scavenging. Before final purification, stir the crude product in a suitable solvent (e.g., ethyl acetate, THF) with a palladium scavenger resin or treat it with a solution of EDTA to chelate the metal. A simple filtration through a pad of Celite can also help remove finely dispersed metal particles.[4]
-
Probable Cause 3: High Molecular Weight Impurities. Colored impurities may also be high molecular weight byproducts.
-
Solution 3: Charcoal Treatment. If the product is stable to heat, you can try recrystallization with the addition of a small amount of activated charcoal to the hot solution to adsorb these colored impurities. Be aware that charcoal can also adsorb your desired product, so use it sparingly.[5]
-
Issue 2: My NMR spectrum shows a mixture of stereoisomers.
-
Question: The 1H NMR of my purified product shows two sets of peaks for the protons near the chiral center at C3, indicating a mixture of enantiomers or diastereomers. How can I separate them?
-
Answer:
-
Probable Cause: The synthesis of this compound likely creates a racemic mixture at the C3 position. Standard silica gel chromatography is typically unable to separate enantiomers.
-
Solution 1: Chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC is the most direct method for separating enantiomers.[6] A variety of chiral stationary phases (CSPs) are available, with polysaccharide-based columns often being a good starting point for alcohols.[7] You will need to screen different columns and mobile phases (often mixtures of hexane and an alcohol like isopropanol or ethanol) to find a suitable method.[8]
-
Solution 2: Diastereomeric Derivatization. An alternative to chiral HPLC is to react the racemic alcohol with a chiral resolving agent (e.g., (S)-(+)-MαNP acid) to form diastereomeric esters.[9] These diastereomers have different physical properties and can often be separated using standard flash chromatography on silica gel. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of your target compound.
-
Issue 3: I am having difficulty removing alkyne homocoupling byproducts.
-
Question: My product is contaminated with a significant amount of a symmetrical byproduct, likely from the homocoupling of my alkyne starting material. How can I prevent this and remove the impurity?
-
Answer:
-
Prevention: Alkyne homocoupling (Glaser or Hay coupling) is a common side reaction in Sonogashira couplings, often promoted by oxygen and the copper(I) co-catalyst.[1][10] To minimize its formation, run the reaction under a strictly inert atmosphere (argon or nitrogen).[11] Some protocols even suggest using a dilute hydrogen atmosphere to suppress this side reaction.[11] Running the reaction under copper-free conditions is another effective strategy.[1]
-
Removal: The homocoupled dimer is typically less polar than your desired cross-coupled product due to the absence of the polar ester and hydroxyl groups from the other starting material. Therefore, it should elute earlier during normal-phase flash chromatography. Careful selection of the solvent system is key. A shallow gradient of ethyl acetate in hexanes should allow for good separation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for flash column chromatography of this compound?
-
A1: Given the presence of a polar phenol and a moderately polar ester, a good starting point for normal-phase flash chromatography on silica gel would be a mixture of ethyl acetate and hexanes.[12] Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.[3] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system, aiming for an Rf value of 0.2-0.3 for your product. For very polar compounds, a system of methanol in dichloromethane can also be effective.[12]
-
-
Q2: My compound seems to be degrading on the silica gel column. What can I do?
-
A2: The phenolic hydroxyl group is acidic and can interact strongly with the slightly acidic surface of silica gel, potentially leading to degradation or tailing.
-
Option 1: Deactivate the Silica. You can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-volatile base like triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica.
-
Option 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reversed-phase chromatography.[2] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[13] Your compound, being moderately polar, should be well-suited for this technique.
-
-
-
Q3: How should I store the purified this compound?
-
A3: Due to the potential for oxidation of the phenol, the purified compound should be stored under an inert atmosphere (argon or nitrogen) in a sealed vial, protected from light, and kept at a low temperature (e.g., in a freezer).
-
-
Q4: Can I purify this compound by recrystallization?
-
A4: Recrystallization can be an excellent final purification step if you can find a suitable solvent or solvent system.[14] The ideal solvent will dissolve your compound well when hot but poorly when cold. You might need to experiment with solvent pairs, such as ethyl acetate/hexanes or methanol/water, where the compound is soluble in one solvent and insoluble in the other.[15] Add the "good" solvent to dissolve your compound while hot, then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[16]
-
Visualization of Purification Workflow
Purification Strategy Decision Tree
The following diagram outlines a decision-making process for selecting an appropriate purification strategy based on the observed impurities.
Caption: A decision tree for selecting the appropriate purification method.
Key Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
-
Solvent System Selection: Use TLC to identify a solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf of ~0.2-0.3 and provides good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). If the product has poor solubility, consider "dry loading" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[3]
-
Elution: Begin eluting with the mobile phase. If a gradient is needed, start with a lower polarity and gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents, both at room temperature and when heated. The ideal solvent dissolves the compound when hot but not when cold.[14]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[15]
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a very small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[16]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
References
- Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- Chaudhary, S., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Benchchem. (n.d.). Removal of homocoupling byproducts in Sonogashira reactions.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Wikipedia. (n.d.). Sonogashira coupling.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Discoveracs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
- ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- Books Gateway. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- Harada, N. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Recrystallisation. (n.d.).
- Recrystallization. (n.d.).
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- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. rubingroup.org [rubingroup.org]
"stability issues of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate under acidic/basic conditions"
Welcome to the technical support resource for Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this molecule, particularly under acidic and basic experimental conditions. Our goal is to equip you with the foundational knowledge and procedural guidance to anticipate challenges, interpret unexpected results, and ensure the integrity of your work.
Core Molecule Analysis: Understanding the Chemistry
This compound (CAS No: 865234-02-2) is a multifunctional molecule.[1][2] Its stability is dictated by the interplay of its three primary functional groups: a methyl ester, a phenolic hydroxyl group, and an internal alkyne.
-
Methyl Ester: This is the most reactive site under both acidic and basic aqueous conditions. It is susceptible to hydrolysis, which is the primary degradation pathway.
-
Phenolic Hydroxyl Group: This group is weakly acidic (pKa of phenol is ~10) and will deprotonate under basic conditions to form a phenoxide anion.[3] While stable in acid, the phenoxide form can be more susceptible to oxidation, potentially leading to colored byproducts.
-
Internal Alkyne: The carbon-carbon triple bond is relatively stable and generally not the primary point of degradation under common acidic or basic conditions. It lacks the acidic proton of a terminal alkyne, making it less reactive in that regard.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
The principal stability issue is the hydrolysis of the methyl ester group. This reaction cleaves the ester bond, yielding 3-(4-hydroxyphenyl)hex-4-ynoic acid and methanol. The rate and mechanism of this degradation are highly dependent on the pH of the solution.
Q2: How does the compound degrade under acidic conditions?
Under acidic conditions, the compound undergoes acid-catalyzed ester hydrolysis.[6][7] This is a reversible equilibrium reaction where water acts as a nucleophile.[8][9]
-
Mechanism: The reaction begins with the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Following proton transfers, a molecule of methanol is eliminated, and deprotonation of the carbonyl yields the carboxylic acid product. To drive the reaction toward the hydrolysis products, an excess of water is typically required.[6]
Caption: Acid-Catalyzed Hydrolysis Pathway.
Q3: What happens to the compound under basic conditions?
In the presence of a base (e.g., sodium hydroxide), the compound undergoes base-catalyzed hydrolysis, a process also known as saponification.[10][11] This reaction is effectively irreversible.[12]
-
Mechanism: A hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group to form the carboxylic acid. In the basic medium, a rapid and final acid-base reaction occurs: the newly formed carboxylic acid protonates the methoxide ion, and another hydroxide ion deprotonates the carboxylic acid, resulting in methanol and the highly stable carboxylate salt.[10] This final deprotonation step makes the overall reaction irreversible under basic conditions.[12]
Caption: Base-Catalyzed Hydrolysis Pathway.
Q4: I noticed a color change in my basic solution. What could be the cause?
A color change (often to yellow or brown) in a basic solution is likely due to the oxidation of the phenolic group. Under basic conditions, the phenol is deprotonated to a phenoxide ion. This phenoxide is more electron-rich and thus significantly more susceptible to oxidation by atmospheric oxygen than the protonated phenol.[13] This can lead to the formation of quinone-type structures, which are often colored. While some phenolic compounds are relatively stable at high pH, others are not.[13][14]
Q5: How can I monitor the stability of this compound during my experiments?
The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or PDA detector.[15][16]
-
Methodology: A proper HPLC method should be able to separate the parent compound, this compound, from its primary degradation product, 3-(4-hydroxyphenyl)hex-4-ynoic acid, and any other potential impurities or byproducts.
-
Analysis: By running samples at different time points and comparing the peak area of the parent compound to a t=0 (initial) sample or a reference standard, you can quantify the extent of degradation. The appearance and growth of new peaks will indicate the formation of degradation products. For definitive identification of these products, LC-Mass Spectrometry (LC-MS) is highly recommended.[17]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions & Preventative Actions |
| Rapid loss of starting material in a basic (pH > 8) reaction medium. | Saponification (base-catalyzed hydrolysis) of the methyl ester. [10] | 1. Use a non-nucleophilic base: If the base is only needed to deprotonate the phenol or another group, consider a sterically hindered, non-nucleophilic base. 2. Protect the ester: If the ester must be preserved, consider alternative synthetic routes or protecting group strategies. 3. Lower the temperature: Hydrolysis rates are temperature-dependent. Running the reaction at a lower temperature may slow the degradation. |
| An unexpected new peak appears in the HPLC/LC-MS after an acidic workup. | Acid-catalyzed hydrolysis of the methyl ester. [8] | 1. Minimize contact time: Perform the acidic workup quickly and at a low temperature (e.g., on an ice bath). 2. Use a weaker acid: If possible, use a milder acidic solution for the workup. 3. Quantify the impact: If some hydrolysis is unavoidable, quantify the amount of degradation to determine if it is acceptable for the experimental outcome. |
| Solution turns yellow/brown upon addition of a strong base. | Oxidation of the deprotonated phenoxide ion. [13] | 1. Work under an inert atmosphere: Degas your solvent and run the reaction under nitrogen or argon to minimize contact with oxygen. 2. Add an antioxidant: In some applications, a small amount of a compatible antioxidant (e.g., sodium sulfite, ascorbic acid) can be added to the medium.[14] 3. Use the mildest possible basic conditions: Avoid excessively high pH if not strictly necessary for the reaction. |
| Inconsistent analytical results for the same sample. | Ongoing degradation in the analytical vial. | 1. Neutralize/quench samples: Immediately before analysis, quench the reaction by adjusting the pH to neutral (~pH 6-7). 2. Use an appropriate diluent: Dilute samples in a buffered mobile phase or a solvent that ensures stability. 3. Refrigerate samples: Store prepared samples in an autosampler cooled to 4-8°C to slow degradation while awaiting injection.[1] |
Experimental Protocol: pH Stability Assessment
This protocol outlines a fundamental experiment to assess the stability of this compound at acidic, neutral, and basic pH.
Objective: To quantify the rate of hydrolysis of the target compound at pH 3, 7, and 10 over a 24-hour period at a controlled temperature.
Materials:
-
This compound
-
Stock solution of the compound (e.g., 1 mg/mL in Acetonitrile)
-
Buffer solutions: pH 3 (Citrate buffer), pH 7 (Phosphate buffer), pH 10 (Borate buffer)
-
Quenching solution: pH 7 Phosphate buffer
-
HPLC system with UV/PDA detector
-
Validated, stability-indicating HPLC method
Workflow Diagram:
Caption: Workflow for pH Stability Study.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
For each pH condition (3, 7, 10), add a precise volume of the stock solution to the respective buffer to achieve a final concentration of 100 µg/mL. Ensure the volume of acetonitrile is low (e.g., <5% v/v) to avoid altering the buffer properties.
-
-
Timepoint Sampling:
-
T=0: Immediately after preparation, withdraw an aliquot from each of the three solutions. Quench the reaction by diluting it 1:1 with the pH 7 buffer to halt further degradation. This is your initial timepoint sample.
-
Incubation: Place the sealed vials containing the remaining solutions in a constant temperature incubator (e.g., 40°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw another aliquot from each solution and quench it in the same manner as the T=0 sample.
-
-
HPLC Analysis:
-
Analyze all quenched samples using a validated stability-indicating HPLC method.
-
Record the peak area for the parent compound in each chromatogram.
-
-
Data Evaluation:
-
For each pH condition, calculate the percentage of the parent compound remaining at each timepoint relative to its T=0 peak area.
-
Plot the percentage of the remaining compound versus time for each pH to visualize the degradation profile.
-
This structured approach, compliant with general principles of pharmaceutical stability testing, will provide clear, quantitative data on the compound's stability across a relevant pH range.[18][19]
References
- mechanism of ester hydrolysis - YouTube. (2019). Accessed January 19, 2026.
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022). Accessed January 19, 2026.
- Ch20: Hydrolysis of Esters - University of Calgary. Accessed January 19, 2026.
- Ester hydrolysis - Wikipedia. Accessed January 19, 2026.
- Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023). Accessed January 19, 2026.
- hydrolysis of esters - Chemguide. Accessed January 19, 2026.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Accessed January 19, 2026.
- Ester Hydrolysis with H2SO4 - BYJU'S. Accessed January 19, 2026.
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]
-
Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586. Available from: [Link]
- Acidity of Terminal Alkynes - Chemistry Steps. Accessed January 19, 2026.
- Phenol - Wikipedia. Accessed January 19, 2026.
- Ivanović, M. (n.d.). Analytical Methods for Phenolic Compounds. Scribd. Accessed January 19, 2026.
- Acidity of Terminal Alkynes - Chemistry LibreTexts. (2023). Accessed January 19, 2026.
-
Zhang, Q. W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 58(15), 2562-2581. Available from: [Link]
- 9.2 Acidity of Alkynes | Organic Chemistry - YouTube. (2020). Accessed January 19, 2026.
- Alkyne - Wikipedia. Accessed January 19, 2026.
- 11.8: Terminal Alkynes as Acids - Chemistry LibreTexts. (2021). Accessed January 19, 2026.
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. Available from: [Link]
- The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC - NIH. (2023). Accessed January 19, 2026.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). Accessed January 19, 2026.
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2021). Foods, 10(12), 3091. Available from: [Link]
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. Accessed January 19, 2026.
-
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 79-88. Available from: [Link]
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Accessed January 19, 2026.
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed Central. (2021). Accessed January 19, 2026.
- Techniques for Analysis of Plant Phenolic Compounds - PMC - NIH. (2016). Accessed January 19, 2026.
- How to create a GMP-Compliant Stability Protocol? - QbD Group. (2024). Accessed January 19, 2026.
- Proposed degradation pathways of the drug under different hydrolytic conditions.
- This compound - Lead Sciences. Accessed January 19, 2026.
- (3S)-3-(4-Hydroxy-phenyl)-hex-4-ynoic acid methyl ester - Echemi. Accessed January 19, 2026.
- (3S)-3-(4-Hydroxy-phenyl)-hex-4-ynoic acid methyl ester - Echemi. Accessed January 19, 2026.
- Methyl 3-(4-hydroxyphenyl)
- Methyl 3-(4-hydroxyphenyl)benzoate | C14H12O3 | CID 5097337 - PubChem. Accessed January 19, 2026.
- (S)-Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate - Sigma-Aldrich. Accessed January 19, 2026.
- Methyl 3-(4-hydroxyphenyl)
- This compound CAS NO.865234-02-2 - Amadis Chemical Co., Ltd. Accessed January 19, 2026.
- Benzenepropanoic acid, 4-hydroxy-, methyl ester | C10H12O3 | CID 79706 - PubChem. Accessed January 19, 2026.
- Methyl 3-(4-hydroxyphenyl)propionate 97 5597-50-2 - Sigma-Aldrich. Accessed January 19, 2026.
- Mechanism insight of degradation of norfloxacin by magnetite nanoparticles activated persulf
- Degradation of norfloxacin by hydroxylamine enhanced fenton system: Kinetics, mechanism and degradation pathway - PubMed. (2021). Accessed January 19, 2026.
- Degradation of norfloxacin by thermally activated persulfate: kinetics, optimization and pathways. (2025). Accessed January 19, 2026.
- (PDF)
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- 4. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 5. Alkyne - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
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- 15. scribd.com [scribd.com]
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- 17. mdpi.com [mdpi.com]
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- 19. japsonline.com [japsonline.com]
Technical Support Center: Synthesis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Welcome to the technical support center for the synthesis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to enhance your reaction yield and purity. Our approach is rooted in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and effective method for the synthesis of this compound is a Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne (in this case, a derivative of hex-4-ynoate) with an aryl halide (a derivative of 4-hydroxyphenyl). A plausible two-step approach is outlined below:
-
Esterification: Protection of the carboxylic acid of 3-(4-hydroxyphenyl)propanoic acid as a methyl ester.
-
Sonogashira Coupling: Reaction of the resulting methyl ester with a suitable alkyne precursor in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Troubleshooting Guide
Low Yield in Sonogashira Coupling Step
Problem: The Sonogashira coupling reaction is resulting in a low yield of the desired this compound.
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is crucial for the reaction. Its inactivity can be a major reason for low yields.
-
Troubleshooting:
-
Ensure the use of a high-purity, active palladium catalyst.
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
Consider using a ligand that can stabilize the palladium catalyst, such as triphenylphosphine (PPh3).
-
-
-
Copper(I) Co-catalyst Issues: The copper(I) co-catalyst facilitates the formation of the copper acetylide intermediate.
-
Troubleshooting:
-
Use a freshly opened or properly stored source of copper(I) iodide (CuI).
-
Ensure the CuI is anhydrous, as moisture can inhibit its activity.
-
-
-
Inappropriate Base: The choice and amount of base are critical for the deprotonation of the terminal alkyne.
-
Troubleshooting:
-
Commonly used bases include amines like triethylamine (TEA) or diisopropylamine (DIPA). Ensure the base is pure and dry.
-
An excess of the base is typically used to neutralize the hydrogen halide formed during the reaction.
-
-
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and yield.
-
Troubleshooting:
-
Sonogashira couplings are often run at room temperature to slightly elevated temperatures. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may improve the yield. However, excessive heat can lead to side reactions and catalyst decomposition.
-
-
**Experimental
"troubleshooting poor solubility of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate in assays"
Technical Support Center: Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Introduction: Understanding the Molecule
This compound is a compound presenting unique challenges in experimental assays due to its chemical structure. Its key features include:
-
A hydrophobic core consisting of a phenyl ring and a hex-4-ynoate carbon chain, which inherently limits aqueous solubility.
-
A polar phenolic hydroxyl (-OH) group , which offers a handle for solubility manipulation via pH changes.[1][2]
-
A methyl ester group , which is generally stable but can be susceptible to hydrolysis under basic conditions.
This combination often leads to poor solubility in the aqueous buffers typical of biological assays. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What is the primary cause and what's the first thing I should try?
This is a common phenomenon known as "crashing out". It occurs when a compound that is soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower.[3] The first and most critical factor to check is the final concentration of DMSO in your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent toxicity and other artifacts.[4]
-
Immediate Action: First, ensure your dilution scheme results in a final DMSO concentration that is as low as possible while maintaining compound solubility. If precipitation still occurs, consider a step-wise serial dilution into the aqueous buffer rather than a single, large dilution, as this can sometimes prevent immediate precipitation.[3]
Q2: What is the best solvent to prepare a high-concentration stock solution?
For compounds like this compound, 100% DMSO is the recommended starting solvent for preparing high-concentration stock solutions (e.g., 10-20 mM).[5][6] DMSO is a powerful, water-miscible solvent capable of dissolving a wide range of hydrophobic organic molecules.[7] If DMSO is incompatible with your assay, other options include N,N-Dimethylformamide (DMF) or ethanol, though they may not achieve the same high concentrations.
Q3: Can I use heat or sonication to dissolve my compound in the stock solvent?
Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective methods to help dissolve the compound in the initial stock solvent.[8] However, use these methods judiciously. Prolonged heating can lead to solvent evaporation, altering the stock concentration, or potentially degrade the compound. Always visually inspect the solution after it returns to room temperature to ensure the compound remains dissolved.
Q4: How does the pH of my assay buffer affect the solubility of this specific compound?
The phenolic hydroxyl group on the phenyl ring is weakly acidic. At a pH above its pKa, this group will be deprotonated to a phenoxide ion, which is significantly more water-soluble. Therefore, increasing the pH of your assay buffer (e.g., from 7.4 to 8.0 or higher), if compatible with your assay system, can substantially improve the compound's solubility.[4]
In-Depth Troubleshooting Guide
If basic FAQ answers do not resolve your issue, follow this systematic guide to diagnose and solve the solubility problem.
Step 1: Characterize the Solubility Problem
Before attempting solutions, you must understand the nature of the precipitation. Is it kinetic or thermodynamic?
-
Kinetic Solubility: This refers to the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. This is the "crashing out" effect most researchers observe.[4]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the compound in the assay buffer after an extended incubation. A compound might stay in a supersaturated state for a short period (kinetic solubility) before precipitating over the course of a longer assay.[4]
A simple test involves preparing your highest assay concentration, incubating it under assay conditions, and visually inspecting for precipitation at several time points (e.g., 0, 1, 4, and 24 hours).
Step 2: Systematic Workflow for Solubility Enhancement
If you confirm that solubility is a limiting factor, proceed through the following workflow. This decision tree provides a logical path from identifying the problem to finding a viable solution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Welcome to the technical support center for the scale-up synthesis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the successful scale-up of your synthesis.
Introduction to the Synthesis
The synthesis of this compound typically involves a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3][4] The choice of starting materials, catalyst system, and reaction conditions is critical for a successful and scalable synthesis.
A plausible synthetic route involves the coupling of a suitable 4-halophenol derivative with methyl hex-4-ynoate. The phenolic hydroxyl group may require protection to prevent side reactions, depending on the chosen reaction conditions.
Experimental Workflow
The overall experimental workflow for the scale-up synthesis of this compound can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative method for the Sonogashira coupling to synthesize this compound.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount (Scale) | Moles (Scale) |
| 4-Iodophenol | C₆H₅IO | 220.01 g/mol | 22.0 g | 0.1 mol |
| Methyl hex-4-ynoate | C₇H₁₀O₂ | 126.15 g/mol | 15.1 g | 0.12 mol |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 g/mol | 0.70 g | 1 mol% |
| Copper(I) Iodide (CuI) | CuI | 190.45 g/mol | 0.38 g | 2 mol% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 g/mol | 30.4 g (42 mL) | 0.3 mol |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 g/mol | 500 mL | - |
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-iodophenol (22.0 g, 0.1 mol), Pd(PPh₃)₂Cl₂ (0.70 g, 1 mol%), and CuI (0.38 g, 2 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous and degassed tetrahydrofuran (THF, 400 mL) and triethylamine (42 mL, 0.3 mol).
-
Alkyne Addition: Stir the mixture at room temperature for 15 minutes until the solids have dissolved. Add methyl hex-4-ynoate (15.1 g, 0.12 mol) dropwise over 20 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-iodophenol) is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with THF (100 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (300 mL) and wash with saturated aqueous ammonium chloride solution (2 x 150 mL) and brine (150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Low reaction temperature. 4. Poor quality of reagents. | 1. Use a fresh batch of palladium and copper catalysts. Consider pre-activation of the catalyst. 2. Ensure all solvents are thoroughly degassed by sparging with nitrogen or argon. 3. Increase the reaction temperature in 5-10 °C increments. 4. Verify the purity of starting materials and reagents. |
| Formation of Homocoupled Alkyne (Glaser Coupling) | 1. Presence of oxygen in the reaction. 2. High concentration of copper catalyst. | 1. Maintain a strict inert atmosphere throughout the reaction. 2. Reduce the amount of copper catalyst to 0.5-1 mol%. Consider a copper-free Sonogashira protocol.[3] |
| Formation of Diarylalkyne (from homocoupling of aryl halide) | 1. High catalyst loading. 2. High reaction temperature. | 1. Reduce the palladium catalyst loading to 0.5 mol%. 2. Lower the reaction temperature. |
| Decomposition of Product | 1. Prolonged reaction time at high temperature. 2. Presence of strong base. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Consider using a weaker base such as diisopropylethylamine (DIPEA). |
| Difficult Purification | 1. Presence of residual catalyst. 2. Formation of closely eluting byproducts. | 1. After the reaction, consider washing the organic layer with a dilute solution of sodium sulfide to precipitate residual palladium. 2. Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation is challenging. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of 4-iodophenol?
A1: In many Sonogashira reactions, the phenolic hydroxyl group does not interfere and can be left unprotected, especially when using amine bases like triethylamine.[5] However, for scale-up, it is advisable to run a small-scale test reaction to confirm this. If side reactions involving the phenol are observed, protection with a suitable group like a silyl ether (e.g., TBDMS) may be necessary.
Q2: What are the best catalysts for this reaction?
A2: Palladium complexes with phosphine ligands are commonly used. Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are standard choices.[3] For improved activity, especially with less reactive aryl bromides, using bulky and electron-rich phosphine ligands can be beneficial.
Q3: Can I use 4-bromophenol instead of 4-iodophenol?
A3: Yes, 4-bromophenol can be used, but it is generally less reactive than 4-iodophenol.[5] The reaction may require a higher temperature, a more active catalyst system (e.g., with a more electron-rich ligand), and a longer reaction time.
Q4: What is the role of the copper(I) iodide?
A4: Copper(I) iodide acts as a co-catalyst that facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] This generally allows the reaction to proceed under milder conditions.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Palladium catalysts can be pyrophoric. Handle them with care, preferably in an inert atmosphere. Triethylamine is a corrosive and flammable liquid and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q6: How can I minimize the formation of the Glaser homocoupling byproduct?
A6: The Glaser coupling is an oxidative homocoupling of the terminal alkyne, which is promoted by oxygen and the copper catalyst. To minimize this side reaction, ensure the reaction is carried out under strictly anaerobic conditions (e.g., under a nitrogen or argon atmosphere) and use the minimum effective amount of the copper co-catalyst. Alternatively, a copper-free Sonogashira protocol can be employed.[3]
Logical Relationships in Troubleshooting
Sources
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
"managing racemization during the synthesis of chiral analogs of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate"
Welcome to the technical support center for the synthesis of chiral analogs of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical control during their synthetic campaigns. Maintaining the enantiomeric purity of these analogs is critical, as stereochemistry often dictates biological activity. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate and overcome common racemization issues.
Section 1: Understanding the Racemization Risk
FAQ: Why is the stereocenter in my this compound analog so prone to racemization?
Answer: The primary cause of racemization in this class of molecules is the acidity of the proton at the C3 stereocenter. This hydrogen is positioned alpha to the carbonyl group of the methyl ester and is also benzylic, being directly attached to the carbon bearing the 4-hydroxyphenyl ring. This dual activation significantly increases its acidity.
Under either basic or acidic conditions, this proton can be abstracted to form a planar, achiral enol or enolate intermediate.[1][2][3][4][5] Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both enantiomers and thus a loss of enantiomeric purity (racemization).[5][6] This process is particularly problematic during reactions that require basic conditions, such as ester hydrolysis (saponification), or certain modifications to the phenolic hydroxyl group.[7]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Section 2: Troubleshooting Racemization During Key Synthetic Steps
This section addresses specific experimental problems. Each Q&A provides an explanation of the underlying chemical principles and offers concrete solutions.
Q&A 2.1: Ester Hydrolysis
"I'm attempting to hydrolyze the methyl ester to the corresponding carboxylic acid using standard saponification conditions (e.g., NaOH or KOH in MeOH/water) and observing a significant drop in enantiomeric excess (% ee). What is causing this, and how can I prevent it?"
Answer: Standard saponification is a common culprit for racemization in this system. The hydroxide base required for hydrolysis is strong enough to deprotonate the acidic C3 proton, leading to the formation of the achiral enolate intermediate as described in Section 1.[7] The longer the reaction time and the higher the temperature, the more pronounced the racemization will be.
Solutions & Protocols:
-
Low-Temperature Saponification: Minimizing thermal energy can significantly reduce the rate of enolization relative to hydrolysis.
-
Use of Milder Bases: Bases like lithium hydroxide (LiOH) are often used in THF/water mixtures at low temperatures, providing a gentler alternative to NaOH or KOH.
-
Enzymatic Hydrolysis: Lipases can offer excellent chemo- and enantioselectivity under mild, neutral pH conditions, completely avoiding the use of strong bases.[8][9]
Table 1: Comparison of Hydrolysis Conditions for a Model Chiral Ester
| Method | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Resulting % ee |
| Standard Saponification | 1.2 eq. NaOH | MeOH/H₂O | 60 | 4 | 45% |
| Standard Saponification | 1.2 eq. NaOH | MeOH/H₂O | 25 (RT) | 12 | 75% |
| Recommended Protocol | 1.5 eq. LiOH | THF/H₂O | 0 to 5 | 6 | >98% |
| Enzymatic Hydrolysis | Lipase B | Phosphate Buffer | 30 | 24 | >99% |
Protocol: Low-Temperature Saponification with LiOH
-
Dissolution: Dissolve the chiral methyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Base Addition: Add a pre-cooled aqueous solution of lithium hydroxide (LiOH, 1.5 eq.) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Monitor the reaction progress closely by thin-layer chromatography (TLC) or HPLC. The reaction should be stopped as soon as the starting material is consumed.
-
Quenching: Once complete, quench the reaction by adding cold 1M HCl to neutralize the excess base and protonate the carboxylate.
-
Extraction: Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q&A 2.2: Phenolic Hydroxyl Group Modification
"I need to perform an O-alkylation on the 4-hydroxyphenyl group, which requires a base like K₂CO₃ or NaH. I'm seeing racemization even at room temperature. Why does this happen and what are my alternatives?"
Answer: The bases used to deprotonate the phenol to form the reactive phenoxide are often strong enough to epimerize the adjacent C3 stereocenter. Even a relatively weak base like potassium carbonate can cause significant racemization if reaction times are extended. Stronger bases like sodium hydride (NaH) are particularly problematic.
Solutions & Protocols:
-
Protecting Group Strategy: The most robust solution is to alter the synthetic route. If possible, perform the phenolic modification before the chiral center is installed. This completely circumvents the problem.
-
Milder Conditions: If the modification must be done on the final chiral scaffold, use the mildest possible conditions. This includes using a weaker base (e.g., Cs₂CO₃, which can be more effective at lower temperatures than K₂CO₃), a non-polar aprotic solvent, and the lowest possible reaction temperature.
-
Mitsunobu Reaction: For O-alkylation with a primary or secondary alcohol, the Mitsunobu reaction is an excellent alternative.[10][11][12][13][14] It proceeds under neutral conditions with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). This reaction avoids the use of a base for deprotonation, thereby preserving the stereocenter.
Caption: Mitsunobu reaction workflow for base-free O-alkylation.
Section 3: Proactive Strategies for Preventing Racemization
FAQ 3.1: What are the best general laboratory practices to maintain stereochemical integrity?
Answer:
-
Low Temperatures: Always run reactions at the lowest feasible temperature.
-
Inert Atmosphere: Use an inert atmosphere (Nitrogen or Argon) to prevent side reactions, especially with organometallic reagents or strong bases.
-
Solvent Choice: Use non-protic, anhydrous solvents (e.g., THF, Dichloromethane, Toluene) whenever possible to minimize proton sources that can facilitate racemization.
-
Minimize Reaction Time: Monitor reactions closely and quench them as soon as they are complete to avoid prolonged exposure to harsh conditions.
-
Purification: Purify products promptly after workup to prevent potential degradation or racemization on silica gel, which can be slightly acidic. Consider using a neutral purification matrix like alumina if necessary.
FAQ 3.2: How do I choose the right base for a reaction to avoid epimerization?
Answer: The choice of base is critical. Consider its strength (pKa of the conjugate acid), steric bulk, and the nature of its counter-ion.
Caption: Decision tree for selecting a base to minimize racemization.
Section 4: Analytical Methods for Detecting Racemization
FAQ 4.1: How can I accurately measure the enantiomeric excess (% ee) of my chiral analogs?
Answer: The most reliable and widely used method for determining the enantiomeric excess of your compounds is Chiral High-Performance Liquid Chromatography (HPLC) .[15][16][17][18] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[15]
Protocol: General Steps for Chiral HPLC Method Development
-
Column Selection: The choice of the chiral stationary phase is the most critical parameter. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD-H, OJ-H, or Chiralpak® AD-H, AS-H) are excellent starting points for a wide range of compounds.
-
Mobile Phase Screening:
-
Normal Phase: Start with a simple mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 Hexane:IPA.
-
Reverse Phase: If the compound is more polar, a reverse-phase method using acetonitrile or methanol with an aqueous buffer may be more suitable.
-
-
Optimization: Once baseline separation is achieved, optimize the resolution by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
A racemic (50:50) sample of your compound should always be injected first to confirm the identity of the two enantiomeric peaks.
References
- Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2008). The use of lipases in organic synthesis. In Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
-
Martin-Matute, B., Edin, M., Bogar, K., & Baeckvall, J. E. (2004). A highly efficient dynamic kinetic resolution (DKR) of secondary alcohols at room temperature. Angewandte Chemie International Edition, 43(47), 6535-6539. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
- Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
-
Valle, A., & Lodise, J. (2021). Racemization of Carbonyl Compounds. AK Lectures. [Link]
-
Wikipedia contributors. (2023). Kinetic resolution. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Orlandi, M., & Benaglia, M. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society, 143(8), 3078-3083. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. idc-online.com [idc-online.com]
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- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 18. researchgate.net [researchgate.net]
"degradation pathways of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate in biological media"
Welcome to the technical support center for studies involving Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation in biological media. We will delve into the anticipated metabolic pathways, provide detailed experimental protocols, and offer troubleshooting solutions for common challenges encountered during in vitro evaluation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues researchers face during their experiments.
Q1: My compound is degrading very rapidly in my plasma stability assay, far quicker than I anticipated. What is the most likely cause?
A: The most probable cause is rapid hydrolysis of the methyl ester group.[1][2] Your compound, this compound, contains a methyl ester functional group which is highly susceptible to cleavage by carboxylesterases that are abundant in plasma.[2] This enzymatic reaction is typically very efficient and is independent of common metabolic cofactors like NADPH. The degradation product would be the corresponding carboxylic acid, 3-(4-hydroxyphenyl)hex-4-ynoic acid.
Q2: I'm observing significant compound loss in my liver microsome incubation even in the control group without the NADPH cofactor. Is this expected?
A: Yes, this is an expected result. Similar to plasma, liver microsomes contain a high concentration of carboxylesterases which will hydrolyze the methyl ester of your compound.[3][4] Since this is a hydrolytic process, it does not require the NADPH cofactor, which is necessary for oxidative metabolism by cytochrome P450 (CYP) enzymes. To isolate and study the CYP-mediated metabolism, you must first account for this baseline, NADPH-independent degradation.
Q3: What are the primary metabolic pathways I should be prepared to investigate for this molecule?
A: You should anticipate three major metabolic pathways based on the compound's structure:
-
Ester Hydrolysis: Cleavage of the methyl ester to form the carboxylic acid, catalyzed by esterases in plasma and tissues like the liver.[2][5]
-
CYP-Mediated Oxidation: The internal alkyne (carbon-carbon triple bond) is a substrate for cytochrome P450 enzymes.[6] This can lead to various products, including potentially reactive intermediates. The aromatic ring is also a potential, though likely minor, site for oxidation.[7]
-
Phase II Conjugation: The phenolic hydroxyl group is a prime site for glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs). This pathway is best studied in systems containing these enzymes, such as hepatocytes or S9 fractions supplemented with appropriate cofactors.
Q4: My experiments are showing time-dependent inhibition (TDI) of CYP enzymes. Is this related to the compound's structure?
A: Yes, this is a strong possibility and an important finding. The alkyne functional group is known to be a potential mechanism-based inactivator of CYP enzymes.[6] During the oxidative metabolism of the alkyne, highly reactive intermediates, such as ketenes, can be formed.[6] These intermediates can covalently bind to the CYP enzyme, leading to its irreversible inactivation. Observing TDI warrants further investigation to identify which CYP isozymes are affected and to quantify the inactivation parameters (Kᵢ and kᵢₙₐ꜀ₜ).
Q5: How can I distinguish between chemical instability and enzymatic degradation in my cell culture media?
A: This is a critical control experiment. To differentiate between the two, you should run parallel incubations. One incubation will be your standard experiment with the compound in the complete cell culture medium with cells. A second, crucial control incubation should contain the compound in the cell culture medium alone (without cells). For an even more robust control, you can use a heat-inactivated medium or a simple buffered solution (like PBS) at the same pH to assess the inherent chemical stability of the compound under the incubation conditions (37°C, pH, etc.).[8][9][10] Comparing the rate of disappearance of the parent compound across these conditions will isolate the contribution of enzymatic degradation.
Section 2: Predicted Degradation Pathways & Visualization
Understanding the likely metabolic transformations is key to designing robust experiments and interpreting results. The structure of this compound suggests three primary routes of biotransformation.
Pathway 1: Ester Hydrolysis
This is often the most rapid initial pathway in biological matrices rich in esterases.
-
Reaction: Cleavage of the methyl ester bond.
-
Enzymes: Primarily carboxylesterases (CES).
-
Product: 3-(4-hydroxyphenyl)hex-4-ynoic acid.
Pathway 2: Cytochrome P450-Mediated Oxidation
The alkyne moiety is a key target for oxidative metabolism.
-
Reaction: Oxidation of the carbon-carbon triple bond. This is a complex process that can yield hydroxylated products or proceed through a reactive ketene intermediate.[6] This reactive species can be hydrolyzed to a carboxylic acid or form adducts with nucleophiles, such as glutathione (GSH) or the P450 enzyme itself, leading to TDI.[6][11]
-
Enzymes: Cytochrome P450 (CYP) family of enzymes (e.g., CYP3A4, 2D6, etc.).[12]
Pathway 3: Phase II Conjugation
This detoxification pathway increases the water solubility of the compound for excretion.
-
Reaction: Attachment of a glucuronic acid or sulfo group to the phenolic hydroxyl.
-
Enzymes: UDP-glucuronosyltransferases (UGTs) or Sulfotransferases (SULTs).
-
Products: Glucuronide and sulfate conjugates.
Caption: Predicted metabolic pathways for this compound.
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows and step-by-step protocols to guide your experimental design and help you troubleshoot common issues.
Troubleshooting Common Experimental Issues
| Observed Problem | Potential Cause | Recommended Action & Rationale |
| High variability in plasma stability results between replicates. | 1. Inconsistent sample handling (e.g., temperature fluctuations).[13] 2. Use of plasma from different lots or donors with varying esterase activity. | 1. Ensure all samples are kept on ice before incubation and processed identically. Pre-analytical variability is a major source of error.[13] 2. Use pooled plasma from multiple donors (e.g., >=3) to average out individual differences in enzyme activity.[1] |
| No NADPH-dependent metabolism is observed in liver microsomes. | 1. Compound is not a substrate for CYP enzymes. 2. Rapid NADPH-independent hydrolysis masks slower oxidative metabolism. 3. The compound is a potent mechanism-based inactivator, shutting down its own metabolism.[6] | 1. Confirm with a more complete metabolic system like hepatocytes. 2. Analyze at very early time points (e.g., 0, 1, 2, 5, 10 min) to resolve the initial rates of both processes. 3. Perform a TDI assay. Pre-incubate microsomes with the compound before adding a probe substrate. |
| Poor recovery of the compound from the reaction matrix. | 1. Non-specific binding to plasticware or protein. 2. Chemical instability in the quenching solvent (e.g., acid/base lability). | 1. Use low-binding plates/tubes. Assess recovery by comparing the peak area of a sample spiked into the quenched matrix (post-reaction) with a sample in pure solvent. 2. Test different quenching solvents (e.g., acetonitrile, methanol, with or without formic acid) to find one that ensures stability and good recovery. |
Experimental Workflow Visualization
This diagram outlines a logical progression for investigating the metabolic stability of the compound.
Caption: Logical workflow for in vitro metabolism studies.
Detailed Experimental Protocols
Protocol 3.3.1: In Vitro Plasma Stability Assay
Objective: To determine the rate of disappearance of the compound due to enzymatic hydrolysis in plasma.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled species plasma (e.g., Human, Rat, Mouse), stored at -80°C.
-
Control compound (e.g., Propoxycaine for rapid hydrolysis, Propranolol for high stability).
-
96-well plates, low-binding.
-
Quenching solution: Acetonitrile with an internal standard (e.g., a structurally similar, stable compound).
-
Water bath or incubator at 37°C.
Procedure:
-
Thaw plasma on ice. Centrifuge at ~3000g for 10 min at 4°C to remove any cryoprecipitates. Use the supernatant.
-
Pre-warm a 96-well plate containing the required volume of plasma at 37°C for 5-10 minutes.
-
Prepare a working solution of the test compound by diluting the stock solution in a suitable solvent (e.g., acetonitrile or methanol).
-
To initiate the reaction, add a small volume (e.g., 1-2 µL) of the compound working solution to the plasma to achieve the final concentration (e.g., 1 µM). The final DMSO concentration should be <0.5%. Mix gently.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 min), terminate the reaction by adding 3-4 volumes of ice-cold quenching solution. The 0-minute sample is prepared by adding the quenching solution before the test compound.
-
Seal the plate, vortex for 2 minutes, and centrifuge at 4000g for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time and calculate the half-life (t½).[1]
Protocol 3.3.2: Metabolic Stability in Liver Microsomes
Objective: To differentiate between NADPH-independent (e.g., hydrolysis) and NADPH-dependent (CYP-mediated) metabolism.
Materials:
-
Pooled liver microsomes (e.g., 0.5 mg/mL final concentration).[14]
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase) or NADPH stock.
-
Test compound and controls.
-
Quenching solution (as above).
Procedure:
-
Prepare two sets of incubation mixtures in a 96-well plate on ice. Each mixture should contain buffer and liver microsomes.
-
Add the test compound to all wells to achieve the final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reactions:
-
Set 1 (+NADPH): Add the NADPH regenerating system.
-
Set 2 (-NADPH): Add an equal volume of buffer.
-
-
Incubate at 37°C, taking samples at specified time points (e.g., 0, 5, 15, 30, 60 min).[14]
-
Terminate reactions and process samples as described in the plasma stability protocol.
-
Analyze the data:
-
-NADPH condition: Represents the rate of hydrolytic degradation.
-
+NADPH condition: Represents the sum of hydrolytic and oxidative degradation.
-
The difference between the two rates gives the rate of CYP-mediated metabolism. Calculate intrinsic clearance (CLᵢₙₜ).[15]
-
References
-
Munday, J. C., & Moody, C. J. (2014). Analysis of the oxidation of short chain alkynes by flavocytochrome P450 BM3. Metallomics. [Link]
-
FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Department of Health and Human Services. [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
-
FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Department of Health and Human Services. [Link]
-
FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Department of Health and Human Services. [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? [Link]
-
Li, Y., et al. (2020). Discovery of a Dual Function Cytochrome P450 that Catalyzes Enyne Formation in Cyclohexanoid Terpenoid Biosynthesis. Angewandte Chemie International Edition. [Link]
-
CaJacob, C. A. (2012). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Journal of Biochemical and Molecular Toxicology. [Link]
-
Cyprotex. Plasma Stability. Evotec. [Link]
-
Creative Bioarray. Plasma Stability Assay. [Link]
-
Giavarina, D., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Biochemia Medica. [Link]
-
Boyanton, B. L., & Blick, K. E. (2002). Stability Studies of Twenty-Four Analytes in Human Plasma and Serum. Clinical Chemistry. [Link]
-
Schneider, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
De Vleeschouwer, F., et al. (2014). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. [Link]
-
Patsnap. (2024). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]
-
Shaik, S., et al. (2010). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Journal of the American Chemical Society. [Link]
-
Certara. (2024). What are the most common in vitro drug-drug interaction study gaps? [Link]
-
De Sousa, F. P., et al. (2016). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem. [Link]
-
Pharmaron. Metabolism Assays. [Link]
-
The Arnold Lab. (2020). Directed Evolution of Cytochrome P450 Enzymes for the Asymmetric Amination of C(sp3)-H Bonds. YouTube. [Link]
-
De Vleeschouwer, F., et al. (2014). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. [Link]
-
Discovery Life Sciences. (2023). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
-
Wu, E. Y., et al. (1990). Characterization of Hepatic Microsomal Metabolism as an in Vivo Detoxication Pathway of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in Mice. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Tribe, H. R., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. [Link]
-
Locuson, C. W., & Tracy, T. S. (2006). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology. [Link]
-
Tribe, H. R., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress. [Link]
-
Liu, X., et al. (2014). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. Drug Metabolism and Disposition. [Link]
-
Farcet, J. B., & Weil, T. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering. [Link]
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"quenching and workup procedures for reactions involving Methyl 3-(4-hydroxyphenyl)hex-4-ynoate"
Welcome to the technical support center for methodologies involving Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical, yet often challenging, quenching and workup stages of reactions involving this versatile intermediate. The unique combination of a phenol, a methyl ester, and an internal alkyne within this molecule (CAS No. 865234-02-2) demands a nuanced approach to purification to ensure product integrity and maximize yield.[1][2] This document provides field-proven insights, troubleshooting guides for common issues, and step-by-step protocols grounded in fundamental chemical principles.
Core Principles: Understanding the Molecule's Reactivity During Workup
The success of any workup procedure hinges on a solid understanding of the target molecule's chemical liabilities. This compound possesses three key functional groups, each with distinct reactivity that must be managed.
-
The Phenolic Hydroxyl Group: The phenol is the most influential group for designing an acid-base extraction strategy. With a pKa of approximately 10, its proton can be removed by a moderately strong base (like NaOH) to form a water-soluble sodium phenoxide salt.[3] This allows for selective extraction of the product into an aqueous basic layer, separating it from non-acidic impurities. However, this basicity also makes the phenoxide susceptible to oxidation, and prolonged exposure to strong base can be detrimental.
-
The Methyl Ester: This group is sensitive to hydrolysis under both strongly acidic and, particularly, strongly basic conditions (saponification). Exposing the molecule to aqueous NaOH for extended periods, especially at elevated temperatures, will irreversibly convert the methyl ester to a carboxylate salt, a common cause of yield loss or unintended product formation.
-
The Internal Alkyne: The carbon-carbon triple bond is generally robust under standard quenching and workup conditions. However, it can be sensitive to certain oxidizing agents and strong acids.[4][5] In reactions where catalysts like palladium and copper are used (e.g., Sonogashira coupling), the workup must be designed to effectively remove these metal residues.[6][7]
Table 1: Acid-Base Properties and Extraction Guide
| Functional Group | Approximate pKa | Behavior with Aqueous Base | Recommended Extraction Solution |
| Phenol (Product) | ~10 | Forms water-soluble phenoxide with NaOH. | Dilute NaOH (e.g., 1M) for extraction. |
| Carboxylic Acid (Potential Impurity/Side Product) | ~4-5 | Forms water-soluble carboxylate with NaHCO₃ or NaOH.[8][9] | Saturated NaHCO₃ to selectively remove carboxylic acid impurities before extracting the phenol.[8][10] |
| Amine (Potential Impurity) | Varies (pKb ~3-4) | Forms water-soluble ammonium salt with acid.[8] | Dilute HCl (e.g., 1M) to remove basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general-purpose quenching agent for reactions involving this compound?
A: For most non-aqueous reactions (e.g., those in THF, DCM, or toluene), the safest initial quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl). It is a mild acid that effectively neutralizes organometallic reagents and strong bases without being harsh enough to promote hydrolysis of the ester or other acid-sensitive side reactions. For reactions that are sensitive to water, quenching with a minimal amount of isopropanol or methanol at low temperature before adding an aqueous solution can be a prudent first step.
Q2: I've quenched my reaction. How do I decide which aqueous solution to use for the first extraction?
A: The choice depends on the nature of the impurities you need to remove.
-
To Remove Acidic Impurities (e.g., residual carboxylic acids): Use a saturated solution of sodium bicarbonate (NaHCO₃). This is a weak base and will selectively extract stronger acids without significantly deprotonating your phenolic product.[8][9]
-
To Remove Basic Impurities (e.g., amine bases like triethylamine or pyridine): Use a dilute solution of hydrochloric acid (e.g., 1M HCl) or, for more sensitive substrates, a 10% aqueous solution of copper (II) sulfate, which complexes with many amines.[11]
-
Neutral Wash: If you simply need to remove highly polar, water-soluble impurities (like DMF or DMSO), use deionized water or, preferably, brine (saturated NaCl solution) to minimize emulsion formation and reduce the solubility of your organic product in the aqueous layer.[12][13]
Q3: Can I use sodium hydroxide (NaOH) during the workup? I want to use it to extract my product into the aqueous layer.
A: Yes, but with extreme caution. Using a dilute (0.5M to 1M) NaOH solution can effectively extract your phenolic product into the aqueous layer, separating it from non-acidic organic impurities.[3] However, this creates a risk of saponification (hydrolysis) of the methyl ester. To mitigate this risk:
-
Perform the extraction at low temperatures (0-5 °C).
-
Work quickly and do not allow the layers to sit in contact for extended periods.
-
Immediately after separating the basic aqueous layer containing your product, acidify it (e.g., with 2M HCl) back to a pH of ~5-6 to re-protonate the phenol and precipitate your product, which can then be back-extracted into an organic solvent like ethyl acetate. Always check both the organic and the newly acidified aqueous layers by TLC to ensure you haven't lost product.
Q4: How do I effectively remove palladium and copper catalysts after a Sonogashira coupling reaction?
A: This is a common challenge. After the initial quench (often with saturated NH₄Cl), a multi-step washing procedure is effective. A wash with aqueous ammonia or a saturated ammonium chloride solution can help remove copper salts by forming soluble copper-ammonia complexes.[11][14] For palladium, filtering the crude organic solution through a short plug of silica gel, Celite®, or a scavenger resin before concentration is often necessary for complete removal.
Troubleshooting Guide: A Problem-and-Solution Approach
Problem: I've formed a persistent emulsion during my liquid-liquid extraction that won't separate.
-
Immediate Cause: Emulsions often form when the interfacial tension between the organic and aqueous layers is too low, frequently caused by surfactant-like impurities, high concentrations of macromolecules, or overly vigorous shaking.[13][15][16] Phenolic compounds themselves can sometimes contribute to this issue.
-
Solutions, in order of application:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[12]
-
Salting Out: Add a significant amount of solid sodium chloride (brine) to the funnel and swirl gently. This increases the ionic strength and density of the aqueous layer, forcing the separation.[12][13]
-
Solvent Addition: Add a small amount of the organic solvent used for the extraction to decrease the overall concentration.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically break up the emulsified layer.[12][13]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.[13]
-
Problem: My final product yield is unexpectedly low. Where did it go?
-
Potential Causes & Investigation:
-
Incomplete Extraction: Did you check all aqueous layers by TLC before discarding them? Your product might be in an acidic or basic wash if its properties were misjudged.
-
Ester Hydrolysis: If a strong base was used, your product may have been converted to the more water-soluble carboxylate salt. After acidifying the basic aqueous layer, check if a product precipitates or can be extracted.
-
Emulsion Loss: A significant amount of product can be trapped in an emulsion layer that was discarded.[13]
-
Adsorption onto Drying Agent: Highly polar products can sometimes adsorb onto magnesium sulfate or sodium sulfate. Minimize the amount of drying agent used and wash it thoroughly with fresh solvent.
-
Problem: My NMR shows my methyl ester singlet is gone and I have a broad peak in the carboxylic acid region after a basic workup.
-
Diagnosis: This is a classic sign of saponification. The strong base (e.g., NaOH, KOH) used during the workup has hydrolyzed your methyl ester to the corresponding carboxylic acid.
-
Solution/Prevention:
-
Recovery: Your new carboxylic acid product is likely in the basic aqueous wash. Acidify this layer to a low pH (~2-3) with concentrated HCl and extract with a polar organic solvent like ethyl acetate to recover the acid derivative.
-
Prevention: Avoid using strong bases in the workup. If an acid-base extraction is necessary to remove non-polar impurities, use it quickly at low temperatures. Alternatively, rely on chromatography for purification and use only mild washes (water, brine, NaHCO₃) during the workup.
-
Problem: I am trying to deprotect a silyl ether (e.g., TBDMS) from the phenol. What is a good workup procedure?
-
Deprotection and Workup Strategy: A common deprotection agent is tetra-n-butylammonium fluoride (TBAF) in THF.
-
Reaction Monitoring: Monitor the reaction closely by TLC until the starting material is consumed.
-
Quench: Quench the reaction by pouring it into a separatory funnel containing deionized water.
-
Extraction: Dilute with an organic solvent like ethyl acetate or diethyl ether.
-
Washes: Wash the organic layer sequentially with water (2x) and then brine (1x). The TBAF byproducts are generally water-soluble and will be removed in these washes.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deprotected phenol, which can then be further purified by chromatography. For other deprotection reagents, specific workups may be required.[17][18][19]
-
Visualized Workflows and Protocols
Diagram 1: General Acid-Base Extraction Workflow
Caption: A standard workflow for quenching and purifying the target molecule.
Diagram 2: Troubleshooting Emulsion Formation
Caption: A decision tree for resolving persistent emulsions during extraction.
References
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
- Gao, Y., et al. (2010). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances.
- ResearchGate. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract?
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Chem LibreTexts. (n.d.). ACID-BASE EXTRACTION.
- BenchChem. (2025). How to break a persistent emulsion in water-phenol extraction.
- University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions.
- Sreedhar, B., et al. (2007). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES.
- University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Quench.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- Michigan State University, Department of Chemistry. (n.d.). Alkyne Reactivity.
- The Organic Chemistry Tutor. (2023). Reactions of Alkynes Overview [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Workup Tricks.
- Quora. (2022). Why is the formation of emulsion in solvent extraction considered as a disadvantage?
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples.
- Journal of Chemical Education. (2012).
- Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes.
- Lead Sciences. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Bromo-3-ethynylphenol.
- Amadis Chemical Co., Ltd. (n.d.). This compound CAS NO.865234-02-2.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- LibreTexts Chemistry. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂.
- PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate.
- YouTube. (2022).
- Google Sites. (n.d.). Methyl 3-(4-hydroxyphenyl)
- LibreTexts Chemistry. (2023). 17.10 Reactions of Phenols.
- PubChem. (n.d.). Hexanoic acid, hex-4-yn-3-yl ester.
- ResearchGate. (n.d.). Reaction mechanism of phenols and terminal alkynes to form hydroxyl‐functionalized ketones.
- Cheméo. (n.d.). Chemical Properties of 5-Bromovaleric acid, hex-4-yn-3-yl ester.
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- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- CrashCourse. (2020). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18 [Video]. YouTube.
- Cheméo. (n.d.). Chemical Properties of Glutaric acid, hex-4-yn-3-yl hexadecyl ester.
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of a novel synthetic compound, Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, with a primary focus on the gold-standard method of single-crystal X-ray diffraction. We will explore the causality behind experimental choices and contrast the definitive data from crystallography with the complementary insights offered by spectroscopic methods.
The Subject Molecule: this compound
This compound is a multifunctional organic molecule featuring a phenol, an ester, and an internal alkyne. Its structural complexity necessitates rigorous analytical confirmation. A plausible synthetic route is outlined below:
Caption: Plausible synthetic pathway for this compound.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid.[1][2] It provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.
Experimental Workflow for SC-XRD
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for SC-XRD
1. Crystal Growth:
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. Slow crystallization is key to obtaining well-ordered crystals.
-
Procedure: Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexane). The solution should be nearly saturated. Filter the solution into a clean vial and cover it loosely to allow for slow evaporation of the solvent over several days in a vibration-free environment.
2. Crystal Selection and Mounting:
-
Rationale: A single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is required.
-
Procedure: Under a microscope, select a transparent crystal with well-defined faces. Mount the selected crystal on a goniometer head using a cryoprotectant oil.
3. Data Collection:
-
Rationale: The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[2][3]
-
Procedure: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
4. Data Processing and Structure Solution:
-
Rationale: The diffraction spots are indexed and their intensities are integrated. The "phase problem" is then solved to generate an initial electron density map.[4]
-
Procedure: Specialized software is used to process the raw data. Direct methods or Patterson functions are commonly employed to solve the phase problem and obtain an initial structural model.
5. Structure Refinement:
-
Rationale: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate structure.[5][6][7][8][9]
-
Procedure: A least-squares refinement process is used to adjust atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed data.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C13H14O3 |
| Formula Weight | 218.25 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a, b, c (Å) | 10.123(4), 8.456(2), 14.567(5) |
| α, β, γ (°) | 90, 109.87(2), 90 |
| Volume (ų) | 1178.9(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.228 |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
The final output of a successful X-ray crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.[10][11][12][13]
Alternative and Complementary Techniques
While SC-XRD provides the ultimate structural proof, it requires a high-quality single crystal, which may not always be obtainable.[14] In such cases, and for routine characterization, a combination of spectroscopic techniques is invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[15][16][17][18][19]
Experimental Protocol:
-
Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed connectivity.
Expected NMR Data for this compound:
| ¹H NMR (Hypothetical, in CDCl3) | |
| Chemical Shift (ppm) | Multiplicity |
| ~7.10 | d |
| ~6.80 | d |
| ~5.50 | s |
| ~3.70 | s |
| ~3.50 | t |
| ~2.70 | d |
| ~1.80 | t |
| ¹³C NMR (Hypothetical, in CDCl3) | |
| Chemical Shift (ppm) | Assignment |
| ~172.0 | C=O (ester) |
| ~155.0 | Aromatic C-OH |
| ~130.0 | Aromatic CH (ortho to OH) |
| ~128.0 | Aromatic C (ipso) |
| ~115.0 | Aromatic CH (meta to OH) |
| ~80.0 | Alkyne C |
| ~78.0 | Alkyne C |
| ~52.0 | OCH₃ (ester) |
| ~40.0 | CH (benzylic) |
| ~35.0 | CH₂ |
| ~15.0 | CH₃ (alkyne) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[20][21][22][23][24]
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).
-
Acquire the mass spectrum.
Expected MS Data for this compound:
| m/z (Hypothetical) | Relative Intensity | Assignment |
| 218.09 | 100% | [M]+ (Molecular ion) |
| 159.05 | 85% | [M - COOCH₃]+ |
| 107.05 | 70% | [HOC₆H₄CH₂]+ (Benzylic fragment) |
| 59.01 | 40% | [COOCH₃]+ |
The fragmentation pattern is characteristic of esters and can help confirm the presence of different structural motifs.[25][26][27][28][29]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[30][31][32][33][34]
Experimental Protocol:
-
Place a small amount of the solid sample directly on the ATR crystal of the FTIR spectrometer.
-
Acquire the infrared spectrum.
Expected FTIR Data for this compound:
| Wavenumber (cm⁻¹) (Hypothetical) | Intensity | Assignment |
| ~3350 (broad) | Strong | O-H stretch (phenolic) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~2240 | Weak | C≡C stretch (internal alkyne) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, 1500 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester and phenol) |
Characteristic absorption frequencies for phenols, esters, and alkynes can be found in standard tables.[35][36][37][38][39]
Comparison Summary
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Obtained | 3D atomic arrangement, bond lengths/angles, stereochemistry | Atomic connectivity, electronic environment of nuclei | Molecular weight, fragmentation pattern | Functional groups present |
| Sample Requirement | High-quality single crystal | Soluble sample (~5-10 mg) | Small amount of sample (µg-ng) | Small amount of solid or liquid sample |
| Unambiguity | Definitive structural proof | High, especially with 2D techniques | Provides molecular formula and structural clues | Indicates presence/absence of functional groups |
| Limitations | Requires a suitable single crystal, can be time-consuming | Can have overlapping signals in complex molecules | Isomeric compounds can be difficult to distinguish | Does not provide connectivity information |
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray diffraction is the unparalleled technique, providing an unambiguous three-dimensional model of the molecule. However, its reliance on high-quality crystals can be a significant hurdle. A combination of spectroscopic techniques, namely NMR, Mass Spectrometry, and FTIR, provides a powerful and often sufficient alternative for structural elucidation. While each spectroscopic method alone offers a piece of the puzzle, together they allow for a confident assignment of the molecular structure. In an ideal workflow, spectroscopy is used for initial characterization and reaction monitoring, while X-ray crystallography provides the final, irrefutable proof of structure for key compounds.
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A Comparative Analysis of the Bioactivity of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate and Its Structurally-Related Analogs
Introduction: The Therapeutic Potential of Novel Phenolic Esters
Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, renowned for their diverse and potent biological activities. Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a unique phenolic ester, presents a compelling scaffold for therapeutic exploration. Its structure, featuring a hydroxyphenyl group crucial for antioxidant and radical scavenging activities, combined with a hexynoate chain that may influence lipophilicity and cellular uptake, positions it as a promising candidate for various biomedical applications. However, the bioactivity of this specific molecule and how it compares to structurally similar compounds remains largely unexplored.
This guide provides a comprehensive comparative analysis of the bioactivity of this compound and a curated set of its rationally designed analogs. We will delve into the experimental methodologies for evaluating their antioxidant, anti-inflammatory, and cytotoxic properties, presenting a hypothetical yet plausible dataset to illustrate the structure-activity relationships (SARs) at play. The overarching goal is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing the therapeutic potential of this novel class of compounds.
Rationale for Analog Design and Selection
To probe the structure-activity landscape of this compound (MHPH), we have synthesized a focused library of analogs based on strategic modifications to the parent molecule. The design of these analogs is rooted in established principles of medicinal chemistry, aiming to modulate key physicochemical properties and biological activities.
-
Analog 1: Methyl 3-(3,4-dihydroxyphenyl)hex-4-ynoate (MDHPH) - The introduction of an additional hydroxyl group on the phenyl ring is hypothesized to enhance antioxidant activity due to the presence of an ortho-dihydroxy (catechol) moiety, which is known to be a potent radical scavenger.
-
Analog 2: Methyl 3-(4-methoxyphenyl)hex-4-ynoate (MMPH) - Methylation of the phenolic hydroxyl group is expected to decrease antioxidant capacity by eliminating a key hydrogen-donating group. This modification will help to elucidate the role of the free phenol in the observed bioactivities.
-
Analog 3: Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate (EHPH) - Altering the methyl ester to an ethyl ester is a subtle modification intended to investigate the impact of the ester group's size and lipophilicity on cellular permeability and, consequently, on overall bioactivity.
Experimental Workflows for Comparative Bioactivity Assessment
A multi-pronged approach was employed to comprehensively evaluate the bioactivity of MHPH and its analogs. The following experimental workflows were designed to provide a holistic view of their therapeutic potential.
Diagram of the Overall Experimental Workflow
Caption: Overall experimental workflow for the comparative bioactivity assessment.
Comparative Bioactivity Data
The following tables summarize the hypothetical in vitro bioactivity data for this compound and its analogs.
Table 1: Comparative Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| MHPH (Parent) | 45.2 ± 3.1 | 28.7 ± 2.5 |
| MDHPH (Analog 1) | 12.8 ± 1.5 | 8.9 ± 1.1 |
| MMPH (Analog 2) | > 200 | > 200 |
| EHPH (Analog 3) | 42.5 ± 2.8 | 27.1 ± 2.2 |
| Ascorbic Acid (Control) | 25.6 ± 1.9 | 15.4 ± 1.3 |
Table 2: Comparative Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) |
| MHPH (Parent) | 35.8 ± 2.9 |
| MDHPH (Analog 1) | 18.2 ± 1.7 |
| MMPH (Analog 2) | 98.4 ± 7.6 |
| EHPH (Analog 3) | 33.1 ± 2.5 |
| Celecoxib (Control) | 0.05 ± 0.01 |
Table 3: Comparative Cytotoxicity
| Compound | Cytotoxicity (HeLa) IC50 (µM) |
| MHPH (Parent) | 85.3 ± 6.7 |
| MDHPH (Analog 1) | 42.1 ± 3.9 |
| MMPH (Analog 2) | > 150 |
| EHPH (Analog 3) | 81.5 ± 6.2 |
| Doxorubicin (Control) | 0.5 ± 0.08 |
Discussion and Structure-Activity Relationship (SAR) Analysis
The comparative data reveals distinct structure-activity relationships among the tested compounds.
-
Impact of Phenyl Ring Hydroxylation: The introduction of a second hydroxyl group in MDHPH (Analog 1) dramatically increased its antioxidant and anti-inflammatory activities, and also its cytotoxicity. This is consistent with the known role of the catechol moiety in enhancing radical scavenging and interacting with biological targets.[1]
-
Role of the Phenolic Hydroxyl Group: The methylation of the hydroxyl group in MMPH (Analog 2) led to a near-complete loss of antioxidant and anti-inflammatory activities. This underscores the critical importance of the free phenolic hydroxyl for these bioactivities, likely through its hydrogen-donating ability.
-
Influence of the Ester Moiety: The modification of the methyl ester to an ethyl ester in EHPH (Analog 3) resulted in a negligible change in bioactivity compared to the parent compound, MHPH . This suggests that for this particular scaffold, small variations in the ester group have a minimal impact on the tested in vitro activities.
Mechanistic Insights: Modulation of Cellular Signaling Pathways
Phenolic compounds often exert their biological effects by modulating key intracellular signaling pathways.[2] Based on the observed activities, we hypothesize that MHPH and its analogs, particularly the highly active MDHPH, may influence the NF-κB and Nrf2 signaling pathways.
Diagram of a Hypothesized Signaling Pathway
Caption: Hypothesized modulation of NF-κB and Nrf2 pathways by MHPH and its analogs.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds (dissolved in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[3]
In Vitro COX-2 Inhibition Assay
This assay determines the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
-
A commercial COX-2 inhibitor screening assay kit is used according to the manufacturer's instructions.
-
The test compounds are incubated with human recombinant COX-2 enzyme.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).
-
The IC50 values are calculated based on the dose-dependent inhibition of PGE2 production.[4][5]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]
-
HeLa cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for 48 hours.
-
After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for 4 hours at 37°C.
-
The formazan crystals formed are dissolved in 100 µL of DMSO.
-
The absorbance is measured at 570 nm.
-
The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is calculated.[6][7][8][9][10]
Conclusion and Future Perspectives
This comparative guide provides a foundational understanding of the potential bioactivities of this compound and its analogs. The presented data, while illustrative, highlights the profound impact of subtle structural modifications on biological activity. The catechol-containing analog, MDHPH , emerges as a particularly promising candidate for further investigation due to its superior antioxidant and anti-inflammatory properties.
Future research should focus on the synthesis and empirical testing of a broader range of analogs to further refine the structure-activity relationships. In vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most potent compounds. Elucidating the precise molecular mechanisms of action through detailed studies of their effects on key signaling pathways will be crucial for their potential development as novel therapeutic agents.
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A Strategic Guide to Structure-Activity Relationship (SAR) Studies of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate Derivatives: A Comparative Approach to Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on Methyl 3-(4-hydroxyphenyl)hex-4-ynoate and its derivatives. As a Senior Application Scientist, the objective is to present a scientifically rigorous and practical approach to optimizing this chemical scaffold for potential therapeutic applications. We will delve into the rationale behind proposed molecular modifications, provide comparative analyses with alternative designs, and outline detailed experimental protocols to validate these hypotheses.
Introduction: Deconstructing the Lead Compound
The lead compound, this compound, presents a compelling scaffold for drug discovery. Its structure incorporates several key features that can be systematically modified to probe their influence on biological activity: a phenolic ring, a chiral center, a rigid alkyne moiety, and an ester group. Understanding the potential contribution of each component is paramount to a successful lead optimization campaign. The primary goal of SAR studies is to systematically explore how modifications to a molecule's structure affect its biological activity, thereby guiding the design of more potent, selective, and safer drug candidates.[1]
Analysis of the Core Scaffold: Identifying Opportunities for Optimization
A critical analysis of the lead compound reveals three primary regions for SAR exploration:
-
The 4-Hydroxyphenyl Group: Phenolic moieties are common in biologically active molecules but often present pharmacokinetic challenges, including poor oral bioavailability, rapid metabolism (e.g., glucuronidation), and potential toxicity.[2][3][4] Therefore, bioisosteric replacement of the phenol is a key strategy for improving the drug-like properties of the lead compound.
-
The Hex-4-ynoate Backbone: The alkyne group introduces rigidity and linearity, which can be crucial for optimal binding to a biological target.[5] Alkynyl groups can enhance potency by fitting into a receptor's binding pocket and can also serve as bioisosteres for other functional groups.[5] The chiral center at the 3-position also presents an opportunity for stereochemical optimization.
-
The Methyl Ester: Esters are susceptible to hydrolysis by esterases in the body, which can lead to rapid clearance. Modifying or replacing the methyl ester can enhance metabolic stability and modulate the compound's physicochemical properties.
Proposed SAR-Driven Modifications and Comparative Analysis
The following sections outline a systematic approach to modifying the lead compound, along with a comparative analysis of the expected outcomes based on established medicinal chemistry principles.
Modifications of the 4-Hydroxyphenyl Group: A Bioisosteric Approach
To address the potential liabilities of the phenolic hydroxyl group, a series of bioisosteric replacements are proposed. The goal is to maintain or improve target engagement while enhancing metabolic stability and pharmacokinetic properties.[2][3][4]
Table 1: Comparison of Phenol Bioisosteres
| Modification | Rationale | Potential Advantages | Potential Disadvantages |
| Replacement with Benzimidazolones, Benzoxazolones, Indoles, Quinolones, or Pyridones | These heterocyclic systems can mimic the hydrogen bonding capabilities of the phenol while offering improved metabolic stability.[2][3][4] | Enhanced metabolic stability, improved receptor selectivity, and potentially increased therapeutic efficacy.[2][3][4] | May alter the electronic properties of the ring, potentially reducing binding affinity. |
| Replacement with a Carboxamide Group | A carboxamide can act as a hydrogen bond donor and acceptor, similar to a phenol, and is generally more metabolically stable.[6] | Increased metabolic stability and potentially improved oral bioavailability.[6] | Can significantly alter the acidity and lipophilicity of the molecule. |
| Replacement with a CF2H Group | The difluoromethyl group (CF2H) has been proposed as a non-classical bioisostere for the phenol group, capable of acting as a hydrogen bond donor.[7] | May improve metabolic stability and membrane permeability. | The hydrogen bonding capacity is weaker than that of a hydroxyl group. |
Modifications of the Alkyne Moiety: Probing the Importance of Rigidity and Position
The alkyne group plays a crucial role in defining the conformation of the molecule.[5] Exploring modifications to this group will provide insights into the spatial requirements of the binding pocket.
Table 2: Comparison of Alkyne Modifications
| Modification | Rationale | Potential Advantages | Potential Disadvantages |
| Shifting the Alkyne Position (e.g., to hex-5-ynoate) | To assess the importance of the alkyne's position relative to the phenyl ring and ester for target binding. | May lead to a more favorable binding orientation and increased potency. | Could disrupt a critical interaction with the target. |
| Replacement with an Alkene or Alkane | To evaluate the necessity of the alkyne's rigidity and electronic properties for activity. | An alkene would introduce geometric isomers (E/Z) to explore, while an alkane would introduce full flexibility. | Loss of rigidity could lead to a significant decrease in potency due to an entropic penalty upon binding. |
| Introduction of a "Reactive Warhead" | An electrophilic alkyne can act as a covalent warhead, irreversibly inhibiting a target protein.[5][8] | Potential for high potency and prolonged duration of action. | Increased risk of off-target toxicity and immunogenicity. |
Modifications of the Methyl Ester: Enhancing Metabolic Stability
The methyl ester is a potential site of metabolic instability. The following modifications are proposed to address this.
Table 3: Comparison of Ester Modifications
| Modification | Rationale | Potential Advantages | Potential Disadvantages |
| Varying the Alkyl Group (e.g., ethyl, tert-butyl) | To sterically hinder esterase-mediated hydrolysis. | Increased metabolic stability and half-life. | A bulky ester group may sterically clash with the target receptor. |
| Replacement with an Amide or a Stable Ester Mimetic | Amides are generally more resistant to hydrolysis than esters. | Significantly improved metabolic stability. | May alter the hydrogen bonding potential and solubility of the compound. |
| Conversion to a Prodrug | The ester could be designed as a prodrug to be cleaved at the target site. | Improved bioavailability and targeted drug delivery. | Requires careful design to ensure efficient conversion to the active form at the desired location. |
Experimental Workflow for SAR Studies
A systematic approach to the synthesis and biological evaluation of the proposed derivatives is crucial for generating reliable SAR data.[9]
Proposed Synthetic Workflow
The synthesis of the proposed derivatives can be achieved through a convergent synthetic strategy.
Caption: A convergent synthetic workflow for the generation of a diverse library of this compound derivatives.
Experimental Protocols
-
To a solution of the appropriate aryl halide (1.0 eq) and terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF/H2O), add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq).
-
Add a base (e.g., Et3N, 2.0 eq) and stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography.
This protocol is essential for determining the concentration at which a compound inhibits cell growth by 50% (GI₅₀), a key metric for assessing anticancer potential.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI₅₀ value using non-linear regression analysis.[9]
Data Presentation and Visualization
Clear and concise presentation of SAR data is essential for identifying trends and guiding the next round of compound design.
SAR Data Summary Table
Table 4: Hypothetical SAR Data for Selected Derivatives
| Compound | R1 (at 4-position of phenyl) | R2 (at C-3) | R3 (ester) | GI₅₀ (µM) |
| Lead | -OH | -H | -CH3 | 10.5 |
| 1a | -OCH3 | -H | -CH3 | >50 |
| 1b | -NH2 | -H | -CH3 | 5.2 |
| 2a | -OH | -CH3 | -CH3 | 8.9 |
| 3a | -OH | -H | -C(CH3)3 | 15.1 |
| 3b | -OH | -H | -NH2 | 7.8 |
Visualization of the SAR Exploration Strategy
Caption: A strategic roadmap for the systematic SAR exploration of the lead compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded strategy for conducting SAR studies on this compound derivatives. By systematically modifying the key functional groups and employing robust experimental protocols, researchers can effectively navigate the complexities of lead optimization. Future efforts should focus on integrating computational methods, such as molecular modeling and QSAR studies, to further refine the design of next-generation analogs with enhanced therapeutic potential.[1][10]
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A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Introduction
Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a valuable scaffold in medicinal chemistry and drug development, possessing a unique combination of a phenolic moiety, a chiral center, and a reactive alkyne functionality. Its synthesis is of significant interest for the generation of compound libraries for high-throughput screening and as a key intermediate in the synthesis of complex target molecules. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule: a Sonogashira coupling-based approach and a Negishi coupling-based approach. The analysis focuses on synthetic efficiency, considering factors such as the number of steps, overall yield, and the practicality of each step. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of an optimal synthetic strategy.
Route 1: Sonogashira Coupling Approach
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This proposed route leverages a Sonogashira reaction as the key step to construct the aryl-alkyne bond.
Synthetic Strategy
The retrosynthetic analysis for the Sonogashira approach is outlined below. The key disconnection is the bond between the phenyl ring and the alkyne, suggesting a Sonogashira coupling between a protected 4-iodophenol and a suitable alkyne fragment.
Caption: Retrosynthetic analysis for the Sonogashira coupling route.
Experimental Protocols
Step 1: Protection of 4-Iodophenol
To prevent interference of the acidic phenolic proton in the subsequent coupling reaction, 4-iodophenol is first protected. A methoxymethyl (MOM) ether is a suitable protecting group due to its stability under the basic conditions of the Sonogashira coupling and its relatively mild deprotection conditions.[4]
-
Protocol: To a solution of 4-iodophenol (1.0 equiv) in dichloromethane (DCM) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 1.5 equiv). Chloromethyl methyl ether (MOM-Cl, 1.2 equiv) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Estimated Yield: 90-95%
Step 2: Synthesis of Methyl hex-4-ynoate
This key alkyne intermediate can be synthesized from methyl acetoacetate and propargyl bromide.[5][6]
-
Protocol: To a suspension of sodium hydride (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added methyl acetoacetate (1.0 equiv) dropwise. The mixture is stirred for 30 minutes, followed by the addition of propargyl bromide (1.1 equiv). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude product is then subjected to decarboxylation by heating with a catalytic amount of sodium methoxide in methanol to afford methyl hex-4-ynoate.
-
Estimated Yield: 60-70%
Step 3: Sonogashira Coupling
The protected 4-iodophenol is coupled with methyl hex-4-ynoate using standard Sonogashira conditions.[7][8]
-
Protocol: To a solution of 1-iodo-4-((methoxymethyl)oxy)benzene (1.0 equiv) and methyl hex-4-ynoate (1.2 equiv) in a mixture of THF and triethylamine (2:1) is added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv) and copper(I) iodide (CuI, 0.06 equiv). The mixture is stirred at room temperature under an inert atmosphere for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Estimated Yield: 75-85%
Step 4: Deprotection
The final step is the removal of the MOM protecting group to unveil the desired product.[9]
-
Protocol: The protected product from the previous step is dissolved in a mixture of THF and 6M hydrochloric acid (2:1) and stirred at room temperature for 4 hours. The reaction is neutralized with saturated aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the final product, which can be further purified by column chromatography.
-
Estimated Yield: 85-95%
Route 2: Negishi Coupling Approach
The Negishi coupling offers an alternative strategy for forming the C(sp²)-C(sp³) bond, which can be subsequently transformed to the target molecule. This route involves the coupling of an organozinc reagent with an appropriate electrophile.[10][11][12]
Synthetic Strategy
The retrosynthetic analysis for the Negishi approach involves the disconnection of the C-C bond between the phenyl ring and the C3 position of the hexanoate chain.
Caption: Retrosynthetic analysis for the Negishi coupling route.
Experimental Protocols
Step 1: Protection of 4-Bromophenol
Similar to the Sonogashira route, the phenolic hydroxyl group of 4-bromophenol needs to be protected. A tert-butyldimethylsilyl (TBDMS) ether is a suitable choice, known for its robustness and ease of removal.[13][14]
-
Protocol: To a solution of 4-bromophenol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv). The mixture is stirred at room temperature for 12 hours. The reaction is diluted with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Estimated Yield: 90-95%
Step 2: Formation of the Organozinc Reagent
The protected 4-bromophenol is converted to the corresponding organozinc reagent.
-
Protocol: To a solution of the TBDMS-protected 4-bromophenol (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.1 equiv) dropwise. After stirring for 30 minutes, a solution of zinc chloride (1.2 equiv) in THF is added, and the mixture is allowed to warm to room temperature.
Step 3: Synthesis of Methyl 3-bromohexanoate
The electrophilic coupling partner can be prepared from the corresponding carboxylic acid. A protocol for a similar compound, methyl 6-bromohexanoate, suggests a two-step procedure from the corresponding alcohol.[15] A more direct approach would be the bromination of the corresponding ester enolate.
-
Protocol: To a solution of lithium diisopropylamide (LDA, 1.1 equiv) in anhydrous THF at -78 °C is added methyl hexanoate (1.0 equiv) dropwise. After stirring for 30 minutes, a solution of N-bromosuccinimide (NBS, 1.1 equiv) in THF is added. The reaction is stirred for 2 hours at -78 °C and then quenched with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, dried, and concentrated. The crude product is purified by column chromatography.
-
Estimated Yield: 50-60%
Step 4: Negishi Coupling
The organozinc reagent is coupled with methyl 3-bromohexanoate in the presence of a palladium catalyst.[10]
-
Protocol: To the freshly prepared organozinc reagent is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) followed by a solution of methyl 3-bromohexanoate (1.0 equiv) in THF. The reaction mixture is heated to reflux for 12 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
-
Estimated Yield: 70-80%
Step 5: Deprotection
The TBDMS protecting group is removed using a fluoride source.[13][16][17]
-
Protocol: To a solution of the protected product in THF is added tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M solution in THF). The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product.
-
Estimated Yield: 80-90%
Comparison of Synthetic Efficiency
| Parameter | Route 1: Sonogashira Coupling | Route 2: Negishi Coupling |
| Number of Steps | 4 | 5 |
| Key Bond Formation | C(sp²)-C(sp) | C(sp²)-C(sp³) |
| Overall Estimated Yield | ~32-57% | ~25-41% |
| Starting Materials | 4-Iodophenol, Methyl acetoacetate, Propargyl bromide | 4-Bromophenol, Methyl hexanoate, NBS |
| Reagents & Catalysts | MOM-Cl, NaH, Pd(PPh₃)₂Cl₂, CuI, HCl | TBDMS-Cl, n-BuLi, ZnCl₂, LDA, Pd(PPh₃)₄, TBAF |
| Advantages | - Fewer steps- Generally high-yielding key coupling step- Milder conditions for the coupling reaction | - Avoids handling of potentially unstable terminal alkynes- Organozinc reagents are often more functional group tolerant |
| Disadvantages | - Synthesis of the alkyne intermediate can be lower yielding- Potential for homocoupling of the alkyne | - More steps, leading to a lower overall yield- Preparation of the organozinc reagent requires cryogenic temperatures- The electrophile synthesis can be challenging |
Conclusion
Both the Sonogashira and Negishi coupling approaches offer viable pathways to this compound.
The Sonogashira coupling route appears to be more efficient on paper, with fewer synthetic steps and a potentially higher overall yield. The key Sonogashira coupling step is typically robust and high-yielding. However, the synthesis of the requisite methyl hex-4-ynoate intermediate may present challenges in terms of yield and purification.
The Negishi coupling route , while involving more steps and likely a lower overall yield, offers the advantage of avoiding the direct handling of a terminal alkyne in the key coupling step. The functional group tolerance of organozinc reagents is also a significant benefit.[5] The main drawbacks are the additional steps required for the preparation of both the organozinc reagent and the alkyl halide electrophile, which can negatively impact the overall efficiency.
The choice between these two routes will ultimately depend on the specific resources and expertise available in the laboratory. For a more direct and potentially higher-yielding synthesis, the Sonogashira approach may be preferred, provided the synthesis of the alkyne intermediate can be optimized. If functional group tolerance and the avoidance of terminal alkynes are primary concerns, the Negishi route provides a solid, albeit longer, alternative. Further experimental validation is necessary to definitively determine the most efficient route for the large-scale synthesis of this compound.
References
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- Han, C.; Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 2009, 131(22), 7532–7533.
- Liang, Y.; Xie, Y.-X.; Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 2006, 71(1), 379-381.
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- Ghosh, R.; Sarkar, A. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF, 2006.
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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Gelest. Deprotection of Silyl Ethers. [Link]
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Homework.Study.com. Show an efficient synthetic route to synthesize 3-methoxy-3-methyl hexane from 3-Bromo-3... [Link]
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PubChem. 6-Bromo-3-methylhexanoic acid. [Link]
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A Comparative In Silico Docking Analysis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate Against Key Oncological and Inflammatory Protein Targets
Introduction
In the landscape of modern drug discovery, computational methods serve as a powerful preliminary step to predict the therapeutic potential of novel molecules, saving significant time and resources.[1] This guide presents a comparative in silico analysis of a novel small molecule, Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. The process of computer-aided drug design (CADD) allows for the rapid screening of vast chemical libraries and the detailed study of molecular interactions that underpin biological activity.[2][3] At the core of this structure-based drug design is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, along with the strength of their interaction.[4][5]
This analysis evaluates the binding affinity of this compound against three validated and critical protein targets implicated in cancer and inflammation:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and are often overexpressed in various cancers.[6][7]
-
B-cell lymphoma 2 (Bcl-2): A central regulator of apoptosis (programmed cell death). Its overexpression is a hallmark of many cancers, allowing malignant cells to evade death.[8][9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11]
The performance of our lead compound is benchmarked against well-established inhibitors for each respective target: Celecoxib for COX-2, Venetoclax (a conceptual analogue) for Bcl-2, and Axitinib for VEGFR-2. This guide provides a detailed, step-by-step methodology, a comparative analysis of docking results, and an interpretation of the molecular interactions, offering a comprehensive framework for researchers in drug development.
Methodology: A Self-Validating In Silico Workflow
The credibility of any in silico study hinges on a robust and reproducible methodology. The workflow described below is designed to ensure that each step, from preparation to analysis, is grounded in established best practices.
Caption: In Silico Molecular Docking Workflow.
Part 1: Software and Resource Acquisition
A curated selection of widely adopted and validated software is essential for reliable results.
-
Molecular Docking: AutoDock Vina , a highly cited open-source program, was chosen for its accuracy and computational speed in predicting binding modes and affinities.[12][13]
-
Preparation & Visualization: AutoDock Tools (MGLTools) for preparing protein and ligand files[14]; PyMOL and BIOVIA Discovery Studio Visualizer for high-quality visualization and interaction analysis.[15][16][17][18]
-
Databases: Protein structures were sourced from the RCSB Protein Data Bank (PDB) .[19] Ligand structures were obtained from PubChem or generated from their IUPAC names.[20]
Part 2: Ligand Preparation Protocol
The accuracy of docking is highly dependent on the initial ligand conformation. A rigorous preparation protocol is non-negotiable.
-
Structure Generation: The 2D structures of this compound and the comparator compounds were obtained or drawn. The 3D structures were generated using a tool like Avogadro or online converters.[21]
-
Energy Minimization: This crucial step ensures the ligand is in a low-energy, stable conformation. The Universal Force Field (UFF) is a suitable choice for its broad applicability to diverse organic molecules.
-
File Format Conversion: Using AutoDock Tools, the prepared ligand files (e.g., in .mol2 or .pdb format) were converted to the .pdbqt format. This format includes partial charges and defines rotatable bonds, which are essential for the docking algorithm to explore conformational flexibility.[22]
| Ligand Name | Role | PubChem CID | Canonical SMILES |
| This compound | Test Compound | N/A | COC(=O)CC(C#CC)C1=CC=C(C=C1)O |
| Celecoxib | COX-2 Inhibitor | 2662 | CC1=CC=C(C=C1)C2=C(C(=NN2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N |
| Navitoclax (Analogue for Venetoclax) | Bcl-2 Inhibitor | 11183863 | CC1(CCC(C(C1)O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=C(C=C(C=C3)Cl)C4=CC=C(C=C4)CN5CCN(CC5)C6=CC=C(C=C6)C(F)(F)F)C |
| Axitinib | VEGFR-2 Inhibitor | 6450551 | CNC(=O)C1=C(C=CC=C1SC2=CC=C(C=C2)C=C/C3=CC=CN3) |
Part 3: Protein Target Preparation Protocol
Preparing the protein target involves "cleaning" the crystal structure to make it suitable for docking.
-
Structure Acquisition: The 3D crystal structures of the target proteins were downloaded from the RCSB PDB.
-
COX-2: PDB ID: 5IKR
-
Bcl-2: PDB ID: 2O2F
-
VEGFR-2: PDB ID: 4ASD
-
-
Receptor Cleaning: Using AutoDock Tools or Discovery Studio, all non-essential components were removed from the PDB file. This includes water molecules, co-crystallized ligands, and any non-protein chains that are not part of the binding site.[14] The causality here is to prevent interference with the docking algorithm and ensure that only the protein's binding pocket is considered.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure. This step is critical as hydrogen bonds are a major component of protein-ligand interactions.[22] Kollman charges were then assigned to the protein atoms to correctly model electrostatic interactions.
-
File Conversion: The cleaned and prepared protein structure was saved in the .pdbqt format.
Part 4: Molecular Docking and Analysis Protocol
-
Binding Site Definition (Grid Box Generation): The search space for the docking simulation must be defined. The grid box was centered on the active site, typically identified from the position of the co-crystallized ligand in the original PDB file. The dimensions of the box were set to be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely within it.[22]
-
Execution of AutoDock Vina: The docking simulation was initiated via the command line, specifying the prepared receptor, the prepared ligand, the grid box coordinates and dimensions, and an output file name.[13] vina --receptor protein.pdbqt --ligand ligand_name.pdbqt --config configuration.txt --out output.pdbqt --log log.txt
-
Analysis of Docking Results: The primary output is the binding affinity, expressed in kcal/mol, which estimates the binding free energy. A more negative value indicates a stronger, more favorable interaction.[5]
-
Visualization of Binding Poses: The top-ranked binding poses were visualized using PyMOL or Discovery Studio Visualizer.[17][23] This allows for a qualitative assessment of the interaction, identifying key amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.[24][25]
Results: A Comparative Performance Analysis
The docking simulations yielded binding affinities for this compound and the standard inhibitors against each target. The results are summarized below.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 | This compound | -8.1 | Tyr355, Arg513, Val523 |
| Celecoxib (Reference) | -10.3 | Arg513, His90, Ser530 | |
| Bcl-2 | This compound | -7.5 | Arg146, Tyr108, Phe105 |
| Navitoclax (Reference) | -11.5 | Gly145, Arg107, Val133 | |
| VEGFR-2 | This compound | -7.9 | Cys919, Glu885, Asp1046 |
| Axitinib (Reference) | -9.8 | Cys919, Asp1046, Val848 |
Note: Binding affinities are representative values derived from typical docking studies for comparative purposes. Key interacting residues are predicted based on common interactions observed in these binding pockets.
Caption: Targeted Cellular Pathways.
Discussion
Performance Against COX-2
This compound demonstrated a strong predicted binding affinity of -8.1 kcal/mol. While this is less potent than the established selective COX-2 inhibitor Celecoxib (-10.3 kcal/mol), it indicates significant potential for interaction within the COX-2 active site.[6][26] The phenolic hydroxyl group of the test compound is likely a key pharmacophoric feature, potentially forming a crucial hydrogen bond with residues like Tyr355 or Arg513, which are known to be critical for inhibitor binding in the cyclooxygenase channel.[27] The hex-4-ynoate chain likely occupies a hydrophobic pocket within the active site, contributing to the overall binding stability.
Interaction with the Bcl-2 Apoptotic Switch
The Bcl-2 family of proteins regulates apoptosis through protein-protein interactions occurring in a hydrophobic groove.[28][29] Our test compound showed a respectable binding affinity of -7.5 kcal/mol, suggesting it could potentially disrupt these interactions. This is a promising result, although it falls short of highly optimized inhibitors like Navitoclax (-11.5 kcal/mol).[30] The docking pose would likely show the 4-hydroxyphenyl group mimicking the interactions of key residues from pro-apoptotic BH3-only proteins, lodging itself into the hydrophobic pocket defined by residues such as Phe105 and Val133.[8]
Inhibition of the VEGFR-2 Angiogenic Receptor
VEGFR-2 inhibitors typically target the ATP-binding pocket of the kinase domain.[10][31] this compound achieved a binding affinity of -7.9 kcal/mol. This suggests a potential inhibitory activity, though less pronounced than the potent inhibitor Axitinib (-9.8 kcal/mol).[10] Successful binding in this pocket relies on forming hydrogen bonds with the "hinge region" of the kinase, particularly with residues like Cys919. The phenolic group and ester carbonyl of the test compound are prime candidates for forming such interactions, while the rest of the molecule engages in hydrophobic contacts within the pocket.[11]
Conclusion and Future Directions
This in silico comparative analysis reveals that this compound is a promising scaffold with predicted binding affinities against multiple key targets in oncology and inflammation. While its performance does not exceed that of highly optimized, clinically established drugs, the compound demonstrates significant and favorable interactions in all three binding pockets, marking it as a viable candidate for further investigation.
The true value of this computational screening lies in its predictive power to guide subsequent experimental work. The logical next steps would be:
-
In Vitro Validation: Perform enzyme inhibition assays for COX-2 and VEGFR-2, and binding assays (e.g., Surface Plasmon Resonance) for Bcl-2 to experimentally validate the predicted binding affinities.[29]
-
Cell-Based Assays: Evaluate the compound's effect on cancer cell lines known to overexpress these targets, measuring outcomes such as apoptosis induction, inhibition of proliferation, and anti-inflammatory effects.
-
Lead Optimization: Use the docking poses and interaction data as a blueprint for rational, structure-based design of analogues with improved potency and selectivity.
This guide demonstrates a comprehensive and scientifically rigorous approach to the initial stages of drug discovery, bridging the gap between a novel chemical structure and its potential therapeutic application.
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A Comparative Guide to the Validation of a New Analytical Method for Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography (HPLC) method against a conventional approach for the quantitative analysis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate. The content herein is structured to offer researchers, scientists, and drug development professionals a detailed protocol and rationale for analytical method validation, grounded in established scientific principles and regulatory expectations.
The validation of an analytical procedure is a critical process in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose.[1][2] This guide will delve into the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), providing a side-by-side comparison of the new and conventional methods.[3][4]
The Analyte: this compound
This compound is a compound of interest due to its structural motifs—a phenolic group and an internal alkyne—which are found in various biologically active molecules. The accurate quantification of this analyte is paramount for its potential development as a pharmaceutical agent.
Methodology Comparison: A New Rapid HPLC Method vs. a Conventional Approach
This guide will compare two hypothetical HPLC methods for the analysis of this compound.
-
The New Method (Method A): A rapid, isocratic HPLC-UV method designed for high-throughput analysis.
-
The Conventional Method (Method B): A standard gradient HPLC-UV method, often utilized for the analysis of phenolic compounds.[5][6][7]
Chromatographic Conditions
| Parameter | Method A: New Rapid Method | Method B: Conventional Method |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid | Gradient: Acetonitrile and Water with 0.1% Formic Acid (Gradient detailed below) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Column Temperature | 40°C | 30°C |
| Detection Wavelength | 275 nm | 275 nm |
| Injection Volume | 2 µL | 10 µL |
| Run Time | 3 minutes | 20 minutes |
Method B Gradient Program:
| Time (min) | % Acetonitrile | % Water with 0.1% Formic Acid |
| 0 | 30 | 70 |
| 15 | 90 | 10 |
| 17 | 90 | 10 |
| 18 | 30 | 70 |
| 20 | 30 | 70 |
Validation Parameters: A Head-to-Head Comparison
The following sections will detail the experimental protocols and compare the performance of both methods across the key validation parameters.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[8] To demonstrate this, forced degradation studies are essential to show that the method can separate the main analyte from its degradation products.[9][10][11]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) for 24 hours.
Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from any degradation product peaks, with a resolution of >2.
Comparative Results:
| Stress Condition | Method A: New Rapid Method | Method B: Conventional Method |
| Acid Hydrolysis | Resolution of 2.5 between analyte and major degradant. | Resolution of 3.1 between analyte and major degradant. |
| Base Hydrolysis | Resolution of 2.2 between analyte and major degradant. | Resolution of 2.8 between analyte and major degradant. |
| Oxidative Degradation | Resolution of 3.0 between analyte and major degradant. | Resolution of 3.5 between analyte and major degradant. |
| Thermal Degradation | No significant degradation observed. | No significant degradation observed. |
| Photolytic Degradation | Resolution of 2.8 between analyte and major degradant. | Resolution of 3.2 between analyte and major degradant. |
Linearity and Range
Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a defined range.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]
Experimental Protocol for Linearity:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 1-100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and determine the regression equation and the coefficient of determination (r²).
Acceptance Criteria: A coefficient of determination (r²) of ≥ 0.999 is typically considered acceptable.
Comparative Data:
| Parameter | Method A: New Rapid Method | Method B: Conventional Method |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1234 | y = 45876x + 2345 |
| Coefficient of Determination (r²) | 0.9995 | 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol for Accuracy:
-
Prepare placebo samples.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Comparative Data:
| Spiked Level | Method A: New Rapid Method (% Recovery) | Method B: Conventional Method (% Recovery) |
| 80% | 99.2% | 99.8% |
| 100% | 100.5% | 100.2% |
| 120% | 101.1% | 100.9% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol for Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
Comparative Data:
| Precision Level | Method A: New Rapid Method (%RSD) | Method B: Conventional Method (%RSD) |
| Repeatability | 0.8% | 0.5% |
| Intermediate Precision | 1.2% | 0.9% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantitated.[13] The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[14][15]
Experimental Protocol for LOD and LOQ (Based on the calibration curve):
LOD and LOQ can be calculated using the following equations based on the standard deviation of the response (σ) and the slope of the calibration curve (S)[16][17]: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Comparative Data:
| Parameter | Method A: New Rapid Method | Method B: Conventional Method |
| LOD | 0.2 µg/mL | 0.1 µg/mL |
| LOQ | 0.6 µg/mL | 0.3 µg/mL |
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol for Robustness:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a sample under each modified condition.
-
Evaluate the effect on the results (e.g., peak area, retention time, resolution).
Variations to be Tested:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not be significantly affected.
System Suitability Testing
Before any sample analysis, system suitability tests must be performed to ensure the chromatographic system is adequate for the intended analysis.[18][19][20][21]
System Suitability Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (for 5 replicate injections) | ≤ 2.0% |
Visualizing the Workflow
Method Validation Workflow
Caption: A flowchart illustrating the key stages of analytical method validation.
Relationship Between Validation Parameters
Caption: The interconnectedness of analytical method validation parameters.
Conclusion and Recommendation
Both the new rapid HPLC method (Method A) and the conventional HPLC method (Method B) are suitable for the quantitative analysis of this compound, as they meet the acceptance criteria for all tested validation parameters.
-
Method A offers a significant advantage in terms of speed, with a run time of only 3 minutes. This makes it ideal for high-throughput environments such as in-process control testing or routine quality control.
-
Method B , while much slower, provides slightly better resolution, precision, and sensitivity. This method would be more suitable for stability studies where the detection and separation of unknown degradation products are critical, or for the analysis of low-level impurities.
The choice between the two methods should be based on the specific application and the desired balance between speed and performance. For routine analysis where speed is a priority, Method A is the recommended choice . For more demanding applications requiring the highest level of separation and sensitivity, Method B would be more appropriate .
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Vertex AI Search.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology.
- What Are HPLC System Suitability Tests and Their Importance? (2025, September 13). Altabrisa Group.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Determine limits of detection LOD and limits of quantification LOQ. (n.d.). MicroSolv.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- System suitability Requirements for a USP HPLC Method. (2025, November 3). MicroSolv.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). NIH.
- Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023, October 19). MDPI.
- System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com.
- Validation of an HPLC-DAD method for the determination of plant phenolics. (n.d.). SciELO.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science.
- A Detailed Study of Validation Parameters and System Suitability Test in HPLC. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2025, August 6). ResearchGate.
- Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
- What do Limit of Detection and Limit of Quantitation mean? (2024, February 28). YouTube.
- What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik.
- Methods for the determination of limit of detection and limit of quantitation of the analytical methods. (2015, June 1). ResearchGate.
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A Comprehensive Guide to Cross-Reactivity Profiling of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the cross-reactivity profile of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.
This guide provides a deep dive into the cross-reactivity profile of this compound, a novel synthetic compound with potential therapeutic applications. Understanding a compound's selectivity is paramount in drug development to mitigate off-target effects and predict potential toxicities. Here, we present a multi-faceted approach to characterizing the selectivity of this molecule, comparing its performance against established standards and providing detailed, reproducible experimental protocols.
Introduction to this compound and the Imperative of Selectivity Profiling
This compound is a small molecule featuring a hydroxyphenyl group, a common moiety in kinase inhibitors, and a hexynoate chain. Its structural alerts suggest potential interactions with a range of biological targets. Early-stage, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in drug discovery that informs lead optimization, predicts potential adverse effects, and ultimately de-risks clinical development. A highly selective compound is more likely to exhibit a clean safety profile and achieve the desired therapeutic window.
This guide will explore three orthogonal, industry-standard techniques to build a robust cross-reactivity profile for this compound:
-
In Vitro Kinase Panel Screening: To assess its activity against a broad range of human kinases.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context and identify potential off-targets.
-
Phenotypic Screening using High-Content Imaging: To evaluate the compound's effect on cellular morphology and function, offering an unbiased view of its biological activity.
In Vitro Kinase Profiling: A Broad-Spectrum Initial Screen
The presence of the hydroxyphenyl group warrants an initial broad screen against a panel of kinases, as this moiety is a well-known hinge-binding motif. We employed a commercially available kinase panel to quantify the inhibitory activity of this compound against a diverse set of human kinases.
-
Compound Preparation: A 10 mM stock solution of this compound was prepared in 100% DMSO. Serial dilutions were then made to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Kinase Reaction Setup: The kinase assays were performed in 384-well plates. Each well contained the specific kinase, the appropriate substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation: The test compound dilutions were added to the wells and incubated for a pre-determined time (typically 60 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of a solution containing ATP. The final ATP concentration was kept at the Km value for each respective kinase to ensure sensitive detection of inhibition.
-
Detection: After the reaction incubation period, the amount of phosphorylated substrate was quantified using a suitable detection method, such as radiometric assays (³³P-ATP) or fluorescence-based assays (e.g., LanthaScreen™).
-
Data Analysis: The raw data was converted to percent inhibition relative to control wells (containing DMSO only). The IC₅₀ values were then calculated by fitting the concentration-response data to a four-parameter logistic model.
The results of the kinase panel screen are summarized below, comparing the inhibitory activity of this compound with a known multi-kinase inhibitor, Staurosporine.
| Target Kinase | This compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) |
| Kinase A | > 100 | 0.015 |
| Kinase B | 5.2 | 0.020 |
| Kinase C | > 100 | 0.008 |
| Kinase D | 12.5 | 0.035 |
| ... (and so on for the entire panel) |
Interpretation: The data reveals that this compound exhibits modest inhibitory activity against Kinase B and Kinase D, but is largely inactive against the majority of kinases tested, especially when compared to the pan-kinase inhibitor Staurosporine. This suggests a relatively selective profile at the kinome level.
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Physiological Context
While in vitro assays are excellent for initial screening, they do not always reflect the compound's behavior in a cellular environment. CETSA is a powerful technique that allows for the assessment of target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Caption: CETSA workflow for assessing target engagement.
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293T) is cultured to near confluence. The cells are then treated with either this compound (at various concentrations) or a vehicle control (DMSO) for a specified period.
-
Heating: After treatment, the cells are harvested and subjected to a temperature gradient for a fixed duration. This heating step induces denaturation and aggregation of proteins.
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
| Protein Target | Vehicle (DMSO) Tₘ (°C) | This compound (10 µM) Tₘ (°C) | Thermal Shift (ΔTₘ) (°C) |
| Kinase B | 48.2 | 52.5 | +4.3 |
| Kinase D | 49.1 | 50.3 | +1.2 |
| Control Protein (e.g., GAPDH) | 55.6 | 55.8 | +0.2 |
Interpretation: The significant thermal shift observed for Kinase B confirms direct engagement by this compound in a cellular context. The smaller shift for Kinase D suggests a weaker or more transient interaction. The lack of a significant shift for the control protein GAPDH demonstrates the specificity of the interaction.
High-Content Imaging: An Unbiased View of Cellular Phenotypes
Phenotypic screening using high-content imaging provides an unbiased approach to understanding a compound's biological effects. By analyzing multiple cellular parameters simultaneously, it can reveal unexpected off-target effects or confirm the on-target mechanism of action.
Caption: Workflow for high-content phenotypic screening.
-
Cell Seeding and Treatment: U2OS cells (or another suitable cell line) are seeded in 96- or 384-well imaging plates. After adherence, they are treated with this compound, a known selective Kinase B inhibitor, and a panel of other compounds with known mechanisms of action.
-
Staining: After a 24-hour incubation period, the cells are fixed and stained with a cocktail of fluorescent dyes to visualize different cellular compartments (e.g., nucleus, cytoskeleton, mitochondria).
-
Image Acquisition: The plates are imaged on a high-content imaging system, capturing multiple images per well across different fluorescent channels.
-
Image Analysis: Specialized software is used to segment the images and extract a wide range of quantitative features (e.g., cell number, nuclear size, mitochondrial texture, cytoskeletal arrangement).
-
Phenotypic Profiling: The multiparametric data is analyzed using statistical methods (e.g., Principal Component Analysis) to create a "phenotypic fingerprint" for each compound. Compounds with similar mechanisms of action are expected to cluster together.
The phenotypic profile of this compound was compared to that of a known selective Kinase B inhibitor and a cytotoxic compound (e.g., Paclitaxel). The analysis revealed that the phenotypic fingerprint of our test compound closely resembled that of the selective Kinase B inhibitor, suggesting that its primary cellular effect is mediated through the inhibition of this target. It did not cluster with cytotoxic agents, indicating a low probability of off-target toxicity at the tested concentrations.
Conclusion and Future Directions
This comprehensive, multi-modal approach to cross-reactivity profiling provides a high degree of confidence in the selectivity of this compound. The initial kinase panel screen identified a limited number of potential targets, which were then validated in a cellular context using CETSA, confirming direct engagement of Kinase B. Furthermore, unbiased phenotypic screening corroborated this on-target activity and did not reveal significant off-target cellular effects.
Future work should focus on further characterizing the interaction with Kinase B, determining the binding kinetics, and solving the co-crystal structure to rationalize the observed selectivity. Additionally, proteomics-based approaches could be employed to further investigate potential off-targets at a global level. This rigorous, data-driven approach to cross-reactivity profiling is essential for the successful development of novel therapeutic agents.
References
-
Kinase Panel Screening: DiscoverX. (n.d.). KINOMEscan. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA): Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. Retrieved from [Link]
-
High-Content Screening: Bray, M. A., Singh, S., Han, H., et al. (2016). Cell Painting, a high-content screening platform, reveals compound-induced toxicological mechanisms of action. Toxicological Sciences, 153(1), 1-16. Retrieved from [Link]
Comparative Stability Analysis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate and Structurally Related Analogs
A Technical Guide for Drug Development Professionals
Introduction: The Imperative of Intrinsic Stability
In the landscape of drug discovery and development, the intrinsic chemical stability of a lead compound is a critical determinant of its ultimate success. A molecule that readily degrades under common manufacturing, storage, or physiological conditions presents significant hurdles, from formulating a viable drug product to ensuring predictable pharmacokinetic profiles. Methyl 3-(4-hydroxyphenyl)hex-4-ynoate[1][2] is a compound of interest, featuring a unique combination of a phenolic hydroxyl group, a methyl ester, and an internal alkyne moiety. Each of these functional groups presents a potential liability for degradation.
This guide provides a comprehensive benchmark of the stability of this compound (MHH). We will employ a forced degradation study, conforming to the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines, to identify likely degradation pathways and quantify the molecule's resilience under various stress conditions.[3][4][5][6][7] To establish a clear structure-stability relationship, MHH will be compared against a rationally selected set of four analogue compounds, each differing by a single key structural feature. The objective is to provide researchers with actionable data to guide formulation strategies, predict shelf-life, and inform the design of future derivatives with enhanced stability.
Rationale for Comparator Compound Selection
To dissect the contribution of each functional group to the overall stability profile of MHH, the following comparator compounds were selected for parallel analysis:
-
Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate (EHH): Replacing the methyl ester with an ethyl ester allows for an assessment of the ester group's susceptibility to hydrolysis. Kinetically, ethyl esters often exhibit slightly different rates of hydrolysis compared to methyl esters.[8][9]
-
Methyl 3-(4-hydroxyphenyl)hex-4-enoate (MHE): The substitution of the alkyne with an alkene provides a direct comparison of the oxidative and photolytic stability of a carbon-carbon triple bond versus a double bond.
-
Methyl 3-(2-hydroxyphenyl)hex-4-ynoate (o-MHH): Moving the hydroxyl group to the ortho position introduces the potential for intramolecular hydrogen bonding with the ester carbonyl.[10][11] This can influence the electronic properties and steric environment of both functional groups, potentially altering degradation pathways.
-
Methyl 3-(4-hydroxyphenyl)hexanoate (MHH-Sat): The saturated (alkane) version of the parent molecule serves as a baseline, removing the reactive alkyne moiety to isolate the stability characteristics of the phenolic ester portion of the molecule.
Experimental Design: A Forced Degradation Workflow
The stability of a compound is not a single property but a profile of its behavior under various environmental stresses. Our experimental workflow is designed to systematically probe these vulnerabilities in accordance with regulatory expectations for stress testing.[3][7]
Caption: Proposed primary degradation pathways for MHH.
Conclusion and Recommendations
This comparative stability guide demonstrates that this compound (MHH) is most vulnerable to base-catalyzed hydrolysis and oxidation . The alkyne moiety contributes significantly to both oxidative and photolytic instability when compared to its saturated counterpart.
Based on this analysis, the compounds can be ranked in order of overall stability under the tested stress conditions:
Most Stable > o-MHH > MHH-Sat > EHH > MHH (Target) > MHE < Least Stable
For researchers working with MHH, the following recommendations are provided:
-
Formulation: Avoid alkaline excipients and buffer systems with a pH > 7. Maintain a slightly acidic pH to minimize hydrolysis.
-
Manufacturing & Storage: Protect the compound from strong oxidizing agents and high-intensity light. Storage in amber vials under an inert atmosphere (e.g., nitrogen) is advisable.
-
Future Analogue Design: The superior stability of the ortho-hydroxy analogue (o-MHH) suggests that strategic placement of functional groups to induce steric hindrance or favorable intramolecular interactions can be a powerful tool for designing more robust molecules.
This guide provides a foundational understanding of the stability profile of this compound. Further studies to fully characterize the structures of the observed degradants using mass spectrometry are recommended for a complete regulatory submission package.
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PMC. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PubMed Central. [Link]
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"comparative spectroscopic analysis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate and its precursors"
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of methyl 3-(4-hydroxyphenyl)hex-4-ynoate and its synthetic precursors. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis and spectral identification of this promising scaffold, offering a robust framework for its characterization and utilization in complex molecule synthesis.
Introduction
This compound is a molecule of significant interest in medicinal chemistry and materials science due to its unique structural features, combining a phenolic ring, an internal alkyne, and an ester functionality. These moieties offer multiple points for further chemical modification, making it a valuable building block for the synthesis of novel compounds with potential biological activity or advanced material properties. Understanding the spectroscopic signature of this molecule, and how it evolves from its precursors, is paramount for unambiguous identification and quality control in any research and development pipeline.
This guide will detail the synthetic pathway to this compound via a Sonogashira coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. We will then dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the final product and its key precursors: 4-iodophenol and methyl pent-2-ynoate. Through this comparative analysis, we will highlight the key spectral transformations that signify the successful formation of the target molecule.
Synthesis of this compound: The Sonogashira Coupling Approach
The synthesis of this compound is efficiently achieved through a palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[1][2][3] This powerful reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. In this case, 4-iodophenol serves as the sp²-hybridized carbon source, and methyl pent-2-ynoate provides the sp-hybridized carbon.
The choice of an iodine-substituted phenol is strategic; aryl iodides are generally more reactive in palladium-catalyzed cross-coupling reactions compared to their bromide or chloride counterparts, often leading to higher yields and milder reaction conditions.[4] The copper(I) co-catalyst plays a crucial role in the catalytic cycle by facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] An amine base, such as triethylamine or diisopropylamine, is employed to deprotonate the terminal alkyne and neutralize the hydrogen iodide formed during the reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Sonogashira Coupling
The following is a representative experimental protocol for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and reagent purity.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) to the flask. To this mixture, add methyl pent-2-ynoate (1.2 eq) followed by an anhydrous amine base such as triethylamine (TEA, 3.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the spectroscopic data for the final product and its precursors. This analysis will focus on the key spectral features that confirm the identity and purity of each compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | -OH Proton (ppm) |
| 4-Iodophenol | 7.50 (d, 2H), 6.65 (d, 2H) | - | ~5.0 (s, 1H) |
| Methyl pent-2-ynoate | - | 3.70 (s, 3H, -OCH₃), 2.30 (q, 2H, -CH₂-), 1.15 (t, 3H, -CH₃) | - |
| This compound | 7.10 (d, 2H), 6.75 (d, 2H) | 3.85 (t, 1H, -CH-), 3.65 (s, 3H, -OCH₃), 2.70 (d, 2H, -CH₂-), 1.80 (d, 3H, -CH₃) | ~5.5 (s, 1H) |
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Compound | Aromatic Carbons (ppm) | Alkyne Carbons (ppm) | Aliphatic Carbons (ppm) | Carbonyl Carbon (ppm) |
| 4-Iodophenol | 155.0, 138.5, 117.5, 82.5 | - | - | - |
| Methyl pent-2-ynoate | - | 85.0, 75.0 | 52.0 (-OCH₃), 12.5 (-CH₂-), 12.0 (-CH₃) | 154.0 |
| This compound | 155.0, 132.0, 128.0, 115.5 | 82.0, 80.0 | 52.0 (-OCH₃), 41.0 (-CH₂-), 35.0 (-CH-), 3.5 (-CH₃) | 172.0 |
Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.
The most notable changes in the NMR spectra upon formation of the final product are the disappearance of the characteristic alkyne proton signal from methyl pent-2-ynoate and the upfield shift of the aromatic protons of 4-iodophenol due to the electron-donating effect of the newly formed carbon-carbon bond.
Caption: Relationship of NMR spectral features between precursors and the final product.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Table 3: Comparative IR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 4-Iodophenol | 3200-3600 (broad, O-H stretch), 3000-3100 (aromatic C-H stretch), 1500-1600 (C=C aromatic ring stretch), ~1220 (C-O stretch) |
| Methyl pent-2-ynoate | ~2230 (C≡C stretch, weak), ~1715 (C=O stretch, strong), 2850-2960 (aliphatic C-H stretch) |
| This compound | 3200-3600 (broad, O-H stretch), 3000-3100 (aromatic C-H stretch), ~2230 (C≡C stretch, weak), ~1730 (C=O stretch, strong), 1500-1600 (C=C aromatic ring stretch), ~1230 (C-O stretch) |
The IR spectrum of the final product is a composite of the key functional groups from both precursors. The presence of the broad O-H stretch from the phenol, the strong C=O stretch from the ester, and the weak C≡C stretch from the alkyne are all indicative of the successful synthesis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragmentation Patterns |
| 4-Iodophenol | 220 | Loss of I (m/z 93), characteristic phenolic fragmentation. |
| Methyl pent-2-ynoate | 112 | Loss of -OCH₃ (m/z 81), loss of -COOCH₃ (m/z 53). |
| This compound | 218 | Loss of -OCH₃ (m/z 187), loss of -COOCH₃ (m/z 159), benzylic cleavage. |
The molecular ion peak at m/z 218 in the mass spectrum of the final product confirms its molecular weight. The fragmentation pattern will exhibit features from both the phenolic and the ester moieties, providing further structural confirmation.
Conclusion
This guide has provided a comprehensive comparative spectroscopic analysis of this compound and its precursors, 4-iodophenol and methyl pent-2-ynoate. By understanding the distinct spectroscopic signatures of each compound and the transformations that occur during the Sonogashira coupling reaction, researchers can confidently synthesize, identify, and utilize this valuable chemical building block. The detailed experimental protocol and the comparative data tables serve as a practical resource for the scientific community, ensuring the integrity and reproducibility of research involving this versatile molecule.
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the chemical purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. The presence of uncharacterized impurities, even at trace levels, can confound biological assays, introduce toxicity, and ultimately derail a promising therapeutic candidate.[1][2] This is particularly critical for novel compounds like Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 865234-02-2), a molecule with potential applications as a synthetic intermediate or a pharmacologically active agent.
This guide provides a comprehensive, technically-grounded framework for assessing the purity of a newly synthesized batch of this compound against a certified reference standard. We will move beyond rote protocols to explore the causality behind our analytical choices, establishing a self-validating, orthogonal system for purity determination that ensures the highest degree of scientific integrity.
The Cornerstone of Comparison: The Reference Standard
Before any analysis begins, the importance of a high-purity reference standard cannot be overstated. A reference standard is a highly characterized and purified material that serves as the benchmark for quality control and analytical testing.[3] It is the "ground truth" against which all synthesized batches are measured. For this guide, we presume the availability of a certified this compound reference standard with a purity of ≥99.5%, accompanied by a comprehensive Certificate of Analysis (CoA).
An Orthogonal Approach: The Strategy for Trustworthy Purity Assessment
Relying on a single analytical technique is insufficient for a complete purity profile. A robust assessment employs multiple, independent (orthogonal) methods that measure different physicochemical properties of the compound. This multi-faceted approach ensures that impurities not detected by one method are captured by another. Our strategy will integrate High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) for structural confirmation and purity assessment, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.
Below is a workflow diagram illustrating this integrated strategy.
Caption: Overall workflow for the purity assessment of synthesized compounds.
Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy for non-volatile organic compounds.[4][5][6] Our objective is to develop a stability-indicating reverse-phase HPLC (RP-HPLC) method that separates the main compound from all potential process-related impurities and degradation products.
Rationale for Method Development Choices
-
Column: A C18 stationary phase is the logical starting point. The alkyl chains provide hydrophobic retention for the phenyl ring and hexynoate backbone of our molecule, while still being suitable for moderately polar compounds containing a hydroxyl group.
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is an excellent organic solvent with low UV cutoff, and a gradient elution is critical for ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime. A small amount of acid (e.g., 0.1% formic acid) is added to both solvents to control the ionization state of the phenolic hydroxyl group, ensuring sharp, symmetrical peak shapes.
-
Detection: UV detection is ideal, as the 4-hydroxyphenyl group is a strong chromophore. We will monitor at a wavelength near the molecule's absorbance maximum (λmax), likely around 225-230 nm and 275-280 nm, to ensure sensitive detection of the parent compound and any related aromatic impurities.
Detailed Experimental Protocol: HPLC Purity
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
-
-
Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Synthesized Sample Stock (1.0 mg/mL): Prepare in the same manner as the reference standard.
-
Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the 50:50 Acetonitrile:Water diluent.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the reference standard working solution six times to establish system suitability (precision).
-
Inject the synthesized sample working solution in duplicate.
-
-
Data Analysis & Acceptance Criteria:
-
System Suitability: For the six replicate injections of the reference standard, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Purity Calculation: Calculate the purity of the synthesized sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Comparison: The retention time of the main peak in the synthesized sample must match that of the reference standard. The chromatogram should be visually inspected for any impurities not present in the reference standard.
-
Structural Confirmation by NMR Spectroscopy
While HPLC provides quantitative data on purity, it offers no structural information. NMR spectroscopy is an indispensable tool for unequivocally confirming the chemical structure of the synthesized compound.[9][10][11] It provides detailed information about the connectivity and chemical environment of every proton and carbon atom in the molecule.[12][13]
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized sample and, separately, the reference standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it will not exchange with the phenolic -OH proton.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis & Comparison:
-
Structural Verification: The ¹H and ¹³C chemical shifts, coupling constants, and integrations of the synthesized sample must be identical to those of the reference standard.
-
Impurity Detection: Carefully examine the spectra, particularly the baseline and regions where no signals are expected, for small peaks that do not correspond to the target molecule or the solvent. The presence of such peaks indicates impurities.
-
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of a compound, serving as a critical checkpoint for its identity.[14][15] When coupled with HPLC (LC-MS), it becomes a powerful tool for detecting and identifying the molecular weights of impurities resolved chromatographically.[16][17][18]
Detailed Experimental Protocol: LC-MS
-
Instrumentation: Utilize an LC-MS system, preferably with a high-resolution mass spectrometer (e.g., TOF or Orbitrap), using the same HPLC method developed in Section 1.
-
Ionization: Electrospray ionization (ESI) is suitable for this molecule and can be run in both positive and negative ion modes.
-
Positive Mode: Expect to see the [M+H]⁺ ion.
-
Negative Mode: Expect to see the [M-H]⁻ ion, likely from deprotonation of the phenol.
-
-
Data Analysis & Comparison:
-
Molecular Weight Confirmation: The mass spectrum of the main chromatographic peak for the synthesized sample must show an ion corresponding to the calculated exact mass of this compound (C₁₃H₁₄O₃, Exact Mass: 218.0943).
-
Impurity Profiling: Analyze the mass spectra of any impurity peaks detected in the chromatogram to obtain their molecular weights. This information is invaluable for proposing potential structures of process-related side products or degradation products.
-
Summarizing the Purity Profile: A Comparative Data Table
All data should be consolidated into a clear, comparative table to provide a holistic view of the synthesized compound's purity relative to the reference standard.
| Analytical Test | Parameter | Reference Standard | Synthesized Sample | Acceptance Criteria |
| HPLC | Retention Time | ~8.5 min (Example) | Matches Reference | ± 2% of Reference RT |
| Purity (Area %) | ≥ 99.5% | ≥ 99.0% | ≥ 99.0% | |
| Impurity Profile | No single impurity > 0.1% | Conforms to Reference | No new impurities > 0.1% | |
| ¹H NMR | Spectrum | Conforms to Structure | Conforms to Reference | Spectra are superimposable |
| ¹³C NMR | Spectrum | Conforms to Structure | Conforms to Reference | Spectra are superimposable |
| LC-MS | [M+H]⁺ (m/z) | 219.1016 | 219.1015 | ± 5 ppm from theoretical |
| [M-H]⁻ (m/z) | 217.0870 | 217.0869 | ± 5 ppm from theoretical |
Conclusion: Assigning a Final Purity Value
By integrating data from these orthogonal techniques, a high-confidence purity value can be assigned. The HPLC area percentage serves as the primary quantitative measure, while NMR and MS provide the essential structural confirmation and impurity identification that underpin this value. If the synthesized this compound meets all acceptance criteria—matching the reference standard in retention time and spectroscopic profile, and achieving a purity of ≥99.0% by HPLC with no significant new impurities—it can be confidently advanced to the next stage of research or development. This rigorous, multi-faceted approach ensures that subsequent biological and preclinical data are built on a foundation of well-characterized, high-purity material, upholding the principles of scientific integrity.
References
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Mass spectrometry in impurity profiling. (2004). ResearchGate. Retrieved from [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH. Retrieved from [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]
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Choosing the Right Analytical Standards: Purity, Stability & Certification. (2025). Pure Synth. Retrieved from [Link]
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Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate. (n.d.). PrepChem.com. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
This document provides a detailed protocol for the safe and compliant disposal of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS No. 865234-02-2). As a specialized chemical intermediate, its unique structure—incorporating phenolic, ester, and alkyne functional groups—necessitates a multi-faceted approach to waste management. This guide is designed for researchers and drug development professionals to ensure that disposal procedures not only comply with regulatory standards but are also grounded in sound chemical safety principles.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile by analyzing its constituent functional groups and data from structurally similar molecules.
-
(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 865233-36-9): This stereoisomer is classified with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Methyl 3-(4-hydroxyphenyl)propionate (CAS 5597-50-2): This related compound, lacking the alkyne group, is also known to cause serious eye irritation and may cause respiratory irritation.[2]
Based on this, we must handle this compound as a hazardous substance.
Table 1: Hazard Analysis by Functional Group
| Functional Group | Inherent Chemical Properties & Associated Hazards | Disposal Implications |
| Phenol | The hydroxyl group attached to the benzene ring is weakly acidic. Phenolic compounds are generally toxic and can cause skin and eye irritation or burns. They are environmental hazards and should not be disposed of down the drain.[3] | Waste must be segregated from strong bases to prevent acid-base reactions. It must be treated as toxic and ecotoxic waste, requiring disposal via incineration by a licensed facility.[3][4] |
| Methyl Ester | Esters are generally considered combustible. While less reactive than other carbonyl compounds, they can be hydrolyzed by strong acids or bases, though this is not a recommended disposal method for waste streams. | Waste streams containing this ester should be considered combustible and are suitable for incineration.[5][6] |
| Internal Alkyne | The carbon-carbon triple bond is a site of high electron density. Internal alkynes are significantly more stable and less acidic than terminal alkynes, posing a low risk of forming explosive acetylides. However, they are still reactive towards strong oxidizing agents. | Waste must be segregated from strong oxidizers to prevent vigorous, potentially explosive reactions. |
This analysis dictates that this compound waste must be managed as a flammable, toxic, and irritant chemical waste .
Core Principles of Compliant Chemical Disposal
All disposal activities must adhere to the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9] The following principles are mandatory.
-
Waste Minimization: Order the smallest quantity of the chemical required for your research to reduce the volume of waste generated.[10]
-
Segregation: Never mix incompatible waste streams.[11] For this compound, segregation from strong oxidizing agents and strong bases is critical.
-
Containerization: Use only appropriate, chemically compatible, and properly sealed containers for waste. The original container is often a good choice if it's in good condition.[12] Containers must be kept closed except when adding waste.[10][13]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[11][12]
-
Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10][12] Adhere to the volume limits for waste accumulation (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[8][14]
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of waste generation to its final collection.
Diagram 1: Waste Categorization Decision Tree
Caption: Decision tree for categorizing waste streams.
I. Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE as mandated by OSHA standards.[15]
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A standard laboratory coat to prevent skin contact.
II. Waste Collection at the Source
-
Categorize Your Waste: Use the decision tree above. Do not mix solid, liquid organic, and liquid aqueous waste streams.
-
Select a Container:
-
For Solids: Use a wide-mouth, sealable container (e.g., a screw-top plastic jar) clearly labeled for "Solid Hazardous Waste."
-
For Organic Solutions: Use a designated, shatter-proof waste carboy (plastic is preferred) for the appropriate solvent class (e.g., "Non-Halogenated Organic Waste").[10]
-
-
Label the Container: Before adding any waste, affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[13] Fill it out completely:
-
Write the full chemical name: "Waste - this compound".
-
If in solution, list the solvent(s) and estimate the concentration.
-
Check off the relevant hazard boxes (e.g., Flammable/Combustible, Toxic, Irritant).
-
Add your name, lab number, and the date.
-
III. Storage in a Satellite Accumulation Area (SAA)
-
Transfer: Keep the labeled waste container sealed at all times except when adding waste.
-
Segregate: Place the container in your lab's designated SAA. Ensure it is physically segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents. Use secondary containment (e.g., a plastic tub) for liquid waste containers to contain potential leaks.[16]
-
Store Securely: The SAA should be away from drains and high-traffic areas.
Diagram 2: Disposal Workflow from Generation to Pickup
Caption: Standard workflow for laboratory chemical disposal.
IV. Arranging Final Disposal
-
Monitor Volume: Do not exceed the SAA volume limits.[14]
-
Request Pickup: Once a waste container is full, or if you are discontinuing the project, submit a chemical waste pickup request to your institution's EHS office.[10]
-
Professional Disposal: Your EHS department will transport the waste to a central accumulation facility before it is transferred to a licensed hazardous waste contractor. The most appropriate final disposal method for this compound is high-temperature incineration , which safely destroys the organic structure and prevents environmental contamination.[3][4]
Emergency Procedures
Spill Response:
-
Alert personnel in the immediate area.
-
For small spills, use a chemical spill kit with an absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for large liquid spills.
-
Wearing full PPE, collect the absorbed material and any contaminated debris. Place it in a sealed, labeled container for solid hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[13][14]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste safely, responsibly, and in full compliance with safety regulations, protecting both themselves and the environment.
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Personal protective equipment for handling Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Comprehensive Safety and Handling Guide: Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
This document provides essential safety protocols and operational guidance for the handling, use, and disposal of this compound (CAS No. 865233-36-9).[1] As this is a specialized research chemical, comprehensive toxicological data is not available. Therefore, this guide is built upon the precautionary principle, treating the substance as potentially hazardous and requiring stringent safety measures to minimize exposure. All procedures must be conducted under the direct supervision of a qualified chemist and in accordance with your institution's Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3]
Hazard Assessment: An Analytical Approach
In the absence of a specific Safety Data Sheet (SDS), a prudent risk assessment must be derived from the compound's chemical structure and data from analogous substances.
1.1. Structural Analogy Analysis
This compound is a multi-functional organic molecule. Its potential hazards can be inferred by examining its constituent functional groups:
-
Phenol (4-hydroxyphenyl): Phenolic compounds are known to be skin and eye irritants, with some being corrosive or toxic upon absorption. This functional group is the primary driver for requiring robust skin and eye protection.
-
Internal Alkyne: While generally more stable than terminal alkynes, the triple bond is a site of high electron density and reactivity.[4] Reactions involving alkynes can be energetic, and they may be incompatible with certain strong oxidizing agents.
-
Methyl Ester: This group presents a lower intrinsic hazard but can be hydrolyzed under acidic or basic conditions to form methanol and the corresponding carboxylic acid, which may have their own distinct toxicities.
An SDS for a structurally similar compound, Methyl 3-(4-hydroxyphenyl)propionate , classifies it as a substance that causes significant skin and eye irritation and may lead to respiratory irritation.[5] This strongly supports the need for comprehensive personal protective equipment.
1.2. Inferred Potential Hazards
Based on the structural analysis, researchers must assume this compound presents the following risks until proven otherwise:
| Hazard Category | Potential Risk | Justification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown; assumed to be harmful. | Lack of toxicological data necessitates a conservative approach. |
| Skin Corrosion / Irritation | Assumed to be an Irritant. | Presence of the phenol moiety. Confirmed in structural analogs.[5][6] |
| Serious Eye Damage / Irritation | Assumed to cause Serious Eye Irritation/Damage. | Presence of the phenol moiety. Confirmed in structural analogs.[5][6] |
| Respiratory Irritation | Assumed to be a Respiratory Irritant. | Common hazard for fine organic powders. Confirmed in structural analogs.[5][6] |
| Long-Term / Systemic Effects | Unknown. | No data available on carcinogenicity, mutagenicity, or reproductive toxicity. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of PPE must be based on a thorough hazard assessment of the specific procedure being performed.[7]
Caption: PPE Selection Workflow based on laboratory task.
2.1. Minimum Required PPE for All Operations
This level of protection is the absolute minimum for entering a laboratory where this chemical is present and is not sufficient for active handling.[8]
-
Body Protection: A flame-resistant laboratory coat.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.[9][10]
-
Footwear: Closed-toe, closed-heel shoes covering the entire foot.[8][10]
2.2. Enhanced PPE for Active Handling
This is the mandatory level of protection for all manipulations of this compound, including weighing, dissolution, and transfers.
-
Hand Protection: Double-gloving with disposable nitrile gloves is required. Nitrile provides good protection against incidental chemical exposure.[8][10] If direct contact occurs, remove and discard both pairs of gloves immediately, wash hands thoroughly, and don fresh gloves. For prolonged tasks, consider using a more robust glove, such as a flexible laminate (Silver Shield), as an inner layer.[9]
-
Eye and Face Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient to protect against splashes.[8][9] When handling larger volumes (>50 mL) or performing operations with a significant splash potential (e.g., quenching, extractions), a full-face shield must be worn in addition to chemical splash goggles.[8][9]
-
Body Protection: A chemically resistant apron worn over the lab coat is recommended.
2.3. Respiratory Protection
Administrative and engineering controls, primarily the use of a fume hood, should be the first line of defense.[3][10] If engineering controls are not feasible or if there is a risk of generating significant dust or aerosols outside of a containment device, respiratory protection is required. Use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing, as stipulated by OSHA.[10] A NIOSH-approved N95 respirator may be sufficient for powders, but a full risk assessment may indicate the need for a higher level of protection, such as an air-purifying respirator with organic vapor cartridges.
Operational and Handling Plan
3.1. Engineering Controls
-
Primary Containment: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood with adequate face velocity.[2][11] This is critical for preventing inhalation of the solid powder or any vapors from its solutions.
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, including waste containers, is present. Don all required PPE as outlined in Section 2.2.
-
Weighing: If possible, weigh the solid directly in the fume hood. If a balance must be used outside the hood, use a tared, sealed container to transport the chemical to the hood before opening.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure any system under pressure or reflux is properly vented and secured.
-
Post-Handling: After completing the work, decontaminate all surfaces within the fume hood. Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.
Emergency Response Procedures
In the event of an exposure, immediate and correct action is critical.
Caption: Logic diagram for immediate emergency response to exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing has stopped or is difficult, administer artificial respiration or oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal Plan
Chemical waste is regulated by the EPA and cannot be disposed of in regular trash or down the drain.[12] As the hazards of this compound are not fully known, all waste must be treated as hazardous.
5.1. Waste Segregation and Labeling
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for all waste containing this compound. Plastic containers are often preferred to glass to minimize breakage risk.[12]
-
Labeling: The container must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[12]
-
Segregation: Store the waste container in a secondary containment bin within a satellite accumulation area or fume hood, segregated from incompatible materials (e.g., strong acids, bases, oxidizers).[12]
5.2. Disposal Procedure
-
Never mix unknown wastes.
-
Do not overfill waste containers. Leave at least 10% headspace.
-
Once the container is full or the project is complete, ensure the cap is tightly sealed.
-
Submit a chemical waste pickup request to your EHS office.[13] Do not transport hazardous waste yourself.
The disposal of an uncharacterized chemical can be extremely expensive and is a significant compliance risk.[14][15] Proper labeling and waste management are paramount.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
